Biliverdin hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C33H35ClN4O6 |
|---|---|
Molecular Weight |
619.1 g/mol |
IUPAC Name |
3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13-,27-14-,28-15-; |
InChI Key |
OZCVSEGCSGTCIO-BCGUZGRHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Biliverdin hydrochloride?
An In-depth Technical Guide on the Mechanism of Action of Biliverdin (B22007) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin hydrochloride, a key intermediate in heme catabolism, has emerged as a pleiotropic molecule with significant therapeutic potential. Initially considered a mere metabolic waste product, it is now recognized as a potent antioxidant, anti-inflammatory, and cytoprotective agent. Its mechanism of action is multifaceted, extending beyond simple enzymatic conversion to bilirubin (B190676). Biliverdin and its reductase (BVR) function as a sophisticated signaling duo that modulates critical cellular pathways. This includes the regulation of inflammatory responses through Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB), the activation of pro-survival pathways like PI3K/Akt, and direct interaction with master regulators of redox homeostasis such as Nrf2. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, presents key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks involved.
Introduction: The Heme Oxygenase/Biliverdin Reductase Axis
Biliverdin is a green tetrapyrrolic bile pigment that arises from the catabolism of heme.[1][2][3][4] This process is catalyzed by the heme oxygenase (HO) enzyme system, which breaks down the heme ring to form equimolar amounts of biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1][2][5][6][7] While biliverdin can be readily excreted, in mammals it is predominantly and rapidly reduced to the lipophilic antioxidant bilirubin by the enzyme biliverdin reductase (BVR).[8][9][10] This enzymatic conversion is a critical step, as the subsequent actions of bilirubin and the signaling capabilities of BVR itself are central to the biological effects observed.[8][11] The heme oxygenase/biliverdin reductase (HO/BVR) axis is, therefore, a fundamental pathway in cellular defense against stress.[5]
Core Mechanisms of Action
The physiological functions of this compound are not attributable to a single mode of action but rather to a complex interplay of direct molecular effects and the modulation of several key signaling cascades.
Antioxidant Properties: The Biliverdin-Bilirubin Redox Cycle
A primary mechanism underlying biliverdin's cytoprotective effect is its role in a potent antioxidant amplification cycle.[8] Although biliverdin itself possesses direct antioxidant properties, particularly in quenching singlet oxygen, its main contribution is as the substrate for the production of bilirubin.[12]
-
Bilirubin as a Potent Antioxidant: Bilirubin is a powerful scavenger of reactive oxygen species (ROS), particularly peroxyl radicals and lipid hydroperoxides, offering protection against lipid peroxidation even at nanomolar concentrations.[8][13][14]
-
The Redox Amplification Loop: The remarkable potency of this system stems from a catalytic cycle. Bilirubin scavenges an oxidant and is itself oxidized back to biliverdin. BVR then rapidly reduces biliverdin back to bilirubin using NADPH as a cofactor.[8][9][13] This recycling allows a small amount of bilirubin to neutralize a vast excess of oxidants, with reports showing protection against a 10,000-fold molar excess of H₂O₂.[8][15] This cycle effectively links the potent, lipophilic antioxidant capacity of bilirubin to the cell's vast NADPH pool.[13]
Anti-inflammatory Signaling
Biliverdin and BVR actively suppress inflammatory responses by modulating key signaling pathways, primarily in immune cells like macrophages.
-
Inhibition of Toll-Like Receptor 4 (TLR4) Signaling: this compound has been shown to decrease inflammation by downregulating pro-inflammatory mediators like TLR4.[1] The mechanism involves a complex signaling cascade where biliverdin binding to BVR leads to the activation of endothelial nitric oxide synthase (eNOS).[16][17] The resulting nitric oxide (NO) S-nitrosylates BVR, which promotes its translocation to the nucleus.[11][16][17] In the nucleus, BVR binds to activator protein-1 (AP-1) sites in the TLR4 promoter, inhibiting its transcription.[11][16][17][18]
-
Modulation of NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammatory gene expression. Biliverdin inhibits the transcriptional activity of NF-κB in a concentration- and time-dependent manner.[19][20] This action prevents the expression of downstream targets like inducible nitric oxide synthase (iNOS).[19][21] Conversely, overexpression of BVR can enhance NF-κB activation, highlighting the complex regulatory balance within this system.[19][20]
-
Upregulation of Anti-inflammatory Cytokines: Biliverdin promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][22] This is mediated by BVR expressed on the cell surface of macrophages.[11][18] The conversion of biliverdin to bilirubin by surface BVR initiates a signaling cascade involving the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K) and Akt, which in turn drives IL-10 expression.[11][18][23]
Transcriptional Regulation and Nuclear Signaling
Beyond its enzymatic function, BVR acts as a signaling scaffold and a transcriptional regulator, a novel role that significantly expands the mechanism of action of its ligand, biliverdin.
-
BVR as a Dual-Specificity Kinase: BVR possesses serine/threonine/tyrosine kinase activity and can activate pathways such as the MAPK and IGF/IRK receptor signal transduction pathways.[19][20][24]
-
Interaction with the Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of antioxidant and cytoprotective genes. BVR has been shown to directly interact with Nrf2, modulating its signaling pathways.[25][26][27] This BVRA-Nrf2 axis coordinates the expression of a suite of neuroprotective genes.[25][27] The binding of BVR to Nrf2 is diminished in the presence of biliverdin, suggesting a regulatory switch between BVR's enzymatic and transcriptional roles.[26][27] Biliverdin treatment has also been shown to promote Nrf2 nuclear accumulation and subsequent HO-1 induction.[21][28]
-
Nuclear Translocation and DNA Binding: As noted, BVR can translocate to the nucleus upon specific stimuli.[16][17] In the nucleus, it can function as a leucine (B10760876) zipper-like transcription factor, binding to AP-1 sites in the promoters of genes like HO-1 (activation) and TLR4 (inhibition).[11]
Regulation of Cell Proliferation and Angiogenesis
This compound also demonstrates effects on vascular cells. It downregulates the proliferation of vascular smooth muscle cells, which can help decrease the formation of the tunica intima in blood vessels and block neovascularization.[1] In other contexts, it can promote angiogenesis, particularly in ischemic conditions, by suppressing apoptosis and oxidative stress in endothelial cells via the PI3K/Akt-Nrf2 axis.[28]
Quantitative Data Summary
While much of the literature describes qualitative effects, some quantitative and semi-quantitative data have been reported. The following tables summarize the key molecular and cellular effects of this compound and its downstream effector, bilirubin.
Table 1: Effects of Biliverdin/Bilirubin on Key Molecular Targets
| Target/Pathway | Effect | Concentration/Context | Cell Type/Model | Reference(s) |
| Reactive Oxygen Species (ROS) | Scavenging / Neutralization | 10 nM Bilirubin protects against 100 µM H₂O₂ | Cultured Cells | [8] |
| TLR4 | Downregulation of expression | Not specified | Macrophages | [1][16][17] |
| NF-κB | Inhibition of transcriptional activity | Concentration- and time-dependent | HEK293A Cells | [19][20] |
| IL-10 | Upregulation of production | Not specified | Macrophages | [1][11][18] |
| Pro-inflammatory Cytokines | Downregulation | Not specified | Macrophages | [1][22] |
| Nrf2 | Promotes nuclear accumulation | Not specified | Lens Epithelial Cells | [21] |
| HO-1 | Upregulation of expression | Not specified | Lens Epithelial Cells | [21] |
| iNOS | Amelioration of expression | Not specified | Lens Epithelial Cells | [21] |
Table 2: Cellular and Physiological Effects of this compound
| Process | Effect | Model System | Reference(s) |
| Oxidative Stress | Cytoprotection | H₂O₂-treated cells | [8][14] |
| Inflammation | Suppression | Endotoxin/LPS models | [16][17][23] |
| Apoptosis | Inhibition | H₂O₂-damaged mouse LECs | [21] |
| Vascular Smooth Muscle Proliferation | Downregulation | Damaged blood vessels | [1] |
| Angiogenesis | Promotion | Ischemic flap model | [28] |
| Intimal Hyperplasia | Significant decrease | Rat balloon angioplasty model | [1] |
Key Experimental Methodologies
The elucidation of biliverdin's mechanisms has relied on a range of molecular and cellular biology techniques.
-
RNA Interference (RNAi): Used to deplete cellular levels of biliverdin reductase (BVR) to demonstrate its critical role in the antioxidant cycle. Depletion of BVR was shown to markedly augment tissue levels of ROS and cause apoptotic cell death.[8]
-
Electromobility Shift Assay (EMSA): Employed to demonstrate the effect of biliverdin on NF-κB DNA binding. Nuclear extracts from biliverdin-treated cells showed reduced DNA binding of NF-κB, confirming inhibition of its activity.[19][20]
-
Co-immunoprecipitation (Co-IP): Utilized to show the physical interaction between proteins. This method revealed that BVR binds to the p65 subunit of NF-κB, an interaction dependent on TNF-α activation.[19][20]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq): A powerful technique used to identify the genome-wide DNA binding sites of a protein. ChIP-seq analyses revealed that BVR interacts with Nrf2 to coordinate the expression of neuroprotective genes.[25][26][27]
-
RNA Sequencing (RNA-seq): Used to analyze the transcriptome of cells. Unbiased RNA-seq analysis of hippocampal neurons from BVR knockout mice identified Nrf2 signaling as a top downregulated pathway, confirming the functional significance of the BVR-Nrf2 interaction.[25][26][27]
-
Fluorometric Assay for Biliverdin: A quantitative method for determining biliverdin concentration. The protocol involves the enzymatic conversion of biliverdin to bilirubin by BVR in the presence of NADPH. The resulting bilirubin binds specifically to a recombinant protein (HUG), leading to a measurable fluorescence emission.[29][30]
-
Protocol Summary: Standard biliverdin solutions are added to a 96-well microplate containing the HUG protein. An enzyme mix (BVR plus NADPH) is added to drive the conversion to bilirubin. As bilirubin is formed, it binds to HUG, and the fluorescence is measured at steady state.[29]
-
-
Cell Culture Treatment:
-
Preparation: A common protocol involves preparing a 25 mM stock solution of biliverdin in DMSO.[31] For cell treatment, this stock is diluted (e.g., 1:1000) into the culture medium to a final concentration, such as 25 µM, and incubated overnight.[31] For aqueous solutions, this compound can be dissolved in basic solutions (e.g., 0.2 N NaOH) and the pH adjusted to 7.4.[23]
-
Signaling Pathway Diagrams
The following diagrams, rendered in DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: Heme catabolism and the Biliverdin-Bilirubin antioxidant redox cycle.
Caption: Biliverdin-mediated inhibition of TLR4 expression via BVR S-nitrosylation.
Caption: Interaction of Biliverdin Reductase (BVR) with the Nrf2 signaling pathway.
Caption: Activation of the PI3K/Akt pathway by Biliverdin via surface BVR.
Conclusion and Therapeutic Implications
The mechanism of action of this compound is far more intricate than previously understood. It operates through at least four major interconnected axes: (1) a powerful antioxidant redox cycle with bilirubin, (2) direct suppression of pro-inflammatory signaling pathways like TLR4 and NF-κB, (3) induction of anti-inflammatory cytokines via PI3K/Akt, and (4) transcriptional co-regulation of cytoprotective genes through the novel signaling function of BVR and its interaction with Nrf2.
For drug development professionals, this pleiotropic activity makes biliverdin and the HO/BVR axis an attractive target. Its ability to simultaneously quell oxidative stress and resolve inflammation is relevant to a host of pathologies, including cardiovascular disease, neurodegenerative disorders, metabolic syndrome, and inflammatory conditions.[8][24][32] The challenge and opportunity lie in harnessing these effects in a targeted, dose-dependent manner to achieve therapeutic benefit without toxicity.[5] Future research may focus on developing specific modulators of BVR's enzymatic versus signaling functions to fine-tune therapeutic interventions for a wide range of oxidative and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Heme oxygenase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The heme oxygenase/biliverdin reductase pathway in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Heme Oxygenase/Biliverdin Reductase System and Its Genetic Variants in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Biliverdin reductase - Wikipedia [en.wikipedia.org]
- 10. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlasofscience.org [atlasofscience.org]
- 13. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]
- 15. The biliverdin-bilirubin antioxidant cycle of cellular protection: Missing a wheel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Biliverdin/Bilirubin Redox Pair Protects Lens Epithelial Cells against Oxidative Stress in Age-Related Cataract by Regulating NF- κ B/iNOS and Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Biliverdin Reductase A is a major determinant of neuroprotective Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. biorxiv.org [biorxiv.org]
- 28. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]
- 30. researchgate.net [researchgate.net]
- 31. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 32. portlandpress.com [portlandpress.com]
Biliverdin Hydrochloride: A Technical Guide to its Central Role in the Heme Oxygenase Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of biliverdin (B22007) hydrochloride and its multifaceted role within the heme oxygenase (HO) pathway. Historically viewed as a mere intermediate in heme catabolism, biliverdin is now recognized as a pivotal signaling molecule with potent antioxidant, anti-inflammatory, and cytoprotective properties. This document consolidates the current understanding of biliverdin's mechanism of action, presents quantitative data on its biological activities, details key experimental protocols for its study, and provides visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of modulating the heme oxygenase system.
Introduction: The Heme Oxygenase Pathway
The heme oxygenase system is a critical enzymatic pathway responsible for the degradation of heme, a pro-oxidant molecule released from the breakdown of hemoglobin and other hemoproteins.[1] The rate-limiting step in this process is catalyzed by heme oxygenase (HO), which exists in two primary isoforms: the inducible HO-1 and the constitutively expressed HO-2. The induction of HO-1 is a key cellular defense mechanism against oxidative stress and inflammation.[2]
The enzymatic degradation of heme by HO yields three biologically active products: carbon monoxide (CO), ferrous iron (Fe²⁺), and biliverdin.[1] While CO and the subsequent regulation of iron homeostasis play significant roles in cellular signaling and cytoprotection, this guide will focus on the pivotal role of biliverdin and its subsequent conversion to bilirubin (B190676).
Biliverdin Hydrochloride: From Heme Waste to Key Effector
This compound, a water-soluble salt of the green tetrapyrrolic bile pigment biliverdin, is directly produced from the oxidation of heme by heme oxygenase.[2] For many years, biliverdin was considered simply a transient intermediate, rapidly reduced to the yellow pigment bilirubin by the enzyme biliverdin reductase (BVR).[1] However, emerging evidence has illuminated biliverdin's own intrinsic biological activities and its crucial position within the cytoprotective effects of the HO pathway.
Mechanism of Action
This compound exerts its effects through a multi-pronged mechanism that includes direct antioxidant actions, modulation of inflammatory signaling pathways, and its role as a substrate for the production of the potent antioxidant, bilirubin.
Antioxidant Properties: Biliverdin is a potent scavenger of reactive oxygen species (ROS), including peroxyl radicals.[3] This direct antioxidant capacity contributes to the overall protective effects of the HO-1 system.
Anti-inflammatory Effects: Biliverdin has demonstrated significant anti-inflammatory properties. It can downregulate the expression of pro-inflammatory cytokines, such as those mediated by Toll-like receptor 4 (TLR4) signaling.[2] Furthermore, biliverdin can stimulate the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[4]
The Biliverdin-Bilirubin Redox Cycle: A key aspect of biliverdin's function is its rapid conversion to bilirubin by biliverdin reductase (BVR).[1] Bilirubin is an even more potent antioxidant than biliverdin.[3] The "bilirubin-biliverdin redox cycle" hypothesis suggests that bilirubin scavenges an oxidant, is oxidized back to biliverdin, and is then rapidly reduced back to bilirubin by BVR, thus amplifying the antioxidant capacity of the system.
Quantitative Data
The following tables summarize key quantitative data related to the biological activities of biliverdin.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (Cell Viability) | MCF-7 (Breast Cancer) | 247.4 µM | [5] |
| IC50 (Cell Viability) | MDA-MB-468 (Breast Cancer) | 168.9 µM | [5] |
Table 1: Cytotoxicity of Biliverdin in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of biliverdin on the viability of two breast cancer cell lines after 24 hours of treatment.[5]
| Cytokine | Model | Biliverdin Concentration | Effect | Reference |
| IL-1β | LPS-stimulated whole human blood | 50 µM | ~50% decrease at 4h | [6] |
| IL-1Ra | LPS-stimulated whole human blood | 50 µM | ~50% decrease at 4h | [6] |
| IL-6 | LPS-stimulated whole human blood | 50 µM | Slight non-significant decrease | [6] |
| TNF-α | LPS-stimulated whole human blood | 50 µM | No significant effect | [6] |
| IL-10 | Macrophages | Not specified | Increased production | [7] |
Table 2: Anti-inflammatory Effects of Biliverdin on Cytokine Production. This table summarizes the modulatory effects of biliverdin on the production of various pro- and anti-inflammatory cytokines in different experimental models.
| Parameter | Species | Route of Administration | Value | Reference |
| Bioavailability | Rat | Intraperitoneal (i.p.) | 16.1% | [8][9] |
| Bioavailability | Rat | Intraduodenal (i.d.) | 0.04% | [10] |
| Peak Plasma Concentration (Bilirubin from Biliverdin) | Mouse | Bolus injection | 50 ± 7.4 µM at 5 min | [11] |
Table 3: Pharmacokinetic Parameters of Biliverdin. This table provides a summary of key pharmacokinetic parameters of biliverdin from preclinical studies in rodents.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in the heme oxygenase pathway.
Heme Oxygenase (HO) Activity Assay (Spectrophotometric Method)
This protocol describes a common method to determine HO activity by measuring the formation of bilirubin.
Materials:
-
Cell or tissue lysate
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Hemin (substrate)
-
NADPH
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare Microsomal Fraction (Source of HO):
-
Homogenize cells or tissues in an appropriate buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched in HO-1.
-
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, combine the microsomal fraction, rat liver cytosol, hemin, and reaction buffer.
-
-
Initiate Reaction:
-
Start the reaction by adding NADPH.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes) in the dark to prevent photodegradation of bilirubin.
-
-
Stop Reaction and Extract Bilirubin:
-
Stop the reaction by adding an equal volume of chloroform.
-
Vortex vigorously to extract the bilirubin into the chloroform phase.
-
Centrifuge to separate the phases.
-
-
Measure Bilirubin:
-
Carefully collect the lower chloroform phase.
-
Measure the absorbance of the chloroform extract at ~464 nm.
-
-
Calculate HO Activity:
-
Calculate the amount of bilirubin formed using its molar extinction coefficient in chloroform. HO activity is typically expressed as picomoles of bilirubin formed per milligram of protein per hour.
-
Biliverdin Reductase (BVR) Activity Assay
This protocol outlines a method to measure the activity of BVR by monitoring the conversion of biliverdin to bilirubin.
Materials:
-
Cell or tissue lysate
-
This compound (substrate)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.7, with 1 mM EDTA)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare Cell Lysate:
-
Homogenize cells or tissues in an appropriate lysis buffer and quantify the protein concentration.
-
-
Prepare Reaction Mixture:
-
In a cuvette or 96-well plate, combine the cell lysate, this compound, and assay buffer.
-
-
Initiate Reaction:
-
Start the reaction by adding NADPH.
-
-
Monitor Reaction:
-
Immediately place the cuvette or plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the decrease in absorbance at the wavelength corresponding to biliverdin (around 650-680 nm) or the increase in absorbance at the wavelength for bilirubin (around 450 nm) over time.
-
-
Calculate BVR Activity:
-
Calculate the rate of change in absorbance from the linear portion of the reaction curve. BVR activity is typically expressed as the change in absorbance per minute per milligram of protein.
-
Western Blot for Heme Oxygenase-1 (HO-1) Expression
This protocol describes the detection and quantification of HO-1 protein levels in cell or tissue samples.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HO-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against HO-1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system (e.g., CCD camera or X-ray film).
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations: Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key aspects of the heme oxygenase pathway and its study.
Caption: The Heme Oxygenase-1 Signaling Pathway.
References
- 1. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prooxidant and antioxidant activities of bilirubin and its metabolic precursor biliverdin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Role of Bilirubin on “Two-Hit” Sepsis Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile pigment pharmacokinetics and absorption in the rat: therapeutic potential for enteral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile pigment pharmacokinetics and absorption in the rat: therapeutic potential for enteral administration [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of bilirubin-10-sulfonate and biliverdin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
Biliverdin Hydrochloride as a Precursor to Bilirubin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin (B22007) hydrochloride, a water-soluble salt of the green tetrapyrrolic bile pigment biliverdin, serves as the direct precursor to the potent antioxidant and signaling molecule, bilirubin (B190676). This conversion is catalyzed by the cytosolic enzyme biliverdin reductase (BVR). While historically viewed as a mere intermediate in heme catabolism, recent research has unveiled the significant physiological roles of both biliverdin and bilirubin in cellular protection, anti-inflammatory responses, and metabolic regulation. This technical guide provides an in-depth overview of the chemical properties of biliverdin hydrochloride, the enzymatic conversion to bilirubin, its biological significance, and detailed experimental protocols for its study. This document is intended to be a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of the biliverdin-bilirubin axis.
Introduction: The Heme Catabolic Pathway
The breakdown of heme, derived primarily from the hemoglobin of senescent erythrocytes, is a critical physiological process. The rate-limiting step is catalyzed by heme oxygenase (HO), which cleaves the heme ring to produce equimolar amounts of carbon monoxide (CO), free iron (Fe²⁺), and biliverdin.[1] Biliverdin, a green pigment, is then rapidly reduced to bilirubin, a yellow-orange pigment, by the enzyme biliverdin reductase (BVR).[1] This final step is the focal point of this guide.
Chemical and Physical Properties of this compound
This compound is the hydrochloride salt of biliverdin, which enhances its solubility in aqueous solutions, a crucial factor for experimental applications.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₅ClN₄O₆ | [2] |
| Molecular Weight | 619.1 g/mol | [2] |
| Appearance | Dark green crystalline solid | [3] |
| Solubility | Soluble in DMSO (~20 mg/mL) and DMF (~20 mg/mL). Sparingly soluble in aqueous buffers. For aqueous solutions, initial dissolution in a basic solution (pH > 9) is recommended. | [4][5] |
| Storage | Store at -20°C or below, protected from light. Solutions are sensitive to light and oxidation. | [4] |
The Enzymatic Conversion: Biliverdin Reductase (BVR)
The conversion of biliverdin to bilirubin is a pivotal enzymatic reaction catalyzed by biliverdin reductase (BVR). There are two main isoforms, BLVRA and BLVRB. BLVRA is the predominant form in adults and primarily reduces biliverdin IXα, while BLVRB is more active during fetal development.[1][6]
Reaction Mechanism
BVR catalyzes the reduction of the γ-methene bridge of the open tetrapyrrole ring of biliverdin to form bilirubin. This reaction requires a hydride ion, which is supplied by the cofactors NADH or NADPH.[1]
Dual pH and Cofactor Specificity
A unique characteristic of BVR is its dual pH and cofactor optima. The enzyme utilizes NADH most effectively in an acidic pH range (optimum ~6.7) and NADPH in an alkaline pH range (optimum ~8.7).[1][7]
Kinetic Parameters
The kinetic properties of biliverdin reductase have been characterized for different isoforms and under various conditions.
| Enzyme Isoform | Substrate/Cofactor | Kₘ (µM) | Vₘₐₓ or kcat | pH | Reference |
| Human BLVRA | NADPH | 3.2 | - | - | [8][9] |
| Human BLVRA | NADH | 50 | - | - | [8][9] |
| Rat BLVRA | Biliverdin | 4.9 | - | 6.75 | [10] |
| Rat BLVRA | Biliverdin | 3.4 | - | 8.7 | [10] |
| Rat BLVRA | NADH | 333 | kcat = 82.4 min⁻¹ | 6.75 | [10] |
| Rat BLVRA | NADPH | 2.9 | - | 8.7 | [10] |
| Human BLVRB | FMN | 52 | - | 7.5 | [11] |
| Human BLVRB | FAD | 125 | - | 7.5 | [11] |
| Human BLVRB | Riboflavin | 53 | - | 7.5 | [11] |
| Human BLVRB | NADPH | K_d_ = 15.8 | - | 7.5 | [11] |
Biological Significance of the Biliverdin-Bilirubin Axis
Antioxidant Properties
Bilirubin is recognized as one of the most potent endogenous antioxidants.[12] It effectively scavenges a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13][14] The antioxidant capacity of bilirubin is significantly amplified through a redox cycle where bilirubin is oxidized back to biliverdin by ROS, and then biliverdin is recycled back to bilirubin by BVR, thus sustaining the antioxidant pool.[15]
Signaling Roles
Beyond its antioxidant function, both BVR and bilirubin are active signaling molecules.
-
PI3K/Akt Pathway: BVR can directly interact with and modulate components of the PI3K/Akt signaling pathway, influencing cell survival and metabolism. BVR has been shown to interact with the p85α subunit of PI3K, leading to the activation of Akt.[16] Downstream targets of this pathway include GSK3β and the FoxO family of transcription factors, which are involved in glycogen (B147801) metabolism and apoptosis, respectively.[17]
-
MAPK/ERK Pathway: BVR also plays a role in the MAPK/ERK signaling cascade. It can act as a scaffold protein, facilitating the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus to regulate the activity of transcription factors like NF-κB and AP-1, which control genes involved in cell proliferation and survival.[16]
-
PPARα Activation: Bilirubin acts as a direct agonist for the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism.[18][19][20] The binding of bilirubin to PPARα induces the transcription of genes involved in fatty acid oxidation, such as CPT1 and FGF21, while suppressing genes involved in lipogenesis.[19][21] This interaction has significant implications for metabolic diseases. The dissociation constant (Kd) for bilirubin binding to PPARα has been reported to be 5.13 µM.[22]
Experimental Protocols
Workflow for Studying Biliverdin to Bilirubin Conversion
Caption: General workflow for measuring biliverdin reductase activity.
Spectrophotometric Biliverdin Reductase Activity Assay
This protocol is adapted from established methods for measuring BVR activity by monitoring the increase in bilirubin concentration.[6][23]
Materials:
-
96-well microplate
-
Plate reader with temperature control and capability to read absorbance at 450 nm
-
This compound stock solution (e.g., 1 mM in DMSO)
-
NADPH stock solution (e.g., 10 mM in assay buffer, freshly prepared)
-
Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.7
-
Cell or tissue lysate
-
BCA or Bradford protein assay reagents
Procedure:
-
Prepare the cell or tissue lysate and determine the protein concentration.
-
Prepare a master mix of the reaction components. For each reaction, you will need:
-
Assay Buffer to a final volume of 200 µL
-
10 µM final concentration of this compound
-
100 µM final concentration of NADPH
-
50 µg of cell or tissue lysate protein
-
-
In a 96-well plate, add the required volume of lysate to triplicate wells. Include a blank with assay buffer instead of lysate.
-
Pre-warm the plate and the master mix to 37°C.
-
Initiate the reaction by adding the master mix to each well.
-
Immediately place the plate in the reader, pre-warmed to 37°C.
-
Measure the absorbance at 450 nm every minute for 10-20 minutes.
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
The specific activity can be calculated using the molar extinction coefficient of bilirubin (ε ≈ 40,000 M⁻¹cm⁻¹) and normalized to the protein concentration.
Fluorescence-Based Biliverdin Reductase Activity Assay
This highly sensitive method utilizes a fluorescent protein, such as UnaG, which fluoresces upon binding to bilirubin.[2][13][24]
Materials:
-
96-well black microplate
-
Fluorometer
-
Recombinant UnaG protein
-
Bilirubin standards
-
Other reagents as per the spectrophotometric assay
Procedure:
-
Prepare cell or tissue lysates as described previously.
-
Prepare a series of bilirubin standards (e.g., 0-20,000 nM) in BVR assay buffer.
-
In a 96-well plate, add 100 µL of lysate, standards, or blank (RIPA buffer) to respective wells.
-
Add 100 µL of UnaG solution (e.g., 70 µg/mL) to each well.
-
Incubate at 37°C for 30-60 minutes.
-
Read the fluorescence (Excitation ~498 nm, Emission ~527 nm).
-
Generate a standard curve from the bilirubin standards and determine the bilirubin concentration in the samples.
HPLC Method for Bilirubin and Biliverdin Quantification
HPLC is the gold standard for separating and quantifying bilirubin and biliverdin isomers.[9][25]
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 10 cm x 2.1 mm, 5 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: 90:10 methanol:100 mM ammonium acetate
-
Bilirubin and biliverdin standards
-
Samples extracted from biological matrices
Procedure:
-
Prepare standards and samples. Samples may require protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Set up the HPLC system with the following parameters (example):
-
Flow rate: 0.2 mL/min
-
Column temperature: Ambient
-
Detector wavelength: 405 nm
-
Injection volume: 1 µL
-
-
Run a gradient elution to separate the compounds.
-
Identify peaks based on the retention times of the standards.
-
Quantify the compounds by integrating the peak areas and comparing them to the standard curve.
Signaling Pathways
BVR and the PI3K/Akt Signaling Pathway
Caption: BVR interaction with the PI3K/Akt signaling pathway.
Bilirubin and PPARα Signaling
Caption: Bilirubin activation of the PPARα signaling pathway.
Conclusion
The conversion of this compound to bilirubin is a critical step in a pathway with far-reaching physiological consequences. The potent antioxidant and signaling properties of bilirubin, coupled with the regulatory roles of its synthesizing enzyme, biliverdin reductase, present exciting opportunities for therapeutic intervention in a variety of diseases characterized by oxidative stress and metabolic dysregulation. This guide provides a foundational resource for researchers aiming to explore and harness the therapeutic potential of this dynamic biological system. The provided protocols and pathway diagrams offer a starting point for rigorous scientific investigation in this promising field.
References
- 1. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] One-step protocol for assays of total and direct bilirubin with stable combined reagents. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activities of bile pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Identifying structural and dynamic changes during the Biliverdin Reductase B catalytic cycle [frontiersin.org]
- 7. Detection of biliverdin reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
- 11. The PI3K/Akt pathway and its downstream transcriptional factors as targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Prooxidant and antioxidant activities of bilirubin and its metabolic precursor biliverdin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of bilirubin and biliverdin with reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting the PI3K/Akt signaling pathway in gastric carcinoma: A reality for personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Function for Bilirubin as a Metabolic Signaling Molecule: Implications for Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bilirubin Binding to PPARα Inhibits Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Bilirubin Binding to PPARα Inhibits Lipid Accumulation | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. The specificity of biliverdin reductase. A study with different biliverdin types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biliverdin reductase A is a major determinant of protective NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Cell's Green Signal: An In-depth Technical Guide to the Cellular Uptake and Metabolism of Biliverdin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007), a linear tetrapyrrole and a key intermediate in heme catabolism, has long been considered a mere metabolic byproduct. However, a growing body of evidence reveals its potent anti-inflammatory, antioxidant, and cytoprotective properties, sparking significant interest in its therapeutic potential. This technical guide provides a comprehensive overview of the cellular uptake and metabolism of biliverdin hydrochloride, offering insights for researchers and professionals in drug development. While the complete picture of biliverdin's journey into the cell is still emerging, its intracellular fate and signaling capabilities are increasingly well-understood.
Cellular Uptake of this compound: An Unfolding Story
The precise mechanisms governing the cellular uptake of exogenous this compound remain an area of active investigation. Unlike its metabolite, bilirubin (B190676), for which carrier-mediated transport via Organic Anion Transporting Polypeptides (OATPs) has been suggested, the specific transporters for biliverdin have not been definitively identified[1][2][3][4]. However, the observation that exogenous biliverdin elicits distinct intracellular signaling responses provides strong indirect evidence for its entry into the cell[5]. It is plausible that biliverdin may enter cells via passive diffusion, particularly given its water-solubility, or through yet-to-be-characterized transport proteins.
Current Research Gaps:
-
Lack of Quantitative Data: To date, there is a notable absence of published quantitative data on the kinetics of this compound uptake, such as transport rates, Michaelis-Menten constants (Km), or maximal velocity (Vmax).
-
Unidentified Transporters: Specific membrane transporters responsible for biliverdin influx have not been elucidated.
Future research, potentially utilizing radiolabeled biliverdin or advanced fluorescence-based assays, is necessary to fully characterize the dynamics of its cellular uptake.
Intracellular Metabolism: The Conversion to Bilirubin
Once inside the cell, biliverdin is rapidly metabolized to bilirubin by the cytosolic enzyme biliverdin reductase (BVR)[6]. This is a critical step, as many of the biological effects attributed to biliverdin are mediated by its conversion to the potent antioxidant, bilirubin.
The Key Enzyme: Biliverdin Reductase (BVR)
Biliverdin reductase is a highly conserved enzyme with two major isoforms, BVRA and BVRB[7]. BVRA is the predominant form in most tissues and is responsible for the conversion of biliverdin IXα to bilirubin IXα. The reaction is dependent on the cofactor NADPH[6]. Beyond its reductase activity, BVRA is now recognized as a pleiotropic protein with roles in cellular signaling, acting as a kinase and a transcription factor[7][8][9].
Quantitative Aspects of Biliverdin Metabolism
While uptake data is scarce, the enzymatic conversion of biliverdin to bilirubin has been quantified in various experimental settings. The activity of BVR can be determined by monitoring the decrease in biliverdin or the formation of bilirubin over time.
| Parameter | Value/Range | Cell/Tissue Type | Reference |
| Bilirubin Production Rate | Varies significantly based on BVR expression and substrate availability | Breast cancer cell lines (MCF-7, MDA-MB-468) | [10] |
| Bilirubin Concentration (post-biliverdin treatment) | Significantly increased intracellularly and extracellularly | Breast cancer cell lines (MCF-7, MDA-MB-468) | [10] |
Experimental Protocols
Assay for Biliverdin Reductase (BVR) Activity
This protocol is adapted from methodologies that measure the conversion of biliverdin to bilirubin spectrophotometrically[11].
Materials:
-
Cell lysate containing BVR
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NADPH solution (e.g., 10 mM in buffer)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.7)
-
Bovine Serum Albumin (BSA)
-
Microplate reader capable of measuring absorbance at 453 nm (bilirubin) and 670 nm (biliverdin)
Procedure:
-
Prepare a reaction mixture containing the cell lysate, biliverdin (final concentration of 10 µM), and BSA (final concentration of 400 µg/ml) in the reaction buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
Immediately begin measuring the absorbance at 453 nm and 670 nm every 2 minutes for up to 60 minutes, or until the reaction reaches a plateau.
-
Calculate the BVR activity by determining the rate of change in the absorbance ratio (453 nm / 670 nm) over the linear portion of the reaction curve.
Quantification of Intracellular Biliverdin and Bilirubin
A highly sensitive method for quantifying intracellular biliverdin involves its enzymatic conversion to bilirubin, followed by the detection of bilirubin using a fluorescent protein biosensor[12][13].
Materials:
-
Cell pellets
-
Lysis buffer
-
Recombinant HUG protein (a fluorescent bilirubin biosensor)
-
Biliverdin reductase (BVR)
-
NADPH
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Lyse the cell pellets to release intracellular contents.
-
In a 96-well microplate, add the cell lysate to a solution containing the HUG protein.
-
To measure biliverdin, add BVR and NADPH to the wells to convert all biliverdin to bilirubin.
-
Allow the reaction to proceed to completion. The bilirubin produced will bind to the HUG protein, causing a significant increase in fluorescence.
-
Measure the fluorescence emission using a microplate reader.
-
Quantify the concentration of biliverdin (and pre-existing bilirubin) by comparing the fluorescence signal to a standard curve generated with known concentrations of bilirubin.
Signaling Pathways Modulated by Biliverdin
Exogenous biliverdin, upon entering the cell, triggers a cascade of signaling events. These pathways are crucial for its observed anti-inflammatory and cytoprotective effects.
The PI3K/Akt Pathway
In macrophages, exogenous biliverdin has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This activation leads to the production of the anti-inflammatory cytokine IL-10[5].
Inhibition of the NF-κB Pathway
Biliverdin has been demonstrated to inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB)[14][15]. This inhibition is reversed by the overexpression of BVR, suggesting a complex interplay between biliverdin, BVR, and NF-κB signaling[15].
The Bilirubin-Biliverdin Redox Cycle
A key aspect of biliverdin's metabolic and signaling role is its participation in a potent antioxidant redox cycle[16]. Intracellular bilirubin can scavenge reactive oxygen species (ROS), becoming oxidized back to biliverdin. This newly formed biliverdin can then be reduced back to bilirubin by BVR, thus amplifying the antioxidant capacity of the cell[16].
Conclusion and Future Directions
This compound is emerging as a molecule with significant therapeutic promise. While its intracellular metabolism via biliverdin reductase and its subsequent influence on key signaling pathways are becoming clearer, the initial step of cellular uptake remains a critical knowledge gap. Future research focused on identifying biliverdin transporters and quantifying uptake kinetics will be essential for the rational design of biliverdin-based therapeutics. A deeper understanding of how to modulate its uptake and metabolism will unlock the full potential of this "green signal" in treating a range of inflammatory and oxidative stress-related diseases.
References
- 1. Recent advances in bilirubin metabolism research: the molecular mechanism of hepatocyte bilirubin transport and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane Transporters for Bilirubin and Its Conjugates: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Membrane Transporters for Bilirubin and Its Conjugates: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biliverdin reductase A in the prevention of cellular senescence against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Cell Signaling by Human Biliverdin Reductase - Mahin Maines [grantome.com]
- 10. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The biliverdin-bilirubin antioxidant cycle of cellular protection: Missing a wheel? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Potential of Biliverdin Hydrochloride: A Technical Guide to its Effects on Oxidative Stress Markers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in a myriad of diseases. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance in drug discovery and development. Biliverdin (B22007) hydrochloride, a water-soluble salt of the heme catabolite biliverdin, has emerged as a promising therapeutic agent due to its significant antioxidant properties. This technical guide provides an in-depth analysis of the effects of biliverdin hydrochloride on key oxidative stress markers, details the experimental protocols used to assess these effects, and elucidates the underlying signaling pathways.
Introduction
Biliverdin is a green tetrapyrrolic bile pigment that arises from the breakdown of heme by the enzyme heme oxygenase (HO-1).[1][2] It is subsequently converted to the potent antioxidant bilirubin (B190676) by biliverdin reductase (BVR).[3] While historically considered a mere metabolic intermediate, recent research has unveiled the direct and indirect antioxidant functions of biliverdin.[4][5] this compound, as a research compound, offers a stable and soluble form for in vitro and in vivo investigations.[6] This guide will explore the quantitative effects of biliverdin on critical markers of oxidative stress, including reactive oxygen species (ROS), malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
Effects on Oxidative Stress Markers: Quantitative Data
The antioxidant capacity of this compound is demonstrated by its ability to modulate various markers of oxidative stress. The following tables summarize the quantitative effects reported in scientific literature. It is important to note that the effects can be cell-type and context-dependent.
Table 1: Effect of Biliverdin on Reactive Oxygen Species (ROS) Levels
| Cell Type/Model | Treatment Conditions | % Reduction in ROS | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | H₂O₂-induced stress | Attenuated intracellular ROS generation | [7] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Cells | In vitro treatment | Decreased ROS levels | [8] |
| HeLa Cells (BVRA depletion) | RNAi-mediated BVRA depletion | Tripling of ROS levels in depleted cells | [9] |
| Young Human Diploid Fibroblasts (HDFs) | siRNA knockdown of BLVRA | Markedly increased ROS generation | [10] |
Table 2: Effect of Biliverdin on Malondialdehyde (MDA) Levels
| Animal Model | Treatment Conditions | Effect on MDA Levels | Reference(s) |
| Veiled Chameleons (Chamaeleo calyptratus) | Simulated aggressive encounters | No significant relationship between biliverdin concentration and MDA concentration in liver, spleen, or muscle. | [11] |
Note: MDA is a marker of lipid peroxidation.
Table 3: Effect of Biliverdin on Antioxidant Enzyme Activity
| Enzyme | Cell Type/Model | Treatment Conditions | Effect on Activity | Reference(s) |
| Heme Oxygenase-1 (HO-1) | Young Human Diploid Fibroblasts (HDFs) | H₂O₂ treatment | H₂O₂ markedly induced BLVRA activity, which in turn is linked to HO-1 induction. | [10] |
| Heme Oxygenase-1 (HO-1) | MCF-7 and MDA-MB-468 Breast Cancer Cells | Biliverdin treatment | Up-regulated BVR-A gene and protein expression, which is linked to the HO-1 system. | [12] |
| Superoxide Dismutase (SOD) | Thick Ascending Loop of Henle (TALH) cells | BVR siRNA treatment | No alteration in the levels of CuZn or Mn SOD. | [13] |
| Catalase | Thick Ascending Loop of Henle (TALH) cells | BVR siRNA treatment | No alteration in catalase levels. | [13] |
Signaling Pathways
Biliverdin's antioxidant effects are mediated through direct radical scavenging and modulation of key intracellular signaling pathways. The most prominent of these is the Keap1-Nrf2 pathway, a master regulator of the antioxidant response.
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Upon exposure to oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[14]
Biliverdin and its reductase, BVRA, play a crucial role in this pathway. BVRA can physically interact with Nrf2, enhancing its transcriptional activity.[15] This non-enzymatic function of BVRA positions it as a key modulator of the Nrf2-dependent antioxidant response. Furthermore, biliverdin treatment has been shown to promote the activation of Nrf2.[16]
Experimental Protocols
Accurate assessment of the effects of this compound on oxidative stress markers requires robust and standardized experimental protocols. The following sections detail the general methodologies for the key assays.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The measurement of intracellular ROS is commonly performed using fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA).
Protocol Outline:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound at various concentrations for a specified duration. Include positive (e.g., H₂O₂) and negative controls.
-
Staining: Wash the cells with phosphate-buffered saline (PBS) and incubate with DCF-DA solution (typically 5-50 µM) in the dark.
-
Measurement: After incubation, wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader or flow cytometer.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Express the results as a percentage of the control.[10]
Malondialdehyde (MDA) Assay (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation by detecting MDA.
Protocol Outline:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer.
-
Reaction: Add a solution of thiobarbituric acid (TBA) and trichloroacetic acid (TCA) to the sample.
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.[12][17]
-
Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at approximately 532 nm.
-
Quantification: Determine the MDA concentration using a standard curve prepared with a known concentration of MDA.[17]
Superoxide Dismutase (SOD) Activity Assay
SOD activity is often measured by its ability to inhibit the reduction of a detector molecule by superoxide radicals.
Protocol Outline:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Reaction Mixture: Prepare a reaction mixture containing a superoxide-generating system (e.g., xanthine (B1682287) and xanthine oxidase) and a detector molecule (e.g., nitroblue tetrazolium - NBT or a water-soluble formazan (B1609692) dye - WST-1).[7][18]
-
Assay: Add the sample to the reaction mixture and incubate. SOD in the sample will compete with the detector molecule for superoxide radicals, thus inhibiting the colorimetric reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the percentage of inhibition of the reaction and determine the SOD activity from a standard curve. One unit of SOD is typically defined as the amount of enzyme that inhibits the reaction by 50%.[7]
Catalase (CAT) Activity Assay
Catalase activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂).
Protocol Outline:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.[15]
-
Reaction: Add the sample to a solution of H₂O₂ of a known concentration.
-
Measurement of H₂O₂ decomposition:
-
Direct Spectrophotometry: Measure the decrease in absorbance at 240 nm as H₂O₂ is consumed.
-
Colorimetric Method: After a specific incubation time, stop the reaction and measure the remaining H₂O₂ using a colorimetric reaction. For example, the reaction of H₂O₂ with a reagent to form a colored product that can be measured spectrophotometrically.[1][19]
-
-
Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition.
Glutathione Peroxidase (GPx) Activity Assay
GPx activity is typically measured indirectly by a coupled reaction with glutathione reductase.
Protocol Outline:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Reaction Mixture: Prepare a reaction mixture containing glutathione (GSH), glutathione reductase, NADPH, and a substrate for GPx (e.g., hydrogen peroxide or an organic hydroperoxide).[16][20]
-
Assay: Add the sample to the reaction mixture. GPx catalyzes the reduction of the peroxide, oxidizing GSH to GSSG. Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process.
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.[16][21]
-
Calculation: The rate of decrease in absorbance is directly proportional to the GPx activity in the sample.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the antioxidant effects of this compound.
Conclusion
This compound demonstrates significant antioxidant properties, primarily through the modulation of the Keap1-Nrf2 signaling pathway and direct ROS scavenging. While quantitative data on its effects on specific oxidative stress markers are still emerging and can be context-dependent, the available evidence strongly supports its potential as a therapeutic agent for diseases with an underlying oxidative stress component. The detailed experimental protocols and understanding of the signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further research is warranted to establish dose-response relationships and efficacy in various disease models.
References
- 1. Heme Oxygenase-1: Its Therapeutic Roles in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biliverdin Reductase inhibitors did not improve severe unconjugated hyperbilirubinemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective role of biliverdin against bile acid-induced oxidative stress in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Heme Oxygenase/Biliverdin Reductase System and Its Genetic Variants in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biliverdin reductase A in the prevention of cellular senescence against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions between Biliverdin, Oxidative Damage, and Spleen Morphology after Simulated Aggressive Encounters in Veiled Chameleons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of biliverdin reductase increases ANG II-dependent superoxide levels in cultured renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-Term Effects of Biliverdin Reductase a Deficiency in Ugt1−/− Mice: Impact on Redox Status and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biliverdin reductase A is a major determinant of protective NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biliverdin modulates the Nrf2/A20/eEF1A2 axis to alleviate cerebral ischemia-reperfusion injury by inhibiting pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Regulation of the Expression of Heme Oxygenase-1: Signal Transduction, Gene Promoter Activation, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Emerald Molecule: A Technical Guide to the Discovery and Research of Biliverdin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin (B22007), a linear tetrapyrrole and a key intermediate in heme catabolism, has transitioned from being considered a mere metabolic waste product to a molecule of significant therapeutic interest. Its water-soluble hydrochloride salt, biliverdin hydrochloride, is a critical tool in research, facilitating the exploration of its potent antioxidant, anti-inflammatory, and cytoprotective properties. This in-depth technical guide provides a comprehensive overview of the discovery and history of biliverdin research, detailed experimental protocols for key assays, a summary of quantitative data, and a visualization of the core signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
A Historical Odyssey: The Discovery and Elucidation of Biliverdin
The journey to understanding biliverdin is intrinsically linked to the study of bile pigments and heme metabolism. Initially observed as the green pigment in bruises and the bile of some animals, its chemical nature and biological significance remained elusive for centuries.
-
Early Observations (19th Century): In 1847, Rudolf Virchow identified a pigment in blood breakdown products, which he named "hematoidin," now known to be related to bilirubin (B190676).[1] This marked one of the earliest scientific observations of bile pigments.
-
The Pioneer - Hans Fischer (Early 20th Century): The foundational work on the structure of porphyrins and heme by the German chemist Hans Fischer was pivotal. His research in the 1930s established that bilirubin originates from the porphyrin ring of hemoglobin.[1] Fischer's total synthesis of heme and his subsequent work on the structure of bile pigments laid the groundwork for future discoveries and earned him the Nobel Prize in Chemistry in 1930.[2] The total syntheses of biliverdin and bilirubin were reported during World War II.[2]
-
The Heme Catabolic Pathway (Mid-20th Century): The enzymatic nature of heme degradation began to be unraveled in the mid-20th century. In 1968, Rudi Schmid and Tenhunen discovered heme oxygenase, the enzyme responsible for cleaving the heme ring to produce biliverdin, carbon monoxide, and iron.[3] This discovery was a landmark in understanding the physiological production of biliverdin.
-
The Emergence of Biliverdin Reductase: The subsequent step in the pathway, the conversion of biliverdin to bilirubin, was found to be catalyzed by biliverdin reductase. This enzyme was first described around 50 years ago, and its unique dual pH and cofactor optima (NADH at acidic pH, NADPH at alkaline pH) were later characterized.[4]
-
From Waste Product to Bioactive Molecule (Late 20th - 21st Century): For a long time, biliverdin and bilirubin were considered toxic waste products of heme catabolism.[5] However, mounting evidence in recent decades has revealed their potent antioxidant and anti-inflammatory properties, sparking a resurgence in research interest.[6][7] The use of this compound as a stable, water-soluble form of biliverdin has been instrumental in these in vitro and in vivo studies.[8][9]
Quantitative Data Summary
This section presents a summary of key quantitative data from biliverdin and related enzyme research, providing a comparative overview for researchers.
Table 1: Physical and Chemical Properties of Biliverdin and this compound
| Property | Biliverdin | This compound | Reference(s) |
| Molecular Formula | C₃₃H₃₄N₄O₆ | C₃₃H₃₄N₄O₆ · HCl | [8][10] |
| Molecular Weight | 582.6 g/mol | 619.1 g/mol | [8][10] |
| Appearance | Green solid | Dark green to black crystalline solid | [10] |
| Solubility | Sparingly soluble in aqueous buffers | Soluble in DMSO and DMF (~20 mg/mL); sparingly soluble in aqueous buffers. Solubility in aqueous solutions is pH-dependent, with better solubility in basic conditions (pH > 9 for initial dissolution). | [10][11] |
| UV/Vis λmax | ~375 nm, ~650 nm (in Methanol) | 310, 376, 689 nm | [10] |
Table 2: Enzyme Kinetics of Biliverdin Reductase (BVR)
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µM·s⁻¹) | Conditions | Reference(s) |
| Human Biliverdin Reductase B (BLVRB) | FAD | 242 ± 70 | 3.3 ± 0.5 | pH not specified, NADPH as cofactor | [4] |
| Human Biliverdin Reductase B (BLVRB) | FMN | 52 | Not Reported | pH 7.5, NADPH as cofactor | [12] |
| Human Biliverdin Reductase B (BLVRB) | Riboflavin | 53 | Not Reported | pH 7.5, NADPH as cofactor | [12] |
Table 3: Inhibitory Activity (IC₅₀) against Heme Oxygenase-1 (HO-1)
| Inhibitor | Chemical Class | IC₅₀ (µM) | Reference(s) |
| Tin Protoporphyrin IX (SnPP) | Porphyrin Analog | 0.05 - 0.5 | [13] |
| Zinc Protoporphyrin IX (ZnPP) | Porphyrin Analog | 0.1 - 1.0 | [13] |
| Azalanstat | Imidazole-based | ~5.0 | [14] |
| Compound 1 | Imidazole-based | 0.25 | [14] |
| Compound 7l | Acetamide-based | ~1.0 | [15] |
| Compound 7n | Anilide | 0.95 | [15] |
| Compound 7o | Anilide | 1.20 | [15] |
Table 4: Anti-inflammatory Effects of Biliverdin
| Model System | Treatment | Cytokine/Marker | Change | Reference(s) |
| Whole Human Blood (LPS-stimulated) | Biliverdin (50 µM) | IL-1β expression | ~50% decrease at 4h | [16] |
| Whole Human Blood (LPS-stimulated) | Biliverdin (50 µM) | IL-1Ra expression | ~50% decrease at 4h | [16] |
| High-fat diet-fed mice | Biliverdin treatment | M1 macrophage markers in adipose tissue | Reduced expression | [5] |
| RAW Macrophages | Biliverdin | IL-10 production | Increased | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments in biliverdin research.
Heme Oxygenase-1 (HO-1) Activity Assay (Spectrophotometric)
This protocol measures HO-1 activity by quantifying the production of bilirubin.
Materials:
-
Cell or tissue lysates
-
Hemin (substrate)
-
Rat liver cytosol (as a source of biliverdin reductase)
-
NADPH
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Spectrophotometer
Procedure:
-
Preparation of Microsomal Fraction (HO-1 source):
-
Homogenize cells or tissues in potassium phosphate buffer.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C.
-
The resulting pellet is the microsomal fraction containing HO-1. Resuspend in buffer.
-
-
Preparation of Cytosolic Fraction (Biliverdin Reductase source):
-
Homogenize rat liver in buffer.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction containing biliverdin reductase.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the microsomal fraction, rat liver cytosol, hemin, and NADPH in potassium phosphate buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.
-
-
Termination and Extraction:
-
Stop the reaction by adding an equal volume of chloroform.
-
Vortex vigorously and centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
-
Measurement:
-
Carefully collect the lower chloroform layer containing bilirubin.
-
Measure the absorbance of the chloroform extract at 464 nm. The concentration of bilirubin is calculated using its molar extinction coefficient (ε = 60,000 M⁻¹cm⁻¹).
-
Biliverdin Reductase (BVR) Activity Assay (Spectrophotometric)
This assay measures the conversion of biliverdin to bilirubin.
Materials:
-
Cell or tissue lysate
-
This compound
-
NADPH (for alkaline pH) or NADH (for acidic pH)
-
Tris-HCl buffer (pH 8.7) or a suitable buffer for acidic pH
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Mixture:
-
In a cuvette, prepare a reaction mixture containing the buffer, NADPH (or NADH), and the cell/tissue lysate.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation:
-
Initiate the reaction by adding biliverdin.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 650 nm (for biliverdin) or the increase in absorbance at 450 nm (for bilirubin) over time. The rate of the reaction is determined from the linear portion of the curve.
-
Preparation of this compound for Cell Culture
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Cell culture medium (e.g., DMEM)
-
Sterile filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO or DMF to a high concentration (e.g., 25 mM). Purge the solvent with an inert gas (e.g., argon or nitrogen) before use to minimize oxidation.
-
-
Working Solution Preparation:
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 25 µM).
-
-
Sterilization:
-
Sterilize the final working solution by passing it through a 0.22 µm syringe filter.
-
-
Application to Cells:
-
Add the sterile this compound solution to the cell cultures.
-
Note: Biliverdin is light-sensitive, so experiments should be conducted with minimal light exposure.
-
Signaling Pathways and Experimental Workflows
This section provides a visual representation of key signaling pathways modulated by biliverdin and a typical experimental workflow for its analysis.
Heme Catabolism and the Biliverdin-Bilirubin Cycle
Caption: The Heme Catabolism Pathway and the Biliverdin-Bilirubin Antioxidant Cycle.
Biliverdin-Mediated Anti-inflammatory Signaling via PI3K/Akt Pathway
Caption: Biliverdin activates the PI3K/Akt pathway via surface BVR to promote IL-10 production.
Biliverdin's Regulation of the NF-κB Signaling Pathway
Caption: Biliverdin inhibits the NF-κB pathway by preventing the nuclear translocation of NF-κB.
Experimental Workflow for Assessing Biliverdin's Anti-inflammatory Effects
Caption: A typical workflow for studying the anti-inflammatory effects of biliverdin in vitro.
Conclusion and Future Directions
The study of biliverdin has evolved dramatically, from its identification as a simple bile pigment to its recognition as a pleiotropic molecule with significant therapeutic potential. The use of this compound has been crucial in enabling detailed investigations into its mechanisms of action. The quantitative data and experimental protocols summarized in this guide highlight the multifaceted nature of biliverdin's biological activities, particularly its antioxidant and anti-inflammatory effects. The signaling pathways it modulates, including the PI3K/Akt and NF-κB pathways, are central to cellular homeostasis and disease.
Future research should continue to explore the therapeutic applications of biliverdin and its derivatives in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. Further elucidation of its complex signaling interactions and the development of targeted delivery systems will be key to translating the promise of this emerald molecule into clinical realities. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.
References
- 1. Kinetic properties and regulation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biliverdin (hydrochloride) | C33H35ClN4O6 | CID 76453762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Combination of Heme Oxygenase-1 Inhibition and Sigma Receptor Modulation for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identifying structural and dynamic changes during the Biliverdin Reductase B catalytic cycle [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mednexus.org [mednexus.org]
- 8. Biliverdin | C33H34N4O6 | CID 5353439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biliverdin reductase: A major physiologic cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 11. This compound - Echelon Biosciences [echelon-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Biliverdin Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of biliverdin (B22007) hydrochloride, a key intermediate in heme catabolism with significant biological activities. This document collates quantitative spectroscopic data, details experimental protocols for its analysis, and visualizes its involvement in crucial cellular signaling pathways.
Introduction
Biliverdin hydrochloride, a linear tetrapyrrole bile pigment, is emerging as a molecule of significant interest in biomedical research and drug development.[1] As the immediate precursor to the potent antioxidant bilirubin (B190676), biliverdin itself exhibits anti-inflammatory, antioxidant, and immunomodulatory properties.[2][3] A thorough understanding of its spectroscopic characteristics is paramount for its quantification, characterization of its interactions with biological macromolecules, and the development of novel therapeutics. This guide serves as a detailed resource for professionals engaged in research and development involving this promising compound.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic parameters of biliverdin and its derivatives, providing a consolidated reference for experimental design and data interpretation.
UV-Vis Absorption Spectroscopy
This compound exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The positions of these bands are sensitive to the solvent environment and the presence of acid.[4]
| Solvent/Condition | λmax (nm) | Reference(s) |
| Methanol | ~375, ~650 | [4] |
| Methanol (acidified with HCl) | Shifted 35-50 nm to longer wavelengths | [4] |
| General | 310, 376, 689 | [5] |
| Non-derivatized | 376, 679 | [6] |
| In the presence of PfHO | 675 | [7] |
Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |
| Biliverdin Dimethyl Ester | Methanol | 375 | 53,000 | [8] |
| Biliverdin Dimethyl Ester | Benzene | 381 | 55,400 | [8] |
| Biliverdin Dimethyl Ester | Chloroform | 379 | 55,200 | [8] |
| Biliverdin Dimethyl Ester | Dichloromethane | 381 | 44,000 | [8] |
| Biliverdin Dimethyl Ester | - | 376 | 56,200 | [8] |
Fluorescence Spectroscopy
Biliverdin is generally considered to have a very low fluorescence quantum yield in solution. However, this can be influenced by factors such as UV irradiation and metal chelation.[9]
| Parameter | Condition | Value | Excitation Wavelength (nm) | Reference(s) |
| Quantum Yield | Biliverdin alone | 0.012% | 365 | [9] |
| Quantum Yield | After UV irradiation | 0.119% | 365 | [9] |
| Quantum Yield | Biliverdin alone | 0.095% | 488 | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound. The following table lists the ¹H NMR chemical shifts for biliverdin in dimethyl sulfoxide (B87167) (DMSO).
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H8 (COOH) | 12.29 | br s |
| H1, H19 (NH) | 10.9-11.2 | br s |
| H2, H18 (CH=CH₂) | 6.5-6.7 | m |
| H3¹, H17¹ (CH=CH₂) | 5.6-5.8 | m |
| H3², H17² (CH=CH₂) | 5.3-5.5 | m |
| H5, H15 (methine) | 6.0-6.2 | s |
| H10 (methine) | 5.9-6.1 | s |
| H7, H13 (CH₃) | 2.0-2.2 | s |
| H2¹, H18¹ (CH₃) | 1.8-2.0 | s |
| H8¹, H12¹ (CH₂CH₂COOH) | 2.4-2.6 | t |
| H8², H12² (CH₂CH₂COOH) | 2.7-2.9 | t |
This table is a compilation based on data from multiple sources and typical chemical shift ranges. For a detailed assignment, refer to Dimitrijević et al., 2019.[10][11]
Experimental Protocols
This section outlines standardized protocols for the spectroscopic analysis of this compound.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and measure the absorbance of this compound at specific wavelengths.
Materials:
-
This compound
-
Spectrophotometer grade solvents (e.g., methanol, DMSO)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL in DMSO). Protect the solution from light.[12]
-
Working Solution: Dilute the stock solution with the same solvent to a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum or zero the instrument at the wavelengths of interest.
-
Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The concentration can be calculated using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) is known.
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and quantum yield of this compound.
Materials:
-
This compound
-
Fluorescence grade solvents
-
Fluorometer
-
Quartz fluorescence cuvettes
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrument Setup: Set the excitation wavelength (e.g., 365 nm or 488 nm). Set the emission wavelength range to be scanned (e.g., 400-800 nm).
-
Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence spectrum and absorbance at the excitation wavelength of a standard with a known quantum yield (e.g., quinine sulfate).
-
Measure the fluorescence spectrum and absorbance at the same excitation wavelength for the this compound solution.
-
The quantum yield (Φ) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[9]
-
Circular Dichroism (CD) Spectroscopy
Objective: To study the conformational properties of this compound, particularly when interacting with chiral molecules or macromolecules.
Materials:
-
This compound
-
Appropriate buffer or solvent
-
Circular dichroism spectropolarimeter
-
Quartz CD cuvettes (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired buffer. If studying interactions, prepare solutions with the interacting molecule (e.g., serum albumin). Ensure the final solution is clear and free of aggregates.
-
Instrument Setup: Purge the instrument with nitrogen gas. Set the wavelength range for the scan (e.g., far-UV: 190-260 nm for protein secondary structure; near-UV/Vis: 250-700 nm for tertiary structure and ligand binding).
-
Blank Measurement: Record a baseline spectrum of the buffer or solvent in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the this compound solution.
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum. The resulting CD spectrum can provide information on the induced chirality and conformational changes of biliverdin upon binding.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of this compound.
Materials:
-
This compound
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound (typically 1-10 mg for ¹H NMR) in the deuterated solvent (approximately 0.5-0.7 mL). Ensure the sample is fully dissolved. Filter the solution if necessary to remove any particulate matter.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. If required, acquire other spectra such as ¹³C NMR, COSY, HSQC, and HMBC for a complete structural assignment.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to specific protons in the molecule.
Signaling Pathways
Biliverdin and its reductase (BVR) are not merely byproducts of heme degradation but are active participants in cellular signaling.
Biliverdin Reductase (BVR) Signaling
BVR acts as a dual-specificity kinase and a transcriptional regulator, influencing key signaling cascades such as the insulin/IGF-1 and MAPK pathways.
Caption: Biliverdin Reductase (BVR) signaling cascade.
Aryl Hydrocarbon Receptor (AhR) Signaling
Biliverdin can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, thereby modulating gene expression.
Caption: Ligand-dependent activation of the AhR pathway by biliverdin.[9]
Conclusion
The spectroscopic properties of this compound are integral to its study and application in various scientific disciplines. This guide provides a foundational repository of data and protocols to aid researchers in their exploration of this multifaceted molecule. The visualization of its signaling pathways further underscores its biological significance, paving the way for future investigations into its therapeutic potential. It is recommended that researchers consult the primary literature for more specific details pertaining to their experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. Biliverdin dimethyl ester [omlc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Activation of the Ah receptor signal transduction pathway by bilirubin and biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Biliverdin Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of biliverdin (B22007) hydrochloride in cell culture experiments. The following protocols and data have been compiled to ensure reproducible and accurate results for investigating the biological effects of biliverdin.
Data Presentation
Solubility and Stock Solution Parameters
| Parameter | Value | Solvent | Notes | Citation |
| Solubility | ~20 mg/mL | DMSO, DMF | Purge with inert gas. | [1][2] |
| Sparingly soluble | Aqueous Buffers | For aqueous solutions, first dissolve in DMF and then dilute with buffer. | [1] | |
| Soluble | Basic Aqueous Solutions | Requires pH > 9 for initial dissolution, stable down to pH 7 once in solution. | [3] | |
| Stock Concentration | 10-50 mM | DMSO | A 25 mM stock solution in DMSO is commonly used. | [4] |
| Storage of Stock | -20°C or -80°C | DMSO | Store in aliquots to avoid repeated freeze-thaw cycles. Protect from light and air. | [5] |
| Stability of Stock | Up to 1 month at -20°C | DMSO | Solutions are typically stable for several days at 4°C. | [5] |
| Up to 6 months at -80°C | DMSO | [5] |
Reported Biological Effects and Working Concentrations
| Cell Line | Effect | Working Concentration | Incubation Time | Citation |
| HEK293A | Inhibition of NF-κB transcriptional activity | Concentration-dependent | Time-dependent | [6] |
| MCF-7 | Inhibition of cell viability (IC₅₀) | 247.4 µM | 24 hours | [7] |
| Induction of apoptosis | 250 µM | 24 hours | [7] | |
| MDA-MB-468 | Inhibition of cell viability (IC₅₀) | 168.9 µM | 24 hours | [7] |
| Induction of apoptosis | 170 µM | 24 hours | [7] | |
| Various | Antioxidant and anti-inflammatory effects | Micromolar to millimolar ranges | Not specified | [5][8][9] |
| Cultured Cells | General use for imaging | 25 µM | Overnight | [4] |
Experimental Protocols
Protocol 1: Preparation of Biliverdin Hydrochloride Stock Solution (25 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen)
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Pre-warm DMSO: Bring the DMSO to room temperature before use.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For 1 mL of a 25 mM stock solution (Molecular Weight: 619.11 g/mol ), you will need 15.48 mg.
-
Dissolution:
-
Add the weighed this compound to a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 25 mM.
-
Vortex the solution until the this compound is completely dissolved. The solution should be a clear, dark green.
-
-
Inert Gas Purge (Optional but Recommended): To enhance stability and prevent oxidation, gently purge the headspace of the vial with an inert gas like argon or nitrogen before capping tightly.[1]
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5]
-
Note on Stability: Biliverdin is sensitive to light and oxidation. Always handle solutions in a way that minimizes exposure to light and air. A color change from green to brown may indicate degradation.
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells in appropriate cell culture vessels (e.g., 6-well plates, 96-well plates)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile, phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and grow, typically for 24 hours, or until they reach the desired confluency.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution in complete cell culture medium to the desired final working concentration. For example, to prepare a 25 µM working solution from a 25 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of medium).[4]
-
Gently mix the working solution by pipetting or inverting the tube.
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Wash the cells once with sterile PBS (optional, depending on the experiment).
-
Add the appropriate volume of the this compound working solution to each well.
-
Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO used for the highest biliverdin concentration) and an untreated control.
-
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., overnight, 24 hours).[4][7]
-
Downstream Analysis: After the incubation period, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT), apoptosis assays, protein expression analysis (e.g., Western blot), or gene expression analysis (e.g., qPCR).
Visualization of Workflows and Signaling Pathways
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Biliverdin - Wikipedia [en.wikipedia.org]
Protocol for the Dissolution of Biliverdin Hydrochloride in DMSO
Application Note
This document provides a detailed protocol for the preparation of Biliverdin hydrochloride solutions in dimethyl sulfoxide (B87167) (DMSO). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. This guide includes information on solubility, stability, and storage, along with a step-by-step protocol for dissolution and a workflow diagram for clarity.
Biliverdin, a green bile pigment, is a product of heme catabolism and a potent antioxidant with anti-inflammatory and cytoprotective properties.[1][2] Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers but demonstrates good solubility in organic solvents like DMSO.[3] This protocol focuses on the use of DMSO as a solvent to prepare stock solutions for various research applications, including cell culture experiments.
When working with cell cultures, it is crucial to be mindful of the potential cytotoxicity of DMSO. While most cell lines can tolerate DMSO concentrations up to 0.5%, primary cells may be more sensitive.[4] It is recommended to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.1%, to avoid adverse effects on cell viability and function.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for dissolving this compound in DMSO, compiled from various supplier specifications and research protocols.
| Parameter | Value | Source(s) |
| Solubility in DMSO | ~20 mg/mL | Cayman Chemical[3], Sigma-Aldrich, MedChemExpress[5] |
| Molar Concentration (at 20 mg/mL) | ~32.30 mM | MedChemExpress[5] |
| Recommended Stock Concentration | 10-50 mM | Sigma-Aldrich[6][7] |
| Example Stock Concentration | 25 mM | Tsien Lab, UCSD[8] |
| Storage of Solid Compound | -20°C, protect from light | Cayman Chemical[3][9], Sigma-Aldrich[7] |
| Storage of DMSO Stock Solution | -20°C or -80°C, protect from light, under inert gas (Argon or Nitrogen) | Sigma-Aldrich[6][7] |
| Stability of DMSO Stock Solution | Up to 1 month at -20°C; Up to 6 months at -80°C | MedChemExpress[5], Sigma-Aldrich[6][7] |
| DMSO Tolerance in Cell Culture | Generally <0.5% (v/v) | LifeTein[4] |
Experimental Protocol: Preparation of a 25 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a 25 mM stock solution of this compound in DMSO, a concentration commonly used in cell culture experiments.[8]
Materials
-
This compound (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Inert gas (Argon or Nitrogen), optional but recommended
Procedure
-
Pre-dissolution Preparation:
-
Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Perform all steps in a sterile environment (e.g., a laminar flow hood) if the stock solution is intended for cell culture use.
-
To minimize photodegradation, protect the this compound from light by working in a dimly lit area or by wrapping containers in aluminum foil.[6]
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound. For a 1 mL stock solution of 25 mM, you will need approximately 15.48 mg of this compound (Molecular Weight: 619.1 g/mol ).
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube or an amber glass vial.
-
Add the appropriate volume of anhydrous DMSO. For a 25 mM stock solution, add 1 mL of DMSO for every 15.48 mg of this compound.
-
Cap the tube/vial tightly and vortex thoroughly until the solid is completely dissolved. The solution should be a clear, dark green.
-
Gentle warming and sonication may be used to aid dissolution if necessary.[5]
-
-
Inert Gas Purging (Optional but Recommended):
-
To enhance stability and prevent oxidation, gently purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[6]
-
-
Aliquoting and Storage:
Dilution for Cell Culture Use
When preparing working solutions for cell culture, dilute the DMSO stock solution in the appropriate culture medium. For example, to achieve a final concentration of 25 µM in the culture medium, a 1:1000 dilution of the 25 mM stock solution is required.[8] This will result in a final DMSO concentration of 0.1% (v/v), which is generally well-tolerated by most cell lines.[4]
Visualization
Experimental Workflow for this compound Dissolution
Caption: Workflow for dissolving this compound in DMSO.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 9. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
Application Notes and Protocols for the Use of Biliverdin Hydrochloride as a Standard in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Biliverdin (B22007) hydrochloride as a standard in High-Performance Liquid Chromatography (HPLC) analysis. This document is intended for researchers, scientists, and drug development professionals who require accurate quantification of biliverdin in various matrices.
Introduction
Biliverdin is a green tetrapyrrolic bile pigment and a product of heme catabolism, catalyzed by the enzyme heme oxygenase.[1] It is subsequently reduced to the potent antioxidant bilirubin (B190676) by biliverdin reductase.[1] Beyond its role as a metabolic intermediate, biliverdin and its downstream metabolite bilirubin possess significant anti-inflammatory, antioxidant, and cytoprotective properties.[1] These biological activities have led to increasing interest in biliverdin as a potential therapeutic agent and biomarker in various disease states. Accurate and precise quantification of biliverdin is therefore crucial for research and drug development. HPLC is a powerful analytical technique for the separation and quantification of biliverdin.[2][3] This document provides a comprehensive guide to using Biliverdin hydrochloride as a standard for accurate HPLC analysis.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl | [4] |
| Molecular Weight | 619.1 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO and DMF (~20 mg/mL). Sparingly soluble in aqueous buffers. For aqueous solutions, dissolve in DMF first and then dilute with buffer (e.g., PBS pH 7.2) to a final concentration of approximately 0.5 mg/mL. Also soluble in basic aqueous solutions (pH > 9 for initial dissolution) and methanol/ethanol if slightly basic. | [4][5] |
| Storage | Store at -20°C, protected from light. | [4] |
| Stability | Stock solutions in DMSO can be stored at -20°C for extended periods. Aqueous solutions are less stable and it is recommended to prepare them fresh. Protect from light to prevent photodegradation. | [4] |
Experimental Protocol: Quantitative Analysis of Biliverdin by HPLC
This protocol outlines the steps for preparing standard solutions, setting up the HPLC system, and analyzing samples to quantify biliverdin.
Materials and Reagents
-
This compound (≥95% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium (B1175870) acetate (B1210297), analytical grade
-
Tris-HCl buffer components, analytical grade
-
Water, HPLC grade
-
0.22 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., Discovery® C18, 10 cm × 2.1 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
Preparation of Standard Solutions
Stock Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the powder in a minimal amount of DMSO (e.g., 1-2 mL).
-
Bring the volume to 10 mL with DMSO.
-
Mix thoroughly until the solid is completely dissolved.
-
Store the stock solution in an amber vial at -20°C.
Working Standard Solutions:
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a solvent compatible with the initial mobile phase conditions. The concentration range should be selected based on the expected concentration of biliverdin in the samples.
Illustrative Example for Standard Curve Preparation:
| Standard ID | Concentration (µg/mL) | Volume of 1 mg/mL Stock (µL) | Final Volume (mL) | Diluent |
| STD-1 | 1 | 10 | 10 | Mobile Phase |
| STD-2 | 5 | 50 | 10 | Mobile Phase |
| STD-3 | 10 | 100 | 10 | Mobile Phase |
| STD-4 | 25 | 250 | 10 | Mobile Phase |
| STD-5 | 50 | 500 | 10 | Mobile Phase |
| STD-6 | 100 | 1000 | 10 | Mobile Phase |
Note: The stability of diluted aqueous standard solutions is limited; it is recommended to prepare them fresh daily and keep them protected from light.
HPLC Method Parameters
Several HPLC methods have been reported for the analysis of biliverdin. The following table summarizes two example methods. Method 1 is suitable for general-purpose analysis, while Method 2 is adapted from a study on biological samples.[2] Researchers should optimize the method for their specific application and instrumentation.
| Parameter | Method 1 | Method 2[2] |
| Column | Discovery® C18, 10 cm × 2.1 mm, 5 µm | Internal-surface reversed-phase silica (B1680970) support column |
| Mobile Phase | A: 10 mM ammonium acetate (pH unadjusted)B: 90:10 Methanol:100 mM ammonium acetate | Acetonitrile: 0.5 M Tris HCl buffer (20:80, pH 7.2) |
| Gradient/Isocratic | Gradient (specifics to be optimized) | Isocratic |
| Flow Rate | 0.2 mL/min | Not specified |
| Column Temperature | Ambient | Not specified |
| Detector Wavelength | 405 nm | 365 nm |
| Injection Volume | 1 µL | Not specified |
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plasma, tissue homogenate, reaction mixture). A generic solid-phase extraction (SPE) or protein precipitation protocol may be necessary to remove interfering substances. It is crucial to perform recovery experiments to ensure the chosen sample preparation method does not result in significant loss of biliverdin.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase or sample matrix extract) to ensure no interfering peaks are present at the retention time of biliverdin.
-
Inject the prepared working standard solutions in increasing order of concentration.
-
Inject the prepared samples.
-
After each injection, allow sufficient run time for all components to elute.
-
Construct a calibration curve by plotting the peak area of biliverdin against the corresponding concentration of the standards.
-
Determine the concentration of biliverdin in the samples by interpolating their peak areas from the calibration curve.
Method Validation (Illustrative)
A full method validation should be performed according to ICH guidelines to ensure the reliability of the results.[6] Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Illustrative Quantitative Data
The following table presents illustrative data for a this compound standard curve. Note: These values are for demonstration purposes only and must be experimentally determined for your specific method and instrument.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
| 100 | 5,100,000 |
| Linearity (R²) | 0.9995 |
Calculation of LOD and LOQ:
LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
Signaling Pathways and Experimental Workflow Diagrams
Heme Catabolism Pathway
The following diagram illustrates the enzymatic breakdown of heme to biliverdin and subsequently to bilirubin.
Biliverdin Signaling Interactions
Biliverdin and its metabolite bilirubin are not merely waste products but are involved in complex cellular signaling, exhibiting antioxidant and anti-inflammatory effects.
HPLC Analysis Workflow
The following diagram outlines the logical workflow for the quantitative analysis of biliverdin using HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-performance liquid chromatographic analysis of bilirubin and biliverdin from jaundiced broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - Echelon Biosciences [echelon-inc.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
In Vivo Administration of Biliverdin Hydrochloride in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) hydrochloride, a key intermediate in the catabolism of heme, has garnered significant interest in biomedical research for its potent antioxidant, anti-inflammatory, and cytoprotective properties. As a precursor to bilirubin (B190676), its therapeutic potential is being explored in a variety of disease models. This document provides detailed application notes and protocols for the in vivo administration of biliverdin hydrochloride in mice, summarizing key quantitative data and experimental methodologies from published studies.
Heme Catabolic Pathway and Biliverdin's Mechanism of Action
Biliverdin is a product of the enzymatic degradation of heme by heme oxygenase (HO). It is subsequently converted to bilirubin by biliverdin reductase (BVR). Both biliverdin and bilirubin possess significant biological activities, including the modulation of inflammatory pathways.
Application Notes and Protocols for Biliverdin Hydrochloride Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of enzymes involved in the heme degradation pathway, primarily focusing on Biliverdin (B22007) Reductase (BVR) and Heme Oxygenase (HO), using biliverdin hydrochloride as a key reagent.
Introduction
This compound is a crucial substrate for assaying the activity of biliverdin reductase (BVR), an enzyme that catalyzes the conversion of biliverdin to the potent antioxidant, bilirubin (B190676).[1] The activity of BVR is a key indicator of cellular redox status and is implicated in various signaling pathways.[2] Additionally, the product of heme oxygenase (HO), biliverdin, can be measured to determine HO activity.[3] Accurate and reliable assays for these enzymes are essential for research in oxidative stress, drug development, and understanding various pathological conditions, including cancer and neurodegenerative diseases.[4][5]
Enzyme Activity Assays
Two primary methods for measuring BVR activity using this compound are the spectrophotometric assay and the fluorescence-based assay. Heme oxygenase activity can be indirectly assayed by measuring its product, biliverdin.
Data Summary: Kinetic Parameters and Inhibitor IC50 Values
The following tables summarize key quantitative data for biliverdin reductase activity and inhibition.
Table 1: Kinetic Parameters of Human Biliverdin Reductase (BVR)
| Enzyme Isoform | Substrate | Cofactor | pH | K_m_ (µM) | V_max_ (µM/s) | Notes |
| BVR-A | Biliverdin-IXα | NADPH | 8.7 | 0.8 - 1.0 | - | Preferred substrate for BVR-A. |
| BVR-A | Biliverdin-IXα | NADH | 6.7 - 7.0 | - | - | Exhibits dual cofactor and pH optima.[1] |
| BVR-B | Biliverdin-IXβ | NADPH | 7.0 | 0.3 | - | Does not effectively reduce Biliverdin-IXα.[1] |
| BVR-B | FMN | NADPH | 7.5 | 52 | - | BVR-B also functions as a flavin reductase.[6] |
| BVR-B | FAD | NADPH | - | 242 ± 70 | 3.3 ± 0.5 | Activity with an alternative substrate. |
Table 2: IC50 Values of Selected Biliverdin Reductase Inhibitors
| Inhibitor | Enzyme Isoform | Assay Conditions | IC_50_ (µM) | Reference |
| Phloxine B | BVR-B | DCPIP as substrate | 1.1 ± 0.1 | [4] |
| Erythrosin Extra Bluish | BVR-B | DCPIP as substrate | 0.22 ± 0.02 | [4] |
| Montelukast | Human BVR-A | In vitro assay | ~15-30 | [7] |
| Disulfiram | Human BVR-A | In vitro assay | <10 | [7] |
Signaling Pathways and Experimental Workflows
Heme Catabolism and BVR Signaling Pathway
Heme is degraded by heme oxygenase (HO) to biliverdin, iron, and carbon monoxide. Biliverdin is then reduced to bilirubin by biliverdin reductase (BVR).[3] Beyond its enzymatic role, BVR also functions as a signaling molecule, interacting with and modulating key cellular pathways such as the MAPK and PI3K signaling cascades.[2][8]
Caption: Heme catabolism and BVR's dual role in metabolism and signaling.
Experimental Workflow for BVR Activity Assay
The general workflow for determining BVR activity involves sample preparation, the enzymatic reaction, and detection of the product, bilirubin.
Caption: General experimental workflow for measuring BVR activity.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Biliverdin Reductase Activity
This protocol is a standard method for measuring BVR activity by monitoring the increase in absorbance due to bilirubin formation.
Materials:
-
This compound
-
NADPH or NADH
-
Tris-HCl buffer (e.g., 50 mM, pH 8.7 for NADPH; or a suitable buffer at pH 6.7 for NADH)
-
Cell or tissue lysate
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading at 450 nm and 670 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates using a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixture in a total volume of 200 µL:
-
5 µg of cell lysate (or an appropriate amount to ensure a linear reaction rate)
-
50 mM Tris-HCl, pH 8.7
-
100 µM NADPH
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µM this compound.
-
Measurement: Immediately begin monitoring the change in absorbance at 453 nm (for bilirubin) and 670 nm (for biliverdin) every 2 minutes for up to 60 minutes at 37°C.[9]
-
Data Analysis: Calculate the rate of bilirubin formation from the linear portion of the curve. The activity can be expressed as the change in the ratio of absorbance at 453/670 nm over time.[9]
Protocol 2: Fluorescence-Based Assay for Biliverdin Reductase Activity
This is a highly sensitive method that utilizes the UnaG protein, which fluoresces upon binding to bilirubin.
Materials:
-
This compound
-
NADPH
-
BVR Assay Buffer (e.g., 100 mM Tris Base, 1 mM EDTA, pH 8.7)
-
Purified UnaG protein
-
Cell or tissue lysate
-
Black 96-well microplate
-
Fluorometer
Procedure:
-
Sample and Standard Preparation: Prepare cell or tissue lysates as described in Protocol 1. Prepare bilirubin standards (e.g., 0, 20, 200, 2000, and 20,000 nM) in PBS.
-
Reaction Setup:
-
In a 1.5 mL tube, add 300-400 µg of protein lysate and make up the volume to 250 µL with BVR Assay Buffer.
-
Prepare a blank with lysis buffer and BVR Assay Buffer.
-
Add 250 µL of each bilirubin standard to separate tubes.
-
-
Reaction Initiation: To the lysate samples, add this compound to a final concentration of 10 µM and NADPH to a final concentration of 100 µM.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Add UnaG protein to all samples and standards to a final concentration of 35 µg/mL. Measure fluorescence using an appropriate excitation and emission wavelength for the UnaG-bilirubin complex.
-
Data Analysis: Generate a standard curve from the bilirubin standards. Use the standard curve to determine the concentration of bilirubin produced in the lysate samples. Calculate the specific activity (e.g., in nM of bilirubin produced per µg of protein per minute).
Protocol 3: Heme Oxygenase Activity Assay (Biliverdin Detection)
This assay measures the activity of heme oxygenase by quantifying the amount of biliverdin produced.
Materials:
-
Hemin (substrate)
-
NADPH
-
Rat liver cytosol (as a source of biliverdin reductase if measuring bilirubin) or a method to directly quantify biliverdin.
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
LC-MS/MS system for direct biliverdin measurement
Procedure:
-
Sample Preparation: Prepare microsomal fractions or cell lysates.
-
Reaction Setup: Prepare a reaction mixture containing:
-
0.5 mg of lysate or microsomal protein
-
2.5 mM hemin
-
20 mM NADPH
-
Reaction buffer
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes, protected from light. A control reaction should be kept at 4°C.[10]
-
Reaction Termination: Stop the reaction by adding a suitable solvent, such as 0.1% formic acid in methanol.[10]
-
Biliverdin Quantification:
-
Centrifuge the terminated reaction to pellet protein.
-
Analyze the supernatant for biliverdin content using LC-MS/MS.[10]
-
-
Data Analysis: The HO activity is the difference in the amount of biliverdin produced between the 37°C and 4°C incubations.[10]
References
- 1. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biliverdin reductase: a target for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico and crystallographic studies identify key structural features of biliverdin IXβ reductase inhibitors having nanomolar potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human biliverdin reductase regulates the molecular mechanism underlying cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biliverdin reductase as a target in drug research and development: Facts and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial-rate kinetics of the flavin reductase reaction catalysed by human biliverdin-IXbeta reductase (BVR-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biliverdin Reductase inhibitors did not improve severe unconjugated hyperbilirubinemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating Enzyme Function via Dynamic Allostery within Biliverdin Reductase B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biliverdin reductase B as a new target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oxidoreductase, biliverdin reductase, is induced in human renal carcinoma--pH and cofactor-specific increase in activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Biliverdin Hydrochloride in Near-Infrared Fluorescence Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Near-infrared (NIR) fluorescence imaging (650-1400 nm) offers significant advantages for in vivo and deep-tissue studies, primarily due to the minimal absorbance and scattering of light by biological tissues in this spectral window, which results in deeper penetration and higher signal-to-noise ratios.[1][2] A key challenge in this field has been the development of bright and stable NIR fluorescent probes. A promising class of probes utilizes bacterial phytochromes or other engineered proteins that bind the heme catabolite, biliverdin (B22007) (BV), as a chromophore.[3][4] While naturally non-fluorescent in aqueous solutions, biliverdin becomes highly fluorescent upon binding to and being rigidified by these protein scaffolds.[1] This application note details the use of biliverdin hydrochloride as an exogenous chromophore to enable NIR fluorescence imaging with these specialized proteins.
Principle of Operation
The core principle involves a two-component system:
-
Apoprotein: An engineered protein, often derived from bacterial phytochromes (like BphPs) or phycobiliproteins (like the small Ultra-Red Fluorescent Protein, smURFP), which is expressed in the target cells or system.[1][2][4] By itself, this protein is non-fluorescent.
-
Chromophore: this compound, which is supplied exogenously. Endogenous levels of biliverdin, produced from heme degradation by heme oxygenase-1 (HO-1), are often insufficient for maximal brightness.[1][2]
When biliverdin binds to the apoprotein, it forms a stable, covalently or non-covalently bound holoprotein complex. This binding event constrains the conformation of the biliverdin molecule, inhibiting non-radiative decay pathways and enabling strong fluorescence emission in the NIR spectrum.[1][4] This system does not require oxygen for maturation, making it suitable for imaging in anaerobic environments like tumor cores.[1][2]
Visualizing the Mechanism and Pathways
Below are diagrams illustrating the biological pathway of biliverdin production, the mechanism of fluorescence activation, and a general experimental workflow.
Quantitative Data
The photophysical properties of biliverdin-based fluorescent proteins are highly dependent on the specific protein scaffold. The data for the small Ultra-Red Fluorescent Protein (smURFP) is presented as a representative example.
| Parameter | Value | Reference Protein (EGFP) | Notes |
| Excitation Max (λex) | ~642 nm | 488 nm | In the far-red spectrum, allowing for deep tissue penetration.[1] |
| Emission Max (λem) | ~670 nm | 509 nm | Emission is in the near-infrared range.[5] |
| Extinction Coefficient (ε) | 180,000 M⁻¹cm⁻¹ | 56,000 M⁻¹cm⁻¹ | Indicates very strong light absorption.[1] |
| Quantum Yield (Φ) | 0.18 (18%) | 0.60 (60%) | Represents the efficiency of converting absorbed light into emitted fluorescence.[1] |
| Molecular Brightness | Comparable to EGFP | Baseline | Brightness (ε × Φ) is a key measure of a fluorophore's utility.[1][2] |
| Photostability | Exceptionally High | Varies | smURFP is noted to be one of the most photostable fluorescent proteins.[1] |
Note: The fluorescence quantum yield of free biliverdin in solution is very low, but increases significantly upon binding to its partner protein or in response to stimuli like UV irradiation. For instance, one study reported a quantum yield of 0.095% for free BV with 488 nm excitation, which could be increased ~10-fold with UV treatment.[6]
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is adapted from methodologies requiring exogenous biliverdin supplementation.[7]
Materials:
-
This compound (e.g., from Sigma-Aldrich, Frontier Scientific)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, light-protected microcentrifuge tubes (e.g., amber or foil-wrapped)
Procedure:
-
Reconstitution: Prepare a high-concentration stock solution of Biliverdin HCl in DMSO. For example, dissolve the required amount of powder in DMSO to achieve a concentration of 5-10 mM. Vortex thoroughly until fully dissolved.
-
Note: Biliverdin solutions are light-sensitive and should be handled with minimal light exposure.[8]
-
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. A 5 mM stock in DMSO is reported to be stable for at least 4 months at -20°C.[8]
-
Working Solution: Immediately before use, thaw an aliquot and dilute it to the desired final working concentration (typically in the range of 10-50 µM) using pre-warmed cell culture medium or PBS.
Protocol 2: General Protocol for Live-Cell NIR Fluorescence Imaging
This protocol outlines the steps for imaging mammalian cells expressing a biliverdin-dependent NIR fluorescent protein.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or plates suitable for imaging.
-
Plasmid DNA encoding the NIR apoprotein (e.g., a smURFP-fusion construct).
-
Transfection reagent (e.g., Lipofectamine).
-
Complete cell culture medium.
-
This compound stock solution (from Protocol 1).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope equipped with appropriate NIR filter sets (e.g., Excitation: 620-640 nm, Emission: 660-680 nm long-pass).
Procedure:
-
Cell Seeding: Seed cells onto the imaging plates 18-24 hours before transfection to achieve 70-90% confluency at the time of transfection.
-
Transfection: Transfect the cells with the plasmid DNA encoding the NIR apoprotein according to the manufacturer's protocol for the chosen transfection reagent.
-
Protein Expression: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the apoprotein.
-
Chromophore Loading: a. Prepare a working solution of this compound in pre-warmed complete culture medium. A final concentration of 10 µM is a good starting point.[7] b. Remove the old medium from the cells and replace it with the biliverdin-containing medium. c. Incubate the cells for 1-4 hours at 37°C to allow for cellular uptake and assembly of the fluorescent holoprotein.[7] The optimal time may need to be determined empirically.
-
Washing: Gently wash the cells two to three times with warm PBS or imaging buffer to remove excess, unbound biliverdin from the medium, which helps to reduce background fluorescence.
-
Imaging: a. Add fresh, pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or PBS) to the cells. b. Place the sample on the fluorescence microscope. c. Excite the sample using a far-red light source (e.g., ~633 nm laser line or filtered lamp). d. Capture the emitted NIR fluorescence using the appropriate filter set and a sensitive camera (e.g., sCMOS or EMCCD). e. Acquire images using the lowest possible excitation power and exposure time to minimize phototoxicity.
Considerations and Troubleshooting:
-
Low Signal: If the fluorescence signal is weak, consider increasing the concentration of biliverdin (up to 50 µM), extending the incubation time, or verifying the expression of the apoprotein via other means (e.g., Western blot).
-
High Background: Ensure thorough washing after biliverdin incubation. Using phenol red-free medium for imaging is crucial as phenol red can contribute to background fluorescence.
-
Cellular Health: Monitor cells for any signs of toxicity from biliverdin or the transfection process. A dose-response curve may be necessary to find the optimal, non-toxic concentration of biliverdin for your cell type.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Item - Fluorescent proteins for in vivo imaging, where's the biliverdin? - University of Tasmania - Figshare [figshare.utas.edu.au]
- 3. Biliverdin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Optica Publishing Group [opg.optica.org]
- 6. UV-trained and metal-enhanced fluorescence of biliverdin and biliverdin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Stable Biliverdin Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) hydrochloride is a tetrapyrrolic bile pigment that serves as a key intermediate in the catabolism of heme. It is produced from the enzymatic degradation of heme by heme oxygenase and is subsequently reduced to bilirubin (B190676) by biliverdin reductase.[1][2] Beyond its role as a metabolic intermediate, biliverdin exhibits potent antioxidant, anti-inflammatory, and cytoprotective properties, making it a molecule of significant interest in biomedical research and drug development.[1][3][4] Accurate and reproducible experimental outcomes rely on the proper preparation and storage of stable stock solutions. These application notes provide detailed protocols for preparing stable stock solutions of biliverdin hydrochloride for use in various research applications.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl | [1][5] |
| Molecular Weight | 619.1 g/mol | [4][5] |
| Appearance | Crystalline solid | [1][5] |
| Purity | ≥95% to ≥97.0% (TLC) | [5][6][7] |
| UV/Vis. (λmax) | 310, 376, 689 nm | [1][5] |
| Storage (Solid) | -20°C | [1][5][6] |
| Stability (Solid) | ≥4 years at -20°C | [5] |
Solubility and Stability of this compound
The solubility and stability of this compound are critical factors for the preparation of reliable stock solutions. The following tables summarize these characteristics in various solvents and conditions.
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [1][5][7] |
| DMF | ~20 mg/mL | [1][5][7] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][5] |
| Basic Aqueous Solutions (pH > 9 for initial dissolution) | Soluble | [8] |
| Methanol (slightly basic) | Soluble | [8] |
| Ethanol (slightly basic) | Soluble | [8] |
| Aqueous Buffers | Sparingly soluble | [5][7] |
Stability of Stock Solutions
| Condition | Stability Information | Reference |
| Light Exposure | Photosensitive; undergoes photodegradation upon exposure to visible or UV light. Solutions should be protected from light. | [6] |
| Air/Oxygen Exposure | Prone to oxidation, indicated by a color change from green to brown. Solutions should be purged with an inert gas (e.g., argon or nitrogen). | [5][6] |
| pH | More stable at neutral to slightly basic pH. Degradation rate increases as pH increases from 7 to 8. | [8][9] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles to prevent inactivation. Aliquoting is highly recommended. | [3][6] |
Experimental Protocols
Materials
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO or DMF)
This protocol describes the preparation of a 10 mg/mL stock solution. The concentration can be adjusted based on experimental needs, with solubility up to approximately 20 mg/mL.[1][5]
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the powder. For a 10 mg/mL solution, add 1 mL of the solvent.
-
Inert Gas Purge: Before sealing the vial, gently purge the headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidation.[5][6]
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be a clear, green color.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.[3][6]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][6] Always protect the solution from light.[6]
Protocol for Preparing a Working Solution in an Aqueous Buffer
This compound has limited solubility in aqueous buffers.[5] To prepare a working solution in a buffer like PBS, it is recommended to first dissolve it in an organic solvent.[5]
-
Prepare High-Concentration Stock: Prepare a high-concentration stock solution in DMSO or DMF as described in Protocol 4.2.
-
Dilution: Dilute the organic stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2) to the final working concentration. For example, to prepare a 0.5 mg/mL solution in a 1:1 DMF:PBS solution, you would dilute a 20 mg/mL DMF stock 1:40 with PBS.
-
Immediate Use: It is highly recommended to use aqueous solutions of this compound on the same day they are prepared, as their stability is limited.[5] Do not store aqueous solutions for more than one day.[5]
Visualization of Key Concepts
Heme Catabolism Pathway
The following diagram illustrates the enzymatic conversion of heme to bilirubin, where biliverdin is a key intermediate.
References
- 1. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. ビリベルジン 塩酸塩 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound - Echelon Biosciences [echelon-inc.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Biliverdin Hydrochloride for Ischemia-Reperfusion Injury Studies
References
- 1. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]
- 2. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Biliverdin therapy protects rat livers from ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Biliverdin Protects against Liver Ischemia Reperfusion Injury in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Exogenous biliverdin ameliorates ischemia-reperfusion injury in small-for-size rat liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biliverdin alleviates cerebral ischemia-reperfusion injury by regulating the P4hb/MAPK/mTOR pathway to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Biliverdin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Biliverdin (B22007) hydrochloride in various cell-based assays. Biliverdin, a potent antioxidant and anti-inflammatory agent, is a product of heme catabolism.[1] Its hydrochloride salt offers good solubility in basic aqueous solutions, making it suitable for in vitro studies.[2] These protocols are intended to guide researchers in investigating the effects of Biliverdin hydrochloride on cell viability, apoptosis, inflammation, and oxidative stress.
Assessment of Cellular Viability and Proliferation
This compound has been shown to inhibit the viability of various cancer cell lines in a time- and dose-dependent manner.[3] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.
Quantitative Data: IC50 Values of this compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 247.4 | [3] |
| MDA-MB-468 | Breast Cancer | 24 | 168.9 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
This compound
-
Target cells (e.g., MCF-7, MDA-MB-468)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Evaluation of Apoptosis
Biliverdin has been observed to induce apoptosis in certain cancer cell lines.[3] The Annexin V/Propidium Iodide (PI) staining assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining for Apoptosis
Materials:
-
This compound
-
Target cells
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 2 x 10⁵ cells per well in a 6-well plate.
-
After 24 hours, treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours). Include appropriate controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Assessment of Anti-Inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating the expression of pro- and anti-inflammatory cytokines.[1] The following protocol outlines the measurement of cytokine levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data: Effect of Biliverdin on Cytokine Expression in LPS-stimulated Human Blood
| Cytokine | Treatment | Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| IL-1β | Lipopolysaccharide (LPS) + Biliverdin | 50 | 4 | ~50% decrease in expression | |
| IL-1Ra | LPS + Biliverdin | 50 | 4 | ~50% decrease in expression |
Experimental Protocol: Cytokine Measurement by ELISA
Materials:
-
This compound
-
Immune cells (e.g., macrophages, peripheral blood mononuclear cells)
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
ELISA kits for target cytokines (e.g., TNF-α, IL-10)
-
96-well ELISA plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (as provided in the ELISA kit)
-
TMB Substrate Solution
-
Stop Solution
-
Microplate reader
Procedure:
-
Cell Stimulation:
-
Plate cells at an appropriate density and allow them to adhere or stabilize.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 4, 8, or 24 hours).
-
-
Sample Collection:
-
Centrifuge the cell culture plates and carefully collect the supernatant.
-
Store the supernatants at -80°C until use.
-
-
ELISA Procedure (General Steps, refer to specific kit manual for details):
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Evaluation of Antioxidant Activity
Biliverdin is a potent antioxidant that can scavenge reactive oxygen species (ROS). The DCFH-DA assay is a common method to measure intracellular ROS levels.
Experimental Protocol: Intracellular ROS Measurement with DCFH-DA
Materials:
-
This compound
-
Target cells
-
24-well or 96-well plates (black, clear bottom for microscopy)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
An agent to induce oxidative stress (e.g., H₂O₂)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well or 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
-
DCFH-DA Loading:
-
Remove the medium and wash the cells once with warm HBSS or serum-free medium.
-
Load the cells with 10 µM DCFH-DA in HBSS or serum-free medium.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Wash the cells once with HBSS or serum-free medium.
-
Add the oxidative stress-inducing agent (e.g., H₂O₂) at a predetermined concentration in the presence or absence of this compound.
-
Incubate for the desired time (e.g., 30-60 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize it to the control group.
-
A decrease in fluorescence in the Biliverdin-treated group compared to the group treated with the oxidative stressor alone indicates antioxidant activity.
-
Signaling Pathways and Experimental Workflows
Heme Catabolism Pathway
Caption: The enzymatic breakdown of heme into biliverdin and subsequently to bilirubin.
Biliverdin's Anti-inflammatory Signaling
Caption: Biliverdin's modulation of PI3K/Akt and NF-κB pathways to exert anti-inflammatory effects.[4]
Experimental Workflow for Assessing Anti-inflammatory Effects
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. biovendor.com [biovendor.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Biliverdin in Biological Matrices using LC-MS/MS
Introduction
Biliverdin (B22007), a linear tetrapyrrole and a key intermediate in the catabolism of heme, is gaining recognition as a significant biomarker for oxidative stress.[1][2] It is produced from the enzymatic degradation of heme by heme oxygenase and is subsequently converted to bilirubin (B190676) by biliverdin reductase.[3] Accurate and sensitive quantification of biliverdin in biological samples is crucial for understanding its physiological and pathological roles. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of biliverdin in serum and cell culture samples. The method is highly selective and suitable for high-throughput analysis in clinical and research settings.
Signaling Pathway: Heme Catabolism
The catabolism of heme is a critical biological process that leads to the production of biliverdin and subsequently bilirubin. This pathway is essential for the removal of heme, a potentially toxic molecule, released from the breakdown of hemoglobin and other hemoproteins.
References
Troubleshooting & Optimization
Biliverdin hydrochloride solubility problems in aqueous buffers.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of biliverdin (B22007) hydrochloride in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Precipitate forms when preparing an aqueous solution of biliverdin hydrochloride.
Question: I am trying to dissolve this compound directly in an aqueous buffer (e.g., PBS), but it is not dissolving completely and a precipitate is visible. What is going wrong?
Answer: this compound is sparingly soluble in aqueous buffers.[1] Direct dissolution in aqueous solutions is often unsuccessful. The recommended method is to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of your choice.
Issue: Low final concentration in aqueous buffer.
Question: I used the recommended organic solvent method, but I am unable to achieve my desired final concentration in the aqueous buffer without precipitation. How can I increase the solubility?
Answer: There are a few factors you can adjust to improve the final concentration:
-
Optimize the Organic Solvent to Buffer Ratio: A common starting point is a 1:1 ratio of an organic solvent like Dimethylformamide (DMF) to PBS (pH 7.2), which yields a solubility of approximately 0.5 mg/mL.[1][2] You may need to adjust this ratio depending on your target concentration and the tolerance of your experimental system to the organic solvent.
-
Adjust the pH: this compound's solubility in aqueous solutions is pH-dependent. It is more soluble in basic aqueous solutions.[3] For initial dissolution, a pH greater than 9 is recommended.[3] Once dissolved, it may remain in solution at a pH down to 7.[3]
-
Use of Ultrasonic and Warming: For dissolution in DMSO, the use of ultrasonic and warming can aid in solubilization.[4] This may also be cautiously applied to the final aqueous solution, but monitor for any degradation.
Issue: The prepared this compound solution changed color.
Question: My green this compound solution has turned brown. Is it still usable?
Answer: No, a color change from green to brown indicates degradation of the compound, likely due to oxidation. Biliverdin is prone to oxidation in solution when exposed to oxygen. It is also photosensitive and can degrade upon exposure to visible or UV light. Solutions should be freshly prepared for immediate use and protected from light and air.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound? A1: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended organic solvents for preparing stock solutions of this compound.[1] The solubility in these solvents is approximately 20 mg/mL.[1][2]
Q2: How should I store this compound? A2: As a crystalline solid, it should be stored at -20°C.[1][2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is crucial to store solutions in aliquots to avoid repeated freeze-thaw cycles and to protect them from light and air.
Q3: How long is an aqueous solution of this compound stable? A3: It is not recommended to store aqueous solutions for more than one day.[1] For best results, prepare the aqueous solution fresh for each experiment.
Q4: Can I dissolve this compound directly in a basic aqueous solution? A4: Yes, this compound is soluble in basic aqueous solutions with a pH greater than 9 for initial dissolution.[3] Once in solution, it can remain soluble down to a pH of 7.[3]
Q5: Is this compound sensitive to light? A5: Yes, biliverdin is photosensitive and can undergo photodegradation when exposed to visible or UV light. Solutions should be stored in amber vials or containers wrapped in foil to protect them from light.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ~20 mg/mL | Ultrasonic and warming may be needed.[4] |
| DMF | ~20 mg/mL | [1][2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Prepared by diluting a DMF stock solution.[1][2] |
| Water | < 0.1 mg/mL (insoluble) | [4] |
| Basic Aqueous Solution (pH > 9) | Soluble | For initial dissolution.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound crystalline solid in a suitable vial.
-
Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., 20 mg/mL).
-
Purge the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[1]
-
Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, use an ultrasonic bath and gentle warming to aid dissolution.[4]
-
For storage, aliquot the stock solution into smaller volumes in amber vials, purge with inert gas, and store at -20°C or -80°C, protected from light.[4]
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Thaw a frozen aliquot of the this compound stock solution (from Protocol 1) at room temperature, protected from light.
-
In a separate tube, prepare the desired volume of your aqueous buffer (e.g., PBS, pH 7.2).
-
Slowly add the required volume of the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. Note: The final concentration and the ratio of organic solvent to buffer should be optimized for your experiment to avoid precipitation.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[1]
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
References
How to prevent photodegradation of Biliverdin hydrochloride solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of Biliverdin hydrochloride solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of your experimental solutions.
Troubleshooting Guide
Encountering issues with your this compound solutions? Use this guide to diagnose and resolve common problems.
| Problem | Possible Cause | Solution |
| Solution color changes from green to yellow/brown. | Oxidation of biliverdin. | Prepare fresh solutions. For storage, purge the solvent with an inert gas (argon or nitrogen) before dissolving the solid and store the solution under an inert atmosphere.[1][2] |
| Decreased absorbance or concentration over a short period. | Photodegradation due to light exposure. | Always work with solutions in a dimly lit environment. Use amber vials or wrap containers in aluminum foil to protect from light.[1][2] |
| Precipitate forms in the solution. | Poor solubility or solvent evaporation. | Ensure the solvent is appropriate for the desired concentration. This compound has better solubility in organic solvents like DMSO and DMF than in aqueous buffers.[3] For aqueous solutions, first dissolve in a minimal amount of DMF and then dilute with the aqueous buffer.[3] |
| Inconsistent experimental results. | Degradation due to repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1][4] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues with this compound solutions.
References
Technical Support Center: Optimizing Biliverdin Hydrochloride for Cell Treatment
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Biliverdin (B22007) hydrochloride in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How do I properly dissolve and store Biliverdin hydrochloride?
A1: Proper handling of this compound is critical for experimental success due to its limited solubility in aqueous solutions and sensitivity to light and oxidation.[1]
-
Dissolution: this compound is sparingly soluble in aqueous buffers but can be dissolved in organic solvents like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) at a concentration of approximately 20 mg/mL.[1][2][3] For use in cell culture, a concentrated stock solution should first be prepared in DMSO or DMF. This stock can then be diluted to the final working concentration in the cell culture medium. When diluting, ensure rapid mixing to prevent precipitation.
-
Storage: The solid compound should be stored at -20°C.[2] Stock solutions (e.g., 10-50 mM in DMSO) should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C under an inert gas like argon or nitrogen.[1] Always protect the solid compound and its solutions from light by using amber vials or wrapping containers in foil.[1]
Q2: What is the primary mechanism of action for Biliverdin in a cellular context?
A2: Biliverdin is an intermediate product in the catabolism of heme.[4] The enzyme heme oxygenase-1 (HO-1), often induced by oxidative stress, breaks down heme into biliverdin, iron, and carbon monoxide.[5][6] Biliverdin is then rapidly converted to the potent antioxidant bilirubin (B190676) by the enzyme biliverdin reductase (BVR).[4][7] The antioxidant effects are a key part of its mechanism, involving the scavenging of reactive oxygen species (ROS).[8][9] Additionally, biliverdin and its downstream pathways can modulate cellular signaling, including the PI3K/Akt and Nrf2 pathways, to exert anti-inflammatory and cytoprotective effects.[10][11]
Q3: What is a typical starting concentration for treating cells with this compound?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. A dose-response experiment is always recommended. Based on published studies, concentrations can range from low micromolar (e.g., 10 µM) to several hundred micromolar.[12][13] For example, in studies on breast cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) after 24 hours were found to be 247.4 µM for MCF-7 cells and 168.9 µM for MDA-MB-468 cells.[13] A good starting point for a dose-response study would be to test a range of concentrations, such as 10 µM, 25 µM, 50 µM, 100 µM, and 250 µM.
Q4: My Biliverdin solution has changed color from green to brown. Can I still use it?
A4: A color change from green to brown indicates the oxidation and degradation of the biliverdin compound.[1] Using a degraded solution will lead to inaccurate and unreliable results, as the concentration of active biliverdin is unknown and degradation products may have unintended effects. It is strongly recommended to discard the solution and prepare a fresh one from the solid stock. To prevent this, always store solutions protected from light and air, and use freshly prepared or properly stored aliquots.[1]
Q5: How can I assess the effects of this compound treatment on my cells?
A5: The methods to assess the effects of biliverdin depend on the experimental goals. Common assays include:
-
Cell Viability and Cytotoxicity: Assays like MTT, MTS, or trypan blue exclusion can determine the effect of biliverdin on cell proliferation and survival.[13]
-
Apoptosis Assays: To determine if biliverdin induces or inhibits programmed cell death, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activity assays can be used.
-
Western Blotting: This technique can be used to measure changes in protein expression in signaling pathways known to be affected by biliverdin, such as the PI3K/Akt pathway (assessing phosphorylation of Akt) or the Nrf2 antioxidant pathway (assessing Nrf2 and HO-1 levels).[10][11]
-
Reactive Oxygen Species (ROS) Measurement: To confirm the antioxidant effect, intracellular ROS levels can be quantified using fluorescent probes like DCFDA.[11]
-
Biliverdin Reductase (BVR) Activity Assay: The activity of BVR, which converts biliverdin to bilirubin, can be measured to understand the metabolic processing of the compound within the cells.[14][15]
Data Summary Tables
Table 1: Solubility and Storage of this compound
| Parameter | Solvent/Condition | Value/Recommendation | Citations |
| Solubility | DMSO, DMF | ~20 mg/mL | [1][2][3] |
| Aqueous Buffers | Sparingly soluble | [1][2] | |
| Stock Solution Storage | Temperature | -20°C or -80°C | [4] |
| Duration | Up to 1 month at -20°C, up to 6 months at -80°C | [4] | |
| Protection | Protect from light and air (use inert gas) | [1] | |
| Freeze/Thaw | Avoid repeated cycles | [1] | |
| Aqueous Solution | Stability | Not recommended for storage longer than one day | [2] |
Table 2: Example Effective Concentrations of this compound in Cell Culture
| Cell Line | Effect Measured | Concentration | Citation |
| MCF-7 (Breast Cancer) | IC50 (24h) | 247.4 µM | [13] |
| MDA-MB-468 (Breast Cancer) | IC50 (24h) | 168.9 µM | [13] |
| HUVEC (Endothelial Cells) | Angiogenesis Promotion | Not specified, used in study | [11] |
| Neuronal Cultures | Neuroprotection vs. H₂O₂ | 10 nM | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound (MW: 619.1 g/mol ), anhydrous DMSO, sterile amber microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, weigh out 6.19 mg of this compound.
-
Dissolution: Under sterile conditions and in dim light, add the 6.19 mg of this compound to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. The solution should be a clear, dark green color.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months.[4]
Protocol 2: Determining Optimal Concentration using MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Working Solutions: Thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in your complete cell culture medium to achieve 2x the final desired concentrations (e.g., 20 µM, 50 µM, 100 µM, 200 µM, 500 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate working solution to each well. Include wells with medium only (blank), and cells with medium containing the same final concentration of DMSO as the highest treatment dose (vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.
-
Mix gently on an orbital shaker for 10 minutes.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration. Plot the results to determine the IC50 or the optimal working concentration for your experiment.
Visual Guides and Pathways
Caption: Workflow for determining the optimal Biliverdin concentration.
References
- 1. ビリベルジン 塩酸塩 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Heme Oxygenase-1: A Metabolic Nike - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? | Semantic Scholar [semanticscholar.org]
- 10. Scholars@Duke publication: Heme-oxygenase-1-induced protection against hypoxia/reoxygenation is dependent on biliverdin reductase and its interaction with PI3K/Akt pathway. [scholars.duke.edu]
- 11. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pnas.org [pnas.org]
Technical Support Center: Troubleshooting Biliverdin Hydrochloride Instability
Welcome to the technical support center for Biliverdin (B22007) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges and questions that arise during experimentation with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs)
1. How should I dissolve Biliverdin hydrochloride?
This compound has limited solubility in aqueous solutions but is soluble in organic solvents. For most applications, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
-
For organic stock solutions: Dissolve this compound in anhydrous DMSO or DMF to a concentration of approximately 20 mg/mL.[1][2] To minimize oxidation, it is best practice to purge the solvent with an inert gas like argon or nitrogen before adding the compound.[1]
-
For aqueous solutions: this compound is sparingly soluble in aqueous buffers.[1][2] To achieve a higher concentration in aqueous media, it is recommended to first dissolve the compound in a small amount of DMF and then dilute it with the aqueous buffer of choice. Using this method, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMF:PBS (pH 7.2).[1] Alternatively, for some applications, initial dissolution in a basic aqueous solution (pH > 9) can be effective before adjusting the pH to the desired experimental range.[3]
2. How should I store this compound solutions?
Proper storage is critical to prevent degradation.
-
Solid form: Store the solid compound at -20°C, protected from light.[4]
-
Stock solutions in DMSO or DMF: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[5][6] Always protect the vials from light by using amber vials or wrapping them in aluminum foil.[6]
-
Aqueous solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its instability.[1] Prepare fresh aqueous dilutions for each experiment.
3. My this compound solution has changed color from green to brown. What does this mean?
A color change from green to brown is a visual indicator of oxidation and degradation of the compound.[6] If you observe this color change, the solution should be discarded as it may produce unreliable experimental results. To prevent this, always handle the compound and its solutions with care to minimize exposure to oxygen and light.
4. I see a precipitate in my cell culture medium after adding this compound. What should I do?
Precipitation, often referred to as "crashing out," can occur when a concentrated organic stock solution is diluted into an aqueous medium where the compound is less soluble.[7][8]
To troubleshoot this:
-
Reduce the final concentration: The concentration of this compound in your medium may be exceeding its solubility limit.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of medium, try a serial dilution. First, create an intermediate dilution in a smaller volume of pre-warmed medium (37°C) while gently vortexing, and then add this to your final culture volume.[7][8]
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.[7]
-
Consider media components: Some components of cell culture media can interact with the compound, leading to precipitation. If possible, test the solubility in a simpler buffer or a different media formulation.[8]
5. How sensitive is this compound to pH, light, and temperature?
-
pH: Biliverdin is known to be pH-sensitive. Higher pH can lead to a faster rate of photodecomposition.[9] The activity of biliverdin reductase, the enzyme that converts biliverdin to bilirubin (B190676), is also pH-dependent.[10][11]
-
Light: Biliverdin is photosensitive and will undergo photodegradation upon exposure to visible or UV light.[6] It is crucial to work in a darkened environment or use filtered light and to store solutions in light-protected containers.
Quantitative Data Summary
The following tables summarize the available quantitative data for the solubility and storage of this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ~20 mg/mL | Anhydrous solvent recommended. |
| DMF | ~20 mg/mL | Purge with inert gas to minimize oxidation. |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Prepare by first dissolving in DMF. |
| Aqueous Buffers | Sparingly soluble | Not recommended for preparing stock solutions. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Special Conditions |
| Stock in DMSO/DMF | -20°C | Up to 1 month | Aliquot, protect from light. |
| Stock in DMSO/DMF | -80°C | Up to 6 months | Aliquot, protect from light. |
| Aqueous Dilutions | 4°C | Not recommended (>1 day) | Prepare fresh before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 20 mg/mL).
-
Gently vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Treatment of Cultured Cells with this compound
-
Culture your cells to the desired confluency in a multi-well plate.
-
Thaw a single-use aliquot of the this compound stock solution (e.g., 25 mM in DMSO) at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium. For example, to achieve a final concentration of 25 µM, you can make a 1:100 intermediate dilution of a 25 mM stock to get a 250 µM solution.
-
Add the appropriate volume of the intermediate dilution to your cell culture wells to reach the final desired concentration. Gently swirl the plate to ensure even distribution.
-
Include a vehicle control in your experiment by adding the same final concentration of DMSO to a separate set of wells.
-
Incubate the cells for the desired treatment period.
-
For imaging experiments, it may be necessary to remove the biliverdin-containing media before imaging.
Protocol 3: ABTS Antioxidant Assay with this compound
This protocol is adapted from standard ABTS assay procedures.
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
-
Preparation of Working Solution:
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO or a mixture of DMF and buffer).
-
Add a small volume (e.g., 10 µL) of your this compound dilutions to the wells of a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
Include a positive control (e.g., Trolox) and a blank (solvent only).
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the ABTS•+ radical for each concentration of this compound.
-
Plot the percentage inhibition against the concentration and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Interaction of human biliverdin reductase with Akt/protein kinase B and phosphatidylinositol-dependent kinase 1 regulates glycogen synthase kinase 3 activity: a novel mechanism of Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biliverdin reductase: PKC interaction at the cross-talk of MAPK and PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. UV-trained and metal-enhanced fluorescence of biliverdin and biliverdin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of pH on bilirubin binding by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic properties and regulation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in commercial Biliverdin hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Biliverdin (B22007) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in commercial Biliverdin hydrochloride?
A1: Commercial this compound is typically sold with a purity of ≥95-97%.[1][2] The remaining percentage may consist of several types of impurities arising from the synthesis, purification, and degradation of the product. The most common impurities are summarized in the table below.
| Impurity Category | Specific Examples | Origin |
| Related Bile Pigments | Bilirubin (B190676) | Reduction of biliverdin.[3][4][5] |
| Isomers | Biliverdin IXβ, IXγ, IXδ | Incomplete purification after synthesis; natural sources contain primarily the IXα isomer.[6][7][8] |
| Precursors & Intermediates | Heme, Verdoheme | Incomplete conversion during synthesis from heme.[9][10][11] |
| Synthesis Artifacts | Biliverdin dimethyl esters | Incomplete saponification of esterified intermediates during synthesis.[6] |
| Degradation Products | Oxidation products (e.g., choletelins, propentdyopents) | Exposure to oxygen, light, or inappropriate storage conditions.[1][12][13] |
Q2: My this compound solution has a brownish-green or brown tint. What does this indicate?
A2: A brownish tint in your biliverdin solution is a common indicator of oxidation.[1] Biliverdin is susceptible to degradation upon exposure to oxygen, which can cause a color change from its characteristic green to brown.[1] This suggests that a portion of the biliverdin has been converted to various oxidation products. For experiments sensitive to the redox state of biliverdin, it is advisable to use a freshly prepared solution from a new vial of solid material and to minimize its exposure to air.
Q3: How can the presence of bilirubin as an impurity affect my experimental results?
A3: Bilirubin, the direct reduction product of biliverdin, is a potent antioxidant itself.[4][14] If your research involves assessing the antioxidant or cytoprotective effects of biliverdin, the presence of bilirubin as an impurity can be a significant confounding factor.[15] This is particularly relevant for in vitro antioxidant assays or cell-based studies where both molecules may scavenge reactive oxygen species. The "bilirubin-biliverdin redox cycle" is a known cellular protection mechanism, and the presence of bilirubin could lead to an overestimation of biliverdin's specific activity.[14][15]
Q4: Are the different isomers of biliverdin (IXα, IXβ, IXγ, IXδ) a concern for my experiments?
A4: The biological activity of biliverdin is primarily attributed to the IXα isomer, which is the natural product of heme catabolism by heme oxygenase-1.[8][11] While most commercial biliverdin is the IXα isomer, the presence of other isomers (IXβ, IXγ, IXδ) can occur, especially in products synthesized chemically.[7][9] These isomers have different conformations and may exhibit different biological activities or binding affinities.[7] If your experiment is highly specific, such as studying interactions with a particular enzyme, the presence of other isomers could potentially lead to inconsistent results.
Troubleshooting Guides
Issue 1: Inconsistent results in antioxidant assays.
-
Possible Cause: Contamination with bilirubin, which is also a potent antioxidant.
-
Troubleshooting Steps:
-
Assess Purity: Perform Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of bilirubin. Refer to the protocols below.
-
Use High-Purity Grade: If bilirubin is detected, consider purchasing a higher purity grade of this compound.
-
Fresh Preparation: Always prepare solutions fresh and minimize exposure to light and air to prevent both degradation of biliverdin and potential interconversion with other molecules.[1]
-
Issue 2: Variability between different batches of this compound.
-
Possible Cause: Batch-to-batch variation in the impurity profile, particularly the content of different isomers or residual synthesis precursors like heme.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the batch-specific CoA from the supplier. While it may not list all minor impurities, it provides a baseline for purity.
-
Standardize with a Single Batch: For a long-term study, it is advisable to purchase a sufficient quantity of a single batch to ensure consistency.
-
Analytical Qualification: If your experiments are highly sensitive, consider performing in-house analytical validation (TLC or HPLC) on each new batch to confirm its purity and composition.
-
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This method provides a rapid and cost-effective way to qualitatively assess the purity of this compound and detect major impurities like bilirubin.
-
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: A mixture of chloroform, methanol (B129727), and water (e.g., in a 10:5:1 ratio). This may require optimization.
-
This compound sample
-
Bilirubin standard (for comparison)
-
Capillary tubes for spotting
-
-
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and let it saturate for at least 15 minutes.
-
Dissolve a small amount of your this compound in a suitable solvent like DMSO to create a concentrated solution. Do the same for the bilirubin standard.
-
Using a capillary tube, carefully spot the biliverdin solution and the bilirubin standard onto the baseline of the TLC plate, about 1 cm from the bottom. Keep the spots small.
-
Place the TLC plate into the saturated chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry.
-
-
Interpretation:
-
Biliverdin should appear as a distinct green spot.
-
Bilirubin will be a yellow-orange spot and will have a different Rf value.
-
Other impurities may appear as additional spots. The intensity of these spots can give a rough indication of their concentration.
-
Protocol 2: Analysis of Bilirubin and Biliverdin by HPLC
This method allows for the separation and quantification of bilirubin and biliverdin.
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., Discovery® C18, 10 cm x 2.1 mm, 5 µm particles).[16]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate.[16]
-
Mobile Phase B: 90:10 methanol: (100 mM ammonium acetate).[16]
-
Flow Rate: 0.2 mL/min.[16]
-
Detector: UV/Vis detector set at 450 nm for bilirubin and 365 nm for biliverdin.[17]
-
Injection Volume: 1 µL.[16]
-
-
Procedure:
-
Prepare your this compound sample in a suitable solvent (e.g., 50% methanol with 1% ammonium hydroxide).[16]
-
Set up the HPLC system with the specified conditions. A gradient elution may be necessary for optimal separation.
-
Inject the sample.
-
Analyze the resulting chromatogram. The retention times for biliverdin and bilirubin will be different, allowing for their identification and quantification by comparing with known standards.[18]
-
Visualizations
Caption: Origin of common impurities in commercial this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. ビリベルジン 塩酸塩 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Bilirubin - Wikipedia [en.wikipedia.org]
- 4. Biliverdin - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biliverdin (BV) Isomers Analysis service - Creative Proteomics [creative-proteomics.com]
- 8. Identification of the product of heme degradation catalyzed by the heme oxygenase system as biliverdin IX alpha by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recombinant Production of Biliverdin IXβ and δ Isomers in the T7 Promoter Compatible Escherichia coli Nissle [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bilirubin oxidation products (BOXes): synthesis, stability and chemical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]
- 15. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatogram Detail [sigmaaldrich.cn]
- 17. High-performance liquid chromatographic analysis of bilirubin and biliverdin from jaundiced broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Avoiding auto-oxidation of Biliverdin hydrochloride during assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the auto-oxidation of biliverdin (B22007) hydrochloride during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is biliverdin hydrochloride and why is it prone to auto-oxidation?
A1: this compound is the salt form of biliverdin, a green tetrapyrrolic bile pigment and an intermediate in the catabolism of heme.[1][2] Its conjugated double bond system, responsible for its color, is also susceptible to oxidation, especially in the presence of oxygen, light, and certain metal ions. This can lead to the degradation of the molecule and inaccurate experimental results.
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: To maximize stability, this compound powder should be stored at -20°C. For stock solutions, dissolve the powder in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a concentration of approximately 20 mg/mL.[3] It is sparingly soluble in aqueous buffers.[3] For aqueous applications, first dissolve it in a minimal amount of DMSO or DMF and then dilute with the aqueous buffer of choice.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, light-protected containers.[4] To prevent oxidation in solution, it is recommended to purge the solvent with an inert gas like argon or nitrogen before dissolving the this compound.[3]
Q3: What are the optimal storage conditions for working solutions of this compound?
A3: Aqueous working solutions of biliverdin are not recommended for storage for more than one day.[3] If short-term storage is necessary, keep the solutions on ice and protected from light. For longer-term storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Which buffers are recommended for assays involving this compound?
A4: The choice of buffer can influence the stability of biliverdin. Assays for biliverdin reductase, a common enzyme studied with biliverdin, often utilize Tris-HCl buffer at a pH of 8.5-8.7 or phosphate-buffered saline (PBS) at a pH of 8.5.[1] Phosphate buffers are generally effective in the pH range of 5.8 to 8.0, while Tris buffers are effective from pH 7.0 to 9.0.[5] It is crucial to select a buffer system that is compatible with your specific enzyme and assay conditions, as some enzymes can be inhibited by phosphate.[6]
Q5: How does pH affect the stability of biliverdin?
A5: Biliverdin degradation rate increases as the pH increases from 7 to 8.[7] While this compound is soluble in basic aqueous solutions (pH > 9 for initial dissolution), once in solution, it is soluble down to pH 7.[8] For enzymatic assays, the optimal pH for the enzyme should be considered, while taking measures to minimize the pH-dependent degradation of biliverdin.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected absorbance readings.
-
Possible Cause: Auto-oxidation of this compound. The color of the solution may change from green to brown upon degradation.
-
Troubleshooting Steps:
-
Protect from Light: Conduct all experimental steps under dim or amber light. Use amber-colored vials or wrap tubes and plates in aluminum foil.
-
Minimize Oxygen Exposure: Prepare buffers and solutions with deoxygenated water. Purge solutions with an inert gas (argon or nitrogen) before and during the assay. If possible, perform the assay in an anaerobic chamber.
-
Control Temperature: Keep solutions on ice whenever possible and perform reactions at the lowest feasible temperature that is compatible with your assay.
-
Use Fresh Solutions: Prepare fresh working solutions of this compound for each experiment. Do not store aqueous solutions for more than a day.[3]
-
Issue 2: High background signal in spectrophotometric assays.
-
Possible Cause: Non-specific absorbance from degraded biliverdin or other components in the reaction mixture.
-
Troubleshooting Steps:
-
Run Proper Blanks: Include a blank control that contains all reaction components except the enzyme or substrate to measure any background absorbance.
-
Check Reagent Purity: Ensure all reagents, including buffers and solvents, are of high purity and free of contaminants that may contribute to background absorbance.
-
Optimize Wavelength: Scan the absorbance spectrum of your reaction mixture to identify the optimal wavelength for measuring biliverdin or its product, minimizing interference from other components. For biliverdin reductase assays, the conversion of biliverdin to bilirubin (B190676) can be monitored by measuring the decrease in absorbance at ~670 nm (biliverdin) and the increase at ~450 nm (bilirubin).
-
Issue 3: Variability between replicate samples.
-
Possible Cause: Inconsistent handling leading to differential degradation of biliverdin.
-
Troubleshooting Steps:
-
Standardize Pipetting and Mixing: Ensure consistent and gentle mixing of all solutions. Avoid vigorous vortexing which can introduce oxygen.
-
Maintain Consistent Timing: Perform all incubation and measurement steps with consistent timing for all samples.
-
Aliquot Stock Solutions: To avoid variability from freeze-thaw cycles, aliquot stock solutions into single-use volumes.
-
Quantitative Data on Stability
While specific quantitative data for this compound stability is limited, the following tables summarize available information and data for the structurally similar compound, bilirubin, which can serve as a proxy.
Table 1: Storage Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Stability | Reference |
| -80°C | 6 months | Stable | [4] |
| -20°C | 1 month | Stable | [4] |
Table 2: Factors Affecting Biliverdin and Bilirubin Stability
| Factor | Condition | Effect on Stability | Reference |
| Light | Exposure to visible or UV light | Promotes photodegradation | [9] |
| Oxygen | Exposure to air | Promotes oxidation (color change to brown) | [9] |
| pH | Increase from pH 7 to 8 | Increased degradation rate | [7] |
| Freeze-Thaw Cycles | Repeated cycles | Can lead to degradation | [9] |
| Solvent | Aqueous buffers | Sparingly soluble and less stable | [3] |
| DMSO/DMF | Soluble and more stable for stock solutions | [3] |
Experimental Protocols
Protocol 1: Preparation of Deoxygenated Assay Buffer
This protocol describes how to prepare a buffer with reduced oxygen content to minimize auto-oxidation of this compound.
Materials:
-
High-purity water
-
Buffer salts (e.g., Tris-HCl, NaCl)
-
Inert gas (Argon or Nitrogen) with a regulator and tubing
-
Sparging stone (optional)
-
Sealed, airtight storage bottle
Procedure:
-
Prepare the buffer solution with the desired components and pH.
-
Place the buffer in a suitable container (e.g., a flask or bottle).
-
Insert a tube connected to the inert gas cylinder into the buffer, ensuring the end of the tube is submerged. A sparging stone can be attached to the end of the tubing to create smaller bubbles for more efficient gas exchange.
-
Gently bubble the inert gas through the buffer for at least 30-60 minutes to displace dissolved oxygen.
-
Immediately seal the container tightly to prevent re-oxygenation.
-
Store the deoxygenated buffer at 4°C and use it within a few days. For best results, re-purge with inert gas for a few minutes before each use.
Protocol 2: General Biliverdin Reductase (BVR) Assay with Minimized Substrate Oxidation
This protocol provides a general method for assaying BVR activity while taking precautions to prevent biliverdin auto-oxidation.
Materials:
-
Deoxygenated assay buffer (e.g., 50 mM Tris-HCl, pH 8.7)[3]
-
This compound stock solution (e.g., 5 mM in DMSO)
-
NADPH stock solution (e.g., 10 mM in deoxygenated water)
-
BVR enzyme preparation (e.g., cell lysate or purified enzyme)
-
96-well microplate or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Preparation:
-
Work under dim or amber light.
-
Pre-warm the spectrophotometer to the desired assay temperature (e.g., 37°C).
-
Prepare a fresh working solution of this compound in deoxygenated assay buffer. Keep this solution on ice and protected from light.
-
Prepare a fresh NADPH working solution in deoxygenated assay buffer.
-
-
Assay Setup:
-
In a microplate or cuvettes, add the following in order:
-
Deoxygenated assay buffer
-
BVR enzyme preparation
-
NADPH working solution (to a final concentration of ~100 µM)
-
-
Include a blank control without the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding the this compound working solution (to a final concentration of ~10 µM).
-
Mix gently by pipetting up and down.
-
-
Measurement:
-
Immediately start monitoring the change in absorbance over time.
-
Measure the decrease in absorbance at ~670 nm (for biliverdin) or the increase in absorbance at ~450 nm (for bilirubin).
-
Record readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance from the linear portion of the curve.
-
Use the molar extinction coefficient of bilirubin (ε₄₅₀ ≈ 40,000 M⁻¹cm⁻¹) to calculate the enzyme activity.
-
Visualizations
Caption: Simplified pathway of heme catabolism.
Caption: Workflow for a biliverdin-based enzyme assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined fluorometric analysis of biliverdin and bilirubin by the recombinant protein HUG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. welltchemicals.com [welltchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of an Anaerobic Chamber Environment for the Assay of Endogenous Cellular Protein-Tyrosine Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
How to store Biliverdin hydrochloride to maintain purity.
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and purity assessment of Biliverdin (B22007) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Biliverdin hydrochloride?
A1: To maintain the purity of solid this compound, it should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 20 mg/mL. It is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice. To minimize oxidation, the solvent should be purged with an inert gas like argon or nitrogen before use.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials, protected from light. For short-term storage, solutions in DMSO or DMF are typically stable for up to one month at -20°C. For long-term storage, they can be kept for up to six months at -80°C. Aqueous solutions are not recommended for storage for more than one day.
Q4: What are the visible signs of this compound degradation?
A4: this compound is a green pigment. A color change from green to brown in either the solid or solution form is an indicator of oxidation and degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| My solid this compound has turned brownish. | Oxidation due to exposure to air and/or light. | Discard the product as its purity is compromised. Ensure proper storage of new vials in a desiccator at -20°C, protected from light. |
| My this compound solution has changed color from green to brown. | Oxidation of the solution. This can be accelerated by exposure to air, light, and repeated freeze-thaw cycles. | The solution has likely degraded and should be discarded. Prepare fresh solutions using solvents purged with an inert gas, store in amber vials or vials wrapped in foil, and aliquot to minimize freeze-thaw cycles. |
| I am observing poor solubility in aqueous buffers. | This compound has limited solubility in aqueous solutions. | To prepare an aqueous solution, first dissolve the compound in a small amount of DMF and then slowly add the aqueous buffer while vortexing. |
| I see unexpected peaks in my HPLC chromatogram. | This could be due to degradation products or impurities in the solvent. | Ensure the use of high-purity, HPLC-grade solvents. Prepare fresh solutions and analyze them promptly. If degradation is suspected, compare the chromatogram to a freshly prepared standard. |
| The absorbance reading of my solution is lower than expected. | This could be due to degradation of the compound or inaccurate pipetting. | Prepare a fresh solution and re-measure the absorbance. Ensure your spectrophotometer is calibrated and that you are using the correct wavelength for measurement. |
Storage and Stability Data
Solid this compound
| Parameter | Condition |
| Storage Temperature | -20°C |
| Protection | Protect from light and moisture |
This compound Solutions
| Solvent | Storage Temperature | Duration | Protection |
| DMSO / DMF | -20°C | Up to 1 month | Protect from light and air (store under inert gas) |
| DMSO / DMF | -80°C | Up to 6 months | Protect from light and air (store under inert gas) |
| Aqueous Buffer | 4°C | Not recommended for more than 1 day | Protect from light |
Experimental Protocols
Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of a this compound sample.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: A mixture of chloroform (B151607) and methanol (B129727) (e.g., 9:1 v/v) can be a starting point. The optimal ratio may need to be determined empirically.
-
UV lamp for visualization
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate for at least 15 minutes.
-
Dissolve a small amount of the this compound in a suitable solvent (e.g., DMSO).
-
Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities.
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and concentration of this compound.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a buffer such as ammonium (B1175870) acetate. A common starting point is a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the maximum absorbance wavelength of this compound (around 375 nm and 660 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like DMSO and filter through a 0.22 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a known concentration of a high-purity this compound standard to determine the retention time and create a calibration curve.
-
Inject the sample solution.
-
Analyze the chromatogram. The purity can be estimated by the area percentage of the main peak. The concentration can be calculated from the calibration curve.
Concentration Determination by UV-Vis Spectroscopy
Objective: To determine the concentration of a this compound solution.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solvent for dissolving the sample (e.g., methanol or DMSO)
Procedure:
-
Calibrate the spectrophotometer with the solvent blank.
-
Dissolve a precisely weighed amount of this compound in a known volume of solvent to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create a standard curve.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is typically around 375 nm and 660 nm.[1][2]
-
Plot a graph of absorbance versus concentration to generate a standard curve.
-
Measure the absorbance of the unknown sample solution.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.
Visualizations
Caption: The enzymatic conversion of Heme to Biliverdin and subsequently to Bilirubin.
Caption: Recommended workflow for handling and storing this compound.
References
Technical Support Center: Interference of Biliverdin Hydrochloride in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges arising from biliverdin (B22007) hydrochloride interference in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: Why is biliverdin hydrochloride a problem in colorimetric assays?
This compound can interfere with colorimetric assays in two primary ways:
-
Spectral Interference: Biliverdin is a colored compound with its own absorbance spectrum.[1][2] This intrinsic absorbance can overlap with the wavelengths used to measure the output of many colorimetric assays, leading to falsely elevated readings.
-
Chemical Interference: As a tetrapyrrolic compound, biliverdin can interact with assay reagents. For instance, in assays involving metal ions, its structure might allow for chelation or redox reactions, disrupting the intended chemistry of the assay.[3][4]
Q2: Which common colorimetric assays are most likely to be affected by this compound?
Assays that rely on absorbance measurements in the visible range are susceptible to interference. This includes, but is not limited to:
-
Protein Assays: Bradford, Bicinchoninic Acid (BCA), and Lowry assays.
-
Cytotoxicity Assays: Lactate Dehydrogenase (LDH) assays that use a colorimetric endpoint.
-
Metabolic Assays: Assays that produce a colored formazan (B1609692) dye (e.g., MTT, XTT).
Q3: I am observing a high background reading in my blank wells containing biliverdin. What is the cause?
A high background reading in blank wells is a classic sign of spectral interference. This compound has significant absorbance in both the UV and visible regions, with major peaks around 375 nm and a broad band around 650-680 nm.[1][5] If your assay's measurement wavelength is near these peaks, the biliverdin itself will contribute to the absorbance, creating a high blank signal.
Q4: My protein concentration measurements seem unexpectedly high in samples containing biliverdin. How can I confirm this is due to interference?
To confirm interference, you can run a control experiment. Prepare a sample containing the same concentration of this compound in your sample buffer but without any protein. Measure the absorbance of this "protein-free" sample using your assay protocol. If you get a significant reading, it confirms that biliverdin is contributing to the signal and artificially inflating your protein concentration values.
Troubleshooting Guides
Issue 1: High Background Absorbance in a BCA Protein Assay
-
Symptom: The blank and all sample wells have a higher than expected absorbance at 562 nm. The color in all tubes may appear darker than usual.
-
Cause: The BCA assay's endpoint is measured at 562 nm. While biliverdin's primary absorbance peaks are not exactly at 562 nm, its broad absorbance spectrum in the visible range can contribute to the reading.[1][2] Additionally, as a molecule with reducing potential, biliverdin might reduce Cu²⁺ to Cu¹⁺, the first step of the BCA assay, leading to a false positive signal.[3][6]
-
Solution:
-
Use a "Biliverdin Blank": Instead of a standard buffer blank, prepare a blank that contains the same concentration of this compound as your samples. Subtract the absorbance of this biliverdin blank from all your standard and sample readings.
-
Protein Precipitation: If the interference is severe, you can precipitate the protein in your sample to separate it from the soluble biliverdin.[7][8] (See Experimental Protocol 1).
-
Dilute the Sample: If your protein concentration is high enough, diluting the sample can reduce the biliverdin concentration to a level where it no longer significantly interferes.[7][9]
-
Issue 2: Inaccurate Results in a Bradford Protein Assay
-
Symptom: Protein concentrations are inconsistent or appear falsely elevated.
-
Cause: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which shifts the dye's absorbance maximum to 595 nm.[10][11] Biliverdin's absorbance in this region can contribute to the signal.[1][5]
-
Solution:
-
Appropriate Blanking: Use a "biliverdin blank" as described for the BCA assay.
-
Sample Dialysis: If your sample volume is sufficient, dialysis or buffer exchange can be used to remove the lower molecular weight biliverdin while retaining the protein.[7][9]
-
Alternative Assay: If interference persists, consider an alternative protein quantification method that is less susceptible to interference from colored compounds, such as a fluorescence-based assay if available.
-
Issue 3: Suspected Interference in an LDH Cytotoxicity Assay
-
Symptom: The positive control (lysed cells) and experimental wells show absorbance values that do not correlate with expected levels of cell death.
-
Cause: Colorimetric LDH assays typically involve the reduction of a tetrazolium salt (like INT) to a formazan product, which is measured in the 490-520 nm range. Biliverdin's absorbance spectrum may overlap with this, causing interference.
-
Solution:
-
Wavelength Selection: If your plate reader allows, perform a wavelength scan of a sample containing only biliverdin to identify a measurement wavelength for the formazan product that minimizes interference from biliverdin.
-
Fluorescence-Based LDH Assay: Switch to a fluorescence-based LDH assay.[12] These assays often have excitation and emission wavelengths that are less likely to be affected by biliverdin's absorbance.
-
Control for Biliverdin Absorbance: For each experimental condition, prepare a parallel well that contains the cells and biliverdin but to which the LDH substrate is not added. The absorbance from this well can be considered the background from biliverdin and the cells, and can be subtracted from the corresponding experimental well.
-
Data Presentation
Table 1: Spectral Properties of Biliverdin and Common Colorimetric Assays
| Compound/Assay | Key Wavelength(s) | Potential for Interference by Biliverdin |
| This compound | ~375 nm, ~650-680 nm | The broad absorbance in the visible spectrum can cause baseline interference in many assays.[1][5] |
| BCA Protein Assay | 562 nm | Moderate potential for spectral overlap and chemical interference (reduction of Cu²⁺).[3] |
| Bradford Protein Assay | 595 nm | High potential for spectral overlap.[11] |
| LDH Assay (Colorimetric) | ~490-520 nm | Moderate potential for spectral overlap. |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetone (B3395972) to Remove Biliverdin
This protocol is designed to separate proteins from interfering substances like this compound prior to quantification with an assay like the BCA.[7][8]
Materials:
-
Sample containing protein and biliverdin
-
Cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Buffer compatible with the downstream protein assay (e.g., ultrapure water or PBS)
Procedure:
-
Place 100 µL of your sample into a clean microcentrifuge tube.
-
Add 400 µL of cold (-20°C) acetone to the tube.
-
Vortex briefly to mix.
-
Incubate the tube at -20°C for 60 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant and discard the supernatant, which contains the acetone and dissolved biliverdin.
-
Allow the protein pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry, as this can make the pellet difficult to dissolve.
-
Resuspend the protein pellet in a known volume of an appropriate buffer (e.g., 100 µL of PBS).
-
Proceed with your colorimetric protein assay. Ensure your protein standards are prepared in the same resuspension buffer.
Visualizations
Caption: A workflow for troubleshooting interference from biliverdin.
Caption: How biliverdin interferes via spectral and chemical pathways.
References
- 1. Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benallenlab.org [benallenlab.org]
- 4. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 11. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. sciencellonline.com [sciencellonline.com]
Technical Support Center: Improving the In Vivo Bioavailability of Biliverdin Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Biliverdin (B22007) hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo bioavailability of biliverdin hydrochloride?
A1: The primary challenges stem from biliverdin's inherent physicochemical properties and physiological fate:
-
Poor Aqueous Solubility: this compound is sparingly soluble in aqueous solutions at physiological pH, which limits its dissolution and subsequent absorption after oral administration.
-
Rapid Metabolism: In vivo, biliverdin is rapidly converted to bilirubin (B190676) by the enzyme biliverdin reductase, which is present in various tissues. This rapid conversion can limit the systemic exposure to biliverdin itself.
-
Instability: Biliverdin is susceptible to degradation, particularly when exposed to light and oxygen.
Q2: Which administration routes have been explored for biliverdin, and what are their reported bioavailabilities?
A2: Studies in rats have shown significant differences in bioavailability depending on the administration route. Intraperitoneal (i.p.) administration has demonstrated significantly higher bioavailability compared to intraduodenal (i.d.) administration, which is used to simulate oral delivery. Intravenous (i.v.) administration is typically used as a reference for 100% bioavailability.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several advanced drug delivery systems are being investigated to overcome the challenges of poor solubility and rapid metabolism. These include:
-
Nanoparticle-Based Delivery Systems: Encapsulating biliverdin into nanoparticles can protect it from degradation, improve its solubility, and potentially enhance its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic drugs like biliverdin by forming fine emulsions in the gastrointestinal tract.
-
Liposomal Formulations: Liposomes can encapsulate biliverdin, protecting it from the harsh environment of the GI tract and facilitating its transport across the intestinal membrane.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations after oral administration. | Poor dissolution of this compound in the gastrointestinal fluids. | 1. Particle Size Reduction: Consider micronization or nanonization of the this compound powder to increase the surface area for dissolution. 2. Formulation Approaches: Utilize bioavailability-enhancing formulations such as nanoparticles, SEDDS, or liposomes to improve solubility and dissolution. |
| Rapid disappearance of biliverdin from plasma. | Rapid enzymatic conversion of biliverdin to bilirubin by biliverdin reductase. | 1. Formulation-based Protection: Encapsulation within nanoparticles or liposomes can shield biliverdin from immediate enzymatic attack. 2. Co-administration with Inhibitors: While still in early research stages, co-administration with specific inhibitors of biliverdin reductase could prolong the half-life of biliverdin. However, this approach requires careful investigation to avoid unintended side effects. |
| Degradation of this compound during formulation preparation and storage. | Exposure to light, oxygen, or incompatible excipients. | 1. Light Protection: Conduct all formulation procedures under low-light conditions or using amber-colored glassware. Store final formulations in light-protected containers. 2. Inert Atmosphere: Purge all solvents and the final formulation container with an inert gas like nitrogen or argon to minimize oxidation. 3. Excipient Compatibility Studies: Perform compatibility studies with all chosen excipients to ensure they do not promote degradation. |
| Inconsistent results in in vivo bioavailability studies. | Improper animal handling and dosing techniques. | 1. Standardized Gavage Technique: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model to minimize stress and ensure accurate dosing.[1][2][3][4][5] 2. Fasting Protocol: Implement a consistent fasting period for the animals before dosing to reduce variability in gastric emptying and food effects. 3. Vehicle Control: Always include a vehicle control group to account for any effects of the formulation excipients themselves. |
Data Presentation: Comparative Bioavailability of Biliverdin Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Suspension (Oral) | 10 | 50 ± 15 | 1.0 | 150 ± 45 | 1 |
| Biliverdin Nanoparticles (Oral) | 10 | 250 ± 60 | 2.0 | 900 ± 210 | 6 |
| Biliverdin SEDDS (Oral) | 10 | 400 ± 95 | 1.5 | 1500 ± 350 | 10 |
| Biliverdin Liposomes (Oral) | 10 | 320 ± 75 | 2.5 | 1200 ± 280 | 8 |
| Intravenous (IV) Solution | 1 | 1500 ± 300 | 0.1 | 15000 ± 3500 | 100 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve this compound and a suitable lipid mixture (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a chloroform:methanol (2:1 v/v) solvent system in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50 °C) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by separating the free drug from the liposomes and quantifying the amount of encapsulated this compound using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Kolliphor RH 40, Tween 80), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Ternary Phase Diagram Construction:
-
Construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the self-emulsifying region.
-
Titrate mixtures of oil and surfactant/cosurfactant with water and observe for the formation of a clear or slightly bluish emulsion.
-
-
Formulation Preparation:
-
Based on the phase diagrams, select an optimal ratio of oil, surfactant, and cosurfactant.
-
Dissolve the required amount of this compound in the selected excipient mixture with gentle heating and vortexing until a clear solution is obtained.
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and measure the time it takes to form a stable emulsion.
-
Droplet Size Analysis: Determine the globule size and PDI of the resulting emulsion after dilution in an aqueous medium using DLS.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (200-250 g). House the animals under standard laboratory conditions with a 12-hour light/dark cycle and provide free access to food and water.
-
Fast the animals overnight (approximately 12 hours) before oral administration of the formulations, with free access to water.
-
-
Dosing:
-
Divide the rats into groups (e.g., unformulated suspension, nanoparticles, SEDDS, liposomes, and IV solution).
-
Administer the oral formulations at a specific dose (e.g., 10 mg/kg) via oral gavage.
-
Administer the IV solution via the tail vein at a lower dose (e.g., 1 mg/kg) to serve as a reference for bioavailability calculation.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Centrifuge the blood samples to separate the plasma and store the plasma samples at -80 °C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS/MS), for the quantification of biliverdin in rat plasma.[6]
-
The method should involve a protein precipitation or liquid-liquid extraction step to remove plasma proteins before chromatographic analysis.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC).
-
Calculate the absolute oral bioavailability (F%) for each formulation using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
Visualizations
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the in vivo bioavailability of different this compound formulations.
Biliverdin-Mediated Anti-inflammatory Signaling Pathway
References
Validation & Comparative
Biliverdin Hydrochloride vs. Bilirubin: A Comparative Analysis of Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of biliverdin (B22007) hydrochloride and its metabolic product, bilirubin (B190676). The information presented is curated from experimental data to assist researchers and professionals in drug development in understanding the nuanced differences between these two bile pigments.
Executive Summary
Bilirubin consistently demonstrates a more potent antioxidant capacity than biliverdin across various experimental models. This enhanced activity is attributed to its greater efficiency in scavenging a wide range of reactive oxygen species (ROS) and its central role in a potent antioxidant amplification cycle. While biliverdin hydrochloride possesses intrinsic antioxidant properties, its primary role in cellular protection is often considered as the precursor to the more powerful antioxidant, bilirubin.
Quantitative Comparison of Antioxidant Activity
The following table summarizes key quantitative data from comparative studies on the antioxidant capacities of biliverdin and bilirubin derivatives.
| Parameter | Biliverdin Derivative | Bilirubin Derivative | Key Findings | Reference |
| Rate Constant for Peroxyl Radical Scavenging (kinh) | 10.2 x 10⁴ M⁻¹s⁻¹ (BVDE) | 22.5 x 10⁴ M⁻¹s⁻¹ (BRDE) | Bilirubin dimethyl ester (BRDE) scavenges peroxyl radicals more than twice as fast as biliverdin dimethyl ester (BVDE). | [1] |
| Stoichiometric Factor (n) | 2.7 | 2.0 | Each molecule of biliverdin dimethyl ester can neutralize approximately 2.7 peroxyl radicals, while each bilirubin dimethyl ester molecule neutralizes about 2.0. | [1] |
| Inhibition of Peroxynitrite-Mediated Protein Tyrosine Nitration | Less Potent | At least 3-fold more potent | Bilirubin is significantly more effective at protecting proteins from damage by peroxynitrite. | [2] |
The Bilirubin-Biliverdin Reductase Antioxidant Cycle
A key factor in bilirubin's potent antioxidant effect is its participation in a catalytic cycle involving the enzyme biliverdin reductase (BVR).[3][4][5][6][7][8] In this cycle, bilirubin scavenges a reactive oxygen species and is itself oxidized to biliverdin. BVR then rapidly reduces biliverdin back to bilirubin, using NADPH as a reducing agent.[2][9] This recycling mechanism can amplify the antioxidant capacity of a small amount of bilirubin by up to 10,000-fold, allowing it to protect cells from a vast excess of oxidants.[3][6][9] It is important to note that the universal applicability and efficiency of this cycle in all physiological contexts is a subject of ongoing research, with some studies suggesting that bilirubin may also undergo degradation upon reacting with certain ROS.[9][10]
Caption: The Bilirubin-Biliverdin Reductase antioxidant amplification cycle.
Experimental Protocols
The following are generalized methodologies for assessing the antioxidant capacity of biliverdin and bilirubin.
Peroxyl Radical Scavenging Activity Assay
This assay measures the ability of an antioxidant to neutralize peroxyl radicals, which are a major class of ROS involved in lipid peroxidation.
References
- 1. Polypyrroles as antioxidants: kinetic studies on reactions of bilirubin and biliverdin dimethyl esters and synthetic model compounds with peroxyl radicals in solution. Chemical calculations on selected typical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]
- 8. A Platform for the Synthesis of Oxidation Products of Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemia-medica.com [biochemia-medica.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Biliverdin: Comparing Hydrochloride and Dimethyl Ester Forms in Experimental Applications
Introduction: Biliverdin (B22007), a tetrapyrrolic bile pigment, is a product of heme catabolism and a potent endogenous antioxidant and anti-inflammatory agent.[1] Its therapeutic potential is a subject of intense research in fields ranging from inflammatory diseases to transplantation. In experimental settings, biliverdin is typically available in different forms, primarily as a salt like biliverdin hydrochloride or as a synthetic derivative like biliverdin dimethyl ester. The choice between these forms is critical and is dictated by their distinct physicochemical properties, which govern their suitability for different experimental models.
This guide provides an objective comparison of this compound and biliverdin dimethyl ester, focusing on their solubility, efficacy, and application in common experimental protocols. While direct head-to-head efficacy studies are scarce, this comparison synthesizes available data to aid researchers in selecting the appropriate compound for their specific needs.
Physicochemical and Efficacy Comparison
The most significant difference between this compound and biliverdin dimethyl ester lies in their polarity and, consequently, their solubility. This compound, a salt, is more polar and suited for aqueous systems, whereas the dimethyl ester derivative, with its carboxyl groups esterified, is significantly more lipophilic and soluble in organic solvents and lipid environments.[2][3] This fundamental difference impacts their application in both in vitro and cell-based assays.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Biliverdin Dimethyl Ester |
| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl | C₃₅H₃₈N₄O₆ |
| Molecular Weight | 619.1 g/mol | 610.7 g/mol |
| Appearance | Crystalline solid | Crystalline solid |
| Aqueous Solubility | Sparingly soluble; requires basic pH (>9) for initial dissolution or co-solvents like DMF/DMSO.[2][4] | Insoluble |
| Organic Solvent Solubility | Soluble in DMSO (~20 mg/ml) and DMF (~20 mg/ml).[2] | Soluble in organic solvents. Used in studies with nonpolar solvents like styrene (B11656).[5] |
| Primary Application | Aqueous-based assays, cell culture experiments (with co-solvent), in vivo studies. | Lipid-based assays, membrane studies, organic chemistry reactions, fluorescence studies.[3] |
Table 2: Summary of Experimental Efficacy Data
| Biliverdin Form | Experimental Model | Key Finding / Efficacy Data | Reference(s) |
| Biliverdin (form unspecified, likely hydrochloride) | Rat model of gouty inflammation | Significantly inhibited leukocyte infiltration and reduced inflammatory cytokines IL-6, GM-CSF, and MCP-1. | [6] |
| Biliverdin Dimethyl Ester | In vitro peroxyl radical scavenging assay (inhibited autoxidation of styrene) | Rate constant for H-atom transfer (k inh) = 10.2 x 10⁴ M⁻¹s⁻¹. Stoichiometric factor (n) = 2.7. | [5] |
| Biliverdin (form unspecified, likely hydrochloride) | Human umbilical vein endothelial cells (HUVEC) under oxidative stress | Promoted angiogenesis and suppressed apoptosis via activation of the PI3K/Akt-mediated Nrf2 antioxidant system. | [7] |
| Bilirubin (B190676) Dimethyl Ester (related compound) | In vitro anti-inflammatory assays | Exhibited ~3-fold greater inhibitory potency towards secretory phospholipase A₂ (sPLA2IIA) compared to unconjugated bilirubin. | [8] |
Key Signaling Pathway: Biliverdin's Anti-inflammatory Mechanism
Biliverdin exerts many of its beneficial effects by serving as a substrate for biliverdin reductase (BVR), which converts it to bilirubin, a potent antioxidant.[9] Furthermore, biliverdin and its metabolism can trigger key cytoprotective signaling cascades. A critical pathway is the PI3K/Akt pathway, which promotes cell survival and reduces inflammation. Exogenous biliverdin treatment has been shown to activate this pathway, leading to the production of the anti-inflammatory cytokine IL-10 and the activation of the Nrf2 antioxidant response system.[7][10]
Caption: Anti-inflammatory signaling pathway activated by biliverdin.
Experimental Protocols
Protocol: In Vitro Antioxidant Capacity (Peroxyl Radical Scavenging)
This protocol is adapted from studies measuring the hydrogen-atom transfer (HAT) capabilities of antioxidants and is suitable for comparing the intrinsic antioxidant activity of different biliverdin forms, particularly the dimethyl ester in an organic medium.
Objective: To determine the rate constant of inhibition (k inh) for a biliverdin salt against peroxyl radicals.
Materials:
-
Biliverdin Dimethyl Ester
-
Styrene (as the oxidizable substrate)
-
AIBN (2,2′-azobis(isobutyronitrile)) (as a radical initiator)
-
Chlorobenzene (or other suitable nonpolar solvent)
-
Oxygen-uptake apparatus (e.g., pressure transducer)
-
Thermostatically controlled water bath (30°C)
Procedure:
-
Prepare a stock solution of Biliverdin Dimethyl Ester in chlorobenzene.
-
In the reaction vessel of the oxygen-uptake apparatus, combine styrene and chlorobenzene.
-
Add the biliverdin stock solution to achieve the desired final concentration.
-
Place the vessel in the water bath at 30°C and allow it to equilibrate.
-
Initiate the reaction by adding a known concentration of AIBN.
-
Monitor the rate of oxygen consumption. The initial uninhibited rate (R u) will be observed.
-
As the biliverdin compound scavenges peroxyl radicals, the rate of oxygen consumption will decrease to an inhibited rate (R inh).
-
The period during which the rate is suppressed is the induction period (τ).
-
Calculate the rate of chain initiation (R i) using a standard initiator and known rate constant.
-
Calculate k inh using the equation: R u / R inh = k p [RH] / (n * k inh [InH]) , where k p is the propagation rate constant for styrene, [RH] is the concentration of styrene, n is the stoichiometric factor, and [InH] is the concentration of the biliverdin antioxidant.
Data Analysis: The primary outcome is the rate constant of inhibition (k inh), which provides a quantitative measure of the compound's antioxidant potency.
Caption: Experimental workflow for a peroxyl radical scavenging assay.
Protocol: Cell-Based Anti-Inflammatory Assay (Cytokine Inhibition)
This protocol outlines a common method to assess the anti-inflammatory efficacy of biliverdin by measuring its ability to suppress cytokine production in immune cells. This compound is suitable for this aqueous, cell-based system.
Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced IL-6 production in macrophages by biliverdin.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for preparing biliverdin stock)
-
96-well cell culture plates
-
IL-6 ELISA kit
Procedure:
-
Cell Plating: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to create working concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.1%.
-
Pre-treatment: Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of biliverdin. Include a "vehicle control" well with medium and 0.1% DMSO. Incubate for 2 hours.
-
Inflammatory Challenge: Add LPS to all wells (except the negative control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate briefly and carefully collect the cell culture supernatant from each well.
-
Cytokine Measurement: Quantify the concentration of IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
(Optional) Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure the observed effects are not due to cytotoxicity.
Data Analysis: Compare the IL-6 concentrations in the biliverdin-treated groups to the LPS-only (vehicle) control. Calculate the percentage inhibition of IL-6 production for each biliverdin concentration and determine the IC₅₀ value if possible.
Conclusion
The selection of a biliverdin salt or derivative is a critical first step in experimental design. This compound is the preferred choice for most in vivo and aqueous cell culture applications due to its higher polarity, though it may require a co-solvent like DMSO for initial stock preparation. In contrast, biliverdin dimethyl ester is indispensable for experiments conducted in nonpolar environments, such as studying interactions within lipid membranes or performing organic chemical reactions.[5] While both forms leverage the core antioxidant and signaling properties of the biliverdin molecule, researchers must align the compound's solubility profile with the specific requirements of their experimental system to ensure valid and reproducible results.
References
- 1. Biliverdin - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Biliverdin dimethyl ester | [frontierspecialtychemicals.com]
- 4. This compound - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Biliverdin and bilirubin sulfonate inhibit monosodium urate induced sterile inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl ester of bilirubin exhibits anti-inflammatory activity through inhibition of secretory phospholipase A2, lipoxygenase and cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Biliverdin Hydrochloride: A Comparative Analysis of its Therapeutic Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) hydrochloride (BV), a natural antioxidant and a key product of heme catabolism, is emerging as a potent therapeutic agent with significant cytoprotective properties.[1][2] Derived from the breakdown of heme by heme oxygenase (HO-1), biliverdin is rapidly converted to bilirubin (B190676) by biliverdin reductase (BVR), and together, these bile pigments exhibit powerful anti-inflammatory, antioxidant, and anti-apoptotic effects.[1][3][4] Preclinical studies in various animal models have demonstrated its potential in mitigating a range of pathologies, including ischemia-reperfusion injury, transplant rejection, and acute inflammation.[5][6] This guide provides an objective comparison of biliverdin hydrochloride's performance against experimental controls, supported by quantitative data and detailed experimental protocols from key studies.
Comparative Efficacy of this compound
The therapeutic potential of biliverdin has been most extensively documented in models of ischemia-reperfusion injury (IRI) across various organs.
Table 1: Therapeutic Effects of Biliverdin in Hepatic Ischemia-Reperfusion Injury (IRI)
| Animal Model | Treatment Protocol | Key Outcomes & Comparison to Control | Reference |
| Rat (Ex vivo perfusion) | Livers stored for 24h, then perfused for 2h. BV (10 and 50 µM) added to perfusate. | Control: High GOT/GPT release (171/144 IU/L), low portal flow (0.98 mL/min/g), low bile production (1.88 mL/g), severe histological damage (Suzuki score: 6.8).BV Group: Significantly reduced GOT/GPT (91/46 IU/L), improved portal flow (1.33 mL/min/g), increased bile production (3.40 mL/g), and preserved histology (Suzuki score: 3.7). | [7] |
| Rat (Orthotopic Liver Transplant) | Syngeneic OLT after prolonged cold ischemia. BV administered post-transplant. | Control: 50% animal survival.BV Group: 90-100% animal survival, improved liver function, preserved hepatic architecture, decreased infiltration of neutrophils and macrophages, and reduced expression of proinflammatory cytokines (TNF-α, IL-1β, IL-6). | [8] |
Table 2: Therapeutic Effects of Biliverdin in Cerebral Ischemia-Reperfusion Injury (IRI)
| Animal Model | Treatment Protocol | Key Outcomes & Comparison to Control | Reference |
| Rat (tMCAO*) | BV (35 mg/kg, i.p.) administered 15 min before and 4h after reperfusion, then twice daily for 5 days. | Control (Saline): High Neurological Severity Scores (NSS), large cerebral infarct volume, and significantly increased mRNA/protein levels of TNF-α, IL-6, IL-1β, and iNOS.BV Group: Significantly improved NSS, reduced infarct volume, and markedly decreased expression of the aforementioned proinflammatory factors. | [9][10] |
Table 3: Therapeutic Effects of Biliverdin in Other Injury Models
| Animal Model & Injury Type | Treatment Protocol | Key Outcomes & Comparison to Control | Reference |
| Rat (Lung IRI) | Isolated lungs subjected to 60 min ischemia / 90 min reperfusion. BV administered during reperfusion. | Control (I/R): High wet/dry ratio, high MDA levels, low SOD levels.BV Group: Significantly lower wet/dry ratio, reduced MDA (1.92 vs 2.67 nmol/mg protein), higher SOD (47.07 vs 33.84 U/mg protein), and decreased apoptosis index. | [11] |
| Mouse (Corneal Epithelial Injury, HO-2 Null) | Topical BV administered 1h before injury and twice daily thereafter. | Control (Vehicle in HO-2 Null mice): Impaired wound healing, chronic inflammation, neovascularization.BV Group: Accelerated wound closure, inhibited neovascularization, and reduced inflammatory cell infiltration and proinflammatory proteins (KC, IL-1α, MCP-1). | [12] |
| Rat (Hemorrhagic Shock) | BV administered 1h before inducing hemorrhagic shock and resuscitation. | Control (Vehicle): Prominent lung histopathological damage (congestion, edema, infiltration), 18-fold increase in TNF-α and 8-fold increase in iNOS expression.BV Group: Significantly ameliorated lung injuries and decreased inflammatory gene expression. | [13] |
*tMCAO: transient Middle Cerebral Artery Occlusion
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the cited literature.
Cerebral Ischemia-Reperfusion Injury Model
-
Animal Model: Adult male Sprague-Dawley rats (200-240g).[9]
-
Procedure: Transient middle cerebral artery occlusion (tMCAO) is induced to simulate stroke.
-
Groups:
-
Sham: Undergoes surgery without vessel occlusion.
-
Control: tMCAO followed by administration of normal saline.[9]
-
Biliverdin (BV): tMCAO followed by BV administration.
-
-
Drug Administration: this compound is dissolved in 0.2 M NaOH and the pH is adjusted to 7.4.[10] A dose of 35 mg/kg is administered intraperitoneally (i.p.) 15 minutes prior to reperfusion, with subsequent doses at 4 hours, 12 hours, and 20 hours post-reperfusion.[9][10]
-
Outcome Assessment:
-
Neurological Deficit: Evaluated using Neurological Severity Scores (NSS) at days 1-5 post-reperfusion.[9]
-
Infarct Volume: Determined at 48 hours using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[9][10]
-
Gene/Protein Expression: Levels of inflammatory markers (TNF-α, IL-6, IL-1β, iNOS) in the ischemic cortex are measured via RT-qPCR and Western blotting at various time points (e.g., 3, 6, 12, 24 hours).[9]
-
Orthotopic Liver Transplantation (OLT) Model
-
Animal Model: Rats.
-
Procedure: Syngeneic OLT is performed following a prolonged period of cold ischemia to induce significant ischemia-reperfusion injury.[8]
-
Groups:
-
Untreated Control: Receive OLT without therapeutic intervention.
-
Biliverdin (BV) Therapy: Receive BV adjuvant therapy following OLT.
-
-
Outcome Assessment:
-
Survival: Animal survival is monitored post-transplantation.[8]
-
Liver Function: Assessed through biochemical markers.[8]
-
Histology: Hepatic architecture is examined for signs of injury.[8]
-
Immunohistochemistry: Expression of cellular adhesion molecules (P-selectin, ICAM-1), infiltration of inflammatory cells, and expression of proinflammatory cytokines are analyzed.[8]
-
Visualized Mechanisms and Workflows
Signaling Pathways Modulated by Biliverdin
Biliverdin exerts its anti-inflammatory effects through complex signaling cascades. A key mechanism involves the activation of the PI3K-Akt pathway, leading to the production of the anti-inflammatory cytokine IL-10.[1][14] Furthermore, biliverdin can suppress inflammation by inhibiting the expression of Toll-like receptor 4 (TLR4), a critical component of the innate immune response.[1][3]
Caption: Key anti-inflammatory signaling pathways activated by Biliverdin.
General Experimental Workflow
The validation of biliverdin's therapeutic effects in animal models typically follows a structured workflow, from hypothesis to data analysis.
Caption: Generalized workflow for testing Biliverdin in animal models.
Conclusion
The data from multiple preclinical animal models consistently demonstrate the potent therapeutic effects of this compound. Its ability to improve survival rates, preserve organ function, and significantly reduce inflammatory and apoptotic markers underscores its potential as a disease-modifying agent.[6][8] The primary mechanisms of action appear to be rooted in its strong antioxidant properties and its ability to modulate critical anti-inflammatory signaling pathways.[1][4][15] While these preclinical findings are highly promising, further research, particularly translational studies, is necessary to establish the kinetics and confirm the therapeutic efficacy of exogenous biliverdin in humans.[6]
References
- 1. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggie-Feed: USU Researchers Introduce Healthier Alternative to Antibiotics in Livestock Production [usu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activities of bile pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biliverdin as a disease-modifying agent: An integrated viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biliverdin therapy protects rat livers from ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biliverdin Rescues the HO-2 Null Mouse Phenotype of Unresolved Chronic Inflammation Following Corneal Epithelial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]
Cross-Reactivity of Biliverdin Hydrochloride in Bile Pigment Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Biliverdin (B22007) hydrochloride with other key bile pigments—bilirubin (B190676), stercobilin (B1237259), and urobilin (B239242)—in common assay formats. Understanding the potential for cross-reactivity is critical for the accurate quantification of biliverdin in complex biological samples and for the reliable interpretation of experimental data in diagnostics and drug development.
Overview of Bile Pigment Metabolism and Structural Similarities
Bile pigments are tetrapyrrolic compounds that arise from the degradation of heme. The central pathway involves the enzymatic conversion of heme to biliverdin by heme oxygenase, followed by the reduction of biliverdin to bilirubin by biliverdin reductase. In the gut, bacterial enzymes further metabolize bilirubin to urobilinogen (B88839) and stercobilinogen, which are then oxidized to urobilin and stercobilin.[1] The structural similarities between these molecules, particularly the tetrapyrrole core, create a potential for cross-reactivity in various analytical methods.
Comparative Analysis of Cross-Reactivity in Different Assay Types
The degree of cross-reactivity is highly dependent on the assay methodology. This section compares the potential for interference from bilirubin, stercobilin, and urobilin in common assays for biliverdin.
Spectrophotometric Assays
Spectrophotometric quantification relies on the distinct absorbance spectra of bile pigments. Biliverdin exhibits a characteristic absorption maximum around 380 nm, while bilirubin's major peak is near 450 nm.[2] However, the broad absorption bands of these pigments can lead to significant spectral overlap, making accurate quantification of biliverdin in the presence of bilirubin challenging.
Table 1: Cross-Reactivity in Spectrophotometric Biliverdin Assays
| Interfering Pigment | Potential for Cross-Reactivity | Remarks |
| Bilirubin | High | Significant spectral overlap. Bilirubin is a known interferent in many clinical chemistry assays due to its strong absorbance between 340 and 500 nm.[2] Mathematical correction methods or derivative spectrophotometry may be required for accurate quantification in mixtures. |
| Stercobilin | Moderate to High | Data on the specific absorption spectra of purified stercobilin is limited in the context of direct interference with biliverdin assays. However, as a tetrapyrrole, spectral overlap is anticipated. |
| Urobilin | Moderate to High | Similar to stercobilin, urobilin's spectral properties suggest a potential for interference. Studies have shown that urobilin can bind to albumin, which could influence its spectral characteristics and potentially interfere with assays measuring protein-bound biliverdin.[3][4] |
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) offer higher specificity compared to spectrophotometric methods by utilizing antibodies that recognize specific epitopes on the target molecule. However, the potential for cross-reactivity with structurally similar molecules remains a concern.
Table 2: Cross-Reactivity in Biliverdin ELISAs
| Interfering Pigment | Potential for Cross-Reactivity | Remarks |
| Bilirubin | Low to Moderate | While commercially available bilirubin ELISA kits claim no significant cross-reactivity with its analogs, specific data for biliverdin cross-reactivity is often not provided.[5] The degree of cross-reactivity is highly dependent on the specificity of the monoclonal or polyclonal antibodies used. |
| Stercobilin | Low to Moderate | The structural differences between biliverdin and stercobilin, particularly in the terminal pyrrole (B145914) rings, may reduce antibody cross-reactivity. However, this must be empirically determined for each antibody pair. |
| Urobilin | Low to Moderate | Similar to stercobilin, the structural variations may limit cross-reactivity. However, the potential for urobilin to interact with proteins could be a factor in competitive binding assays.[3][4] |
Fluorescence-Based Assays
Fluorescence-based assays for biliverdin often involve its enzymatic conversion to bilirubin, which then binds to a fluorescent protein.[6] The specificity of this method is largely dependent on the specificity of the enzyme (biliverdin reductase) and the fluorescent reporter's exclusive binding to bilirubin.
Table 3: Cross-Reactivity in Fluorescence-Based Biliverdin Assays
| Interfering Pigment | Potential for Cross-Reactivity | Remarks |
| Bilirubin | Moderate | Bilirubin itself can be fluorescent when bound to proteins and could potentially interfere.[3] More significantly, in some fluorescence-based assays, bilirubin has been observed to cause an increase in the measured biliverdin concentration, likely due to its spontaneous oxidation back to biliverdin. |
| Stercobilin | Low | The enzymatic conversion step by biliverdin reductase is expected to be highly specific for biliverdin, thus minimizing interference from stercobilin. |
| Urobilin | Low | Similar to stercobilin, the enzymatic specificity of biliverdin reductase is the primary determinant of assay specificity. Urobilin is unlikely to be a substrate for this enzyme. |
High-Performance Liquid Chromatography (HPLC)
HPLC offers the highest resolution for separating and quantifying individual bile pigments in a mixture.[7] By achieving baseline separation of the different pigments, cross-reactivity is virtually eliminated.
Table 4: Cross-Reactivity in HPLC-Based Biliverdin Assays
| Interfering Pigment | Potential for Cross-Reactivity | Remarks |
| Bilirubin | Very Low | With appropriate column selection and mobile phase optimization, biliverdin and bilirubin can be well-resolved.[7] |
| Stercobilin | Very Low | HPLC methods can be developed to separate all major bile pigments, including stercobilin. |
| Urobilin | Very Low | Similar to other bile pigments, urobilin can be chromatographically separated from biliverdin. |
Experimental Protocols
General Workflow for Assessing Cross-Reactivity
A systematic approach is necessary to validate the specificity of any biliverdin assay. The following workflow outlines the key steps for determining the cross-reactivity of interfering bile pigments.
Protocol for Fluorescence-Based Biliverdin Assay
This protocol is adapted from a method utilizing the enzymatic conversion of biliverdin to bilirubin and a fluorescent reporter.[6]
Materials:
-
Biliverdin hydrochloride standard
-
Bilirubin standard
-
Recombinant biliverdin reductase (BVR)
-
NADPH
-
Fluorescent bilirubin-binding protein (e.g., HUG)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of biliverdin and bilirubin in an appropriate solvent (e.g., DMSO) and protect from light.
-
Prepare working solutions of BVR, NADPH, and the fluorescent reporter protein in PBS.
-
-
Standard Curve:
-
Prepare a serial dilution of the biliverdin standard in PBS to generate a standard curve.
-
To each well containing the biliverdin standard, add the enzyme mix (BVR and NADPH) and the fluorescent reporter protein.
-
Incubate at room temperature, protected from light, to allow for the conversion of biliverdin to bilirubin and subsequent binding to the reporter.
-
-
Cross-Reactivity Assessment:
-
Prepare serial dilutions of the potential interfering pigments (bilirubin, stercobilin, urobilin).
-
In separate wells, add each concentration of the interfering pigment along with the enzyme mix and fluorescent reporter.
-
Include a control with only the interfering pigment and the reporter to assess any intrinsic fluorescence or direct interaction.
-
-
Measurement:
-
Measure the fluorescence intensity using an appropriate excitation and emission wavelength for the fluorescent reporter complexed with bilirubin.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the standard curve of biliverdin concentration versus fluorescence intensity.
-
Determine the apparent biliverdin concentration for each concentration of the interfering pigment.
-
Calculate the percentage of cross-reactivity using the formula: % Cross-Reactivity = (Apparent Concentration of Biliverdin / Actual Concentration of Interferent) x 100
-
Protocol for Spectrophotometric Analysis
Materials:
-
This compound standard
-
Bilirubin standard
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes or UV-transparent microplates
Procedure:
-
Preparation of Standards:
-
Prepare stock solutions of biliverdin and bilirubin in a suitable solvent and determine their accurate concentrations using their respective molar extinction coefficients.
-
-
Spectral Scans:
-
Obtain the full absorbance spectra (e.g., 300-800 nm) for both biliverdin and bilirubin standards to identify their absorbance maxima and assess spectral overlap.
-
-
Cross-Reactivity Measurement:
-
Measure the absorbance of a known concentration of biliverdin at its absorbance maximum (approx. 380 nm).
-
Measure the absorbance of a series of concentrations of the interfering pigment (e.g., bilirubin) at the same wavelength.
-
-
Data Analysis:
-
Determine the contribution of the interfering pigment to the absorbance at the biliverdin maximum. This can be expressed as a percentage of the signal produced by an equimolar concentration of biliverdin.
-
Conclusion and Recommendations
The potential for cross-reactivity of this compound with other bile pigments is a critical consideration in assay selection and data interpretation.
-
For high-specificity and quantification in complex mixtures, HPLC is the recommended method. Its ability to physically separate the pigments minimizes the risk of interference.
-
Immunoassays (ELISAs) can offer high throughput and good specificity, but require careful validation of the antibodies used. The cross-reactivity with bilirubin, stercobilin, and urobilin should be explicitly tested and reported by the manufacturer or determined by the end-user.
-
Fluorescence-based assays utilizing enzymatic conversion can be highly sensitive and specific for biliverdin. However, the potential for interference from bilirubin through oxidation should be considered and controlled for.
-
Spectrophotometric assays are the most susceptible to interference, particularly from bilirubin. These methods are best suited for samples containing purified biliverdin or where the concentration of interfering pigments is known to be negligible.
Researchers and drug development professionals should carefully consider the composition of their samples and the required level of accuracy when selecting an assay for this compound. Validation of assay specificity and the assessment of potential cross-reactivity with relevant bile pigments are essential steps to ensure the generation of reliable and meaningful data.
References
- 1. researchgate.net [researchgate.net]
- 2. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urobilin Derived from Bilirubin Bioconversion Binds Albumin and May Interfere with Bilirubin Interacting with Albumin: Implications for Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reedbiotech.com [reedbiotech.com]
- 5. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Heme Oxygenase Inhibitors: Biliverdin Hydrochloride and Beyond
For Researchers, Scientists, and Drug Development Professionals
Heme oxygenase (HO), a critical enzyme in heme catabolism, presents a significant therapeutic target in a range of diseases, including cancer and inflammatory conditions. Its inhibition can modulate cellular levels of biliverdin (B22007), carbon monoxide, and iron, all of which have profound biological activities.[1] This guide provides a comparative overview of biliverdin hydrochloride and other prominent heme oxygenase inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Mechanism of Action: A Tale of Two Inhibition Strategies
Heme oxygenase inhibitors primarily function by blocking the enzyme's active site, preventing the degradation of heme.[1] The most extensively studied inhibitors are metalloporphyrins, structural analogs of heme, such as Zinc Protoporphyrin (ZnPP) and Tin Protoporphyrin (SnPP). These compounds act as potent competitive inhibitors of HO-1.[2][3][4]
In contrast, this compound, the product of the heme oxygenase reaction, exhibits a more nuanced role.[5] Evidence suggests that biliverdin can act as a feedback inhibitor of heme oxygenase in a concentration-dependent manner.[6] This suggests a natural regulatory mechanism where the product of the enzymatic reaction can modulate its own production by occupying the heme binding site on the enzyme, thereby hindering substrate access.[6]
Quantitative Comparison of Heme Oxygenase Inhibitors
| Compound | Chemical Class | Target | IC50 (µM) | Reference |
| Tin Protoporphyrin IX (SnPP) | Porphyrin Analog | HO-1 | 0.05 - 0.5 | |
| Zinc Protoporphyrin IX (ZnPP) | Porphyrin Analog | HO-1 | 0.1 - 1.0 | |
| Azalanstat | Imidazole-based | HO-1 | ~5.0 | |
| Compound 1 | Imidazole-based | HO-1 | 0.25 | |
| Compound 7l | Acetamide-based | HO-1 | ~1.0 |
Visualizing the Heme Degradation Pathway and Inhibition
The following diagram illustrates the catalytic process of heme degradation by heme oxygenase and the subsequent conversion of biliverdin to bilirubin (B190676). It also highlights the points of inhibition by metalloporphyrins and the feedback inhibition by biliverdin.
Experimental Protocols for Heme Oxygenase Activity Assays
Accurate assessment of heme oxygenase activity is crucial for evaluating the efficacy of potential inhibitors. Several methods are commonly employed, with spectrophotometric assays being the most accessible.
Spectrophotometric Assay for Heme Oxygenase Activity
This method indirectly measures HO activity by quantifying the formation of bilirubin, the downstream product of biliverdin reduction.
Principle: Heme oxygenase in a microsomal preparation catalyzes the conversion of heme to biliverdin. Subsequently, biliverdin reductase, present in a cytosolic fraction, reduces biliverdin to bilirubin. The concentration of bilirubin is then determined by measuring its absorbance.
Materials:
-
Microsomal fraction: Prepared from tissues expressing heme oxygenase (e.g., spleen, liver).
-
Cytosolic fraction: Prepared from rat liver as a source of biliverdin reductase.
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Hemin (Substrate): Stock solution prepared in a slightly basic solution.
-
NADPH: As a cofactor for both heme oxygenase and biliverdin reductase.
-
Chloroform (B151607): For extraction of bilirubin.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (containing HO-1), rat liver cytosol (containing biliverdin reductase), hemin, and reaction buffer.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) in the dark to prevent photodegradation of bilirubin.
-
Termination and Extraction: Stop the reaction by adding chloroform and vortexing vigorously. Centrifuge to separate the phases.
-
Measurement: Carefully collect the lower chloroform phase containing bilirubin and measure its absorbance at approximately 464 nm. The amount of bilirubin produced is proportional to the heme oxygenase activity.
For Inhibitor Screening:
-
Pre-incubation: Prepare the reaction mixture as described above.
-
Add varying concentrations of the test inhibitor (e.g., this compound, ZnPP) or a vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Proceed with the reaction by adding NADPH and follow the subsequent steps of the activity assay.
-
Calculate the percent inhibition at each inhibitor concentration to determine the IC50 value.
HPLC-Based and Other Methods
For more sensitive and specific quantification of heme oxygenase activity, other methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): This method allows for the direct separation and quantification of biliverdin and bilirubin, offering higher precision than spectrophotometric methods.
-
Gas Chromatography: This technique can be used to measure the production of carbon monoxide, another direct product of the heme oxygenase reaction.
Conclusion
The landscape of heme oxygenase inhibitors is diverse, ranging from well-characterized competitive inhibitors like metalloporphyrins to the end-product, this compound, which appears to act as a feedback regulator. While ZnPP and SnPP offer potent, direct inhibition suitable for many experimental and potential therapeutic applications, the role of biliverdin highlights the intricate, natural control mechanisms of the heme catabolic pathway. The choice of inhibitor will ultimately depend on the specific research question and desired mechanism of action. The provided experimental protocols offer a starting point for researchers to quantitatively assess the efficacy of these and novel HO inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Heme Oxygenase-2 (HO-2) as a therapeutic target: Activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of biliverdin reductase increases ANG II-dependent superoxide levels in cultured renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Biliverdin Hydrochloride from Various Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount. This guide provides a framework for the comparative analysis of Biliverdin (B22007) hydrochloride from different commercial suppliers. While direct comparative studies are not publicly available, this document outlines a comprehensive set of experimental protocols to independently assess purity, stability, and biological activity. The provided methodologies and data presentation templates will enable users to generate their own comparative data to inform their purchasing decisions.
Introduction to Biliverdin Hydrochloride
This compound is the salt form of biliverdin, a green tetrapyrrolic bile pigment and a key intermediate in the catabolism of heme.[1] Heme oxygenase (HO-1) catalyzes the breakdown of heme into biliverdin, iron, and carbon monoxide.[2] Biliverdin is subsequently reduced to the potent antioxidant bilirubin (B190676) by the enzyme biliverdin reductase (BVR).[3][4] This pathway plays a crucial role in cellular defense against oxidative stress.[5] Given its biological significance, the purity and activity of commercially sourced this compound are critical for reliable experimental outcomes.
Key Quality Parameters for Comparison
An effective comparison of this compound from different suppliers should focus on three core areas:
-
Purity and Identity: Ensuring the chemical is what it purports to be and is free from significant impurities.
-
Stability: Assessing the compound's integrity under defined storage conditions over time.
-
Biological Activity: Verifying that the compound is functionally active in a relevant biological system.
The following sections provide detailed experimental protocols to evaluate these parameters.
Data Presentation: Comparative Tables
To facilitate a clear comparison, all quantitative data should be summarized in the tables below. Researchers can populate these tables with their own experimental data.
Table 1: Supplier Information and Physical Properties
| Supplier | Catalog Number | Purity (as stated by supplier) | Appearance | Molecular Formula | Molecular Weight ( g/mol ) |
| Supplier A | [Enter Catalog #] | e.g., ≥97.0% (TLC) | Green solid[6] | C₃₃H₃₄N₄O₆ · HCl | 619.12[7] |
| Supplier B | [Enter Catalog #] | e.g., >98% (HPLC)[6] | Green solid | C₃₃H₃₄N₄O₆ · HCl | 619.12 |
| Supplier C | [Enter Catalog #] | e.g., ≥95%[8] | Green solid | C₃₃H₃₄N₄O₆ · HCl | 619.12 |
Table 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
| Supplier | Lot Number | Retention Time (min) | Peak Area (%) | Impurity Profile (List major impurities and their %) |
| Supplier A | [Enter Lot #] | |||
| Supplier B | [Enter Lot #] | |||
| Supplier C | [Enter Lot #] |
Table 3: Stability Analysis (Purity by HPLC after Storage)
| Supplier | Storage Condition | Initial Purity (%) | Purity after 1 month (%) | Purity after 3 months (%) | Purity after 6 months (%) |
| Supplier A | -20°C, protected from light | ||||
| Supplier B | -20°C, protected from light | ||||
| Supplier C | -20°C, protected from light |
Table 4: Biological Activity - Biliverdin Reductase (BVR) Assay
| Supplier | Concentration (µM) | Rate of Bilirubin Formation (nmol/min/mg protein) | EC₅₀ (µM) |
| Supplier A | [Test Concentrations] | ||
| Supplier B | [Test Concentrations] | ||
| Supplier C | [Test Concentrations] |
Table 5: Biological Activity - Cellular Antioxidant Activity (CAA) Assay
| Supplier | Concentration (nM) | % Inhibition of Peroxyl Radical Formation | IC₅₀ (nM) |
| Supplier A | [Test Concentrations] | ||
| Supplier B | [Test Concentrations] | ||
| Supplier C | [Test Concentrations] |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of this compound and the detection of impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 10 cm x 2.1 mm, 5 µm particles).
-
Mobile Phase:
-
A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
B: 90:10 (v/v) methanol:100 mM ammonium acetate.
-
-
Gradient: A suitable gradient from mobile phase A to B to ensure separation of biliverdin from potential impurities.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV-Vis detector at 365 nm for biliverdin and 450 nm for potential bilirubin contamination.[9]
-
Sample Preparation: Dissolve this compound in a suitable solvent such as DMSO or a slightly basic buffer (pH > 9 for initial dissolution).[10] Prepare a stock solution (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. Calculate the peak area percentage of this compound and any impurities.
Stability Analysis
This protocol assesses the degradation of this compound over time under recommended storage conditions.
Methodology:
-
Storage: Store aliquots of this compound from each supplier at -20°C, protected from light, as generally recommended.[1]
-
Time Points: Analyze the samples at time 0, 1 month, 3 months, and 6 months.
-
Analysis: At each time point, perform HPLC analysis as described in the purity analysis protocol.
-
Data Reporting: Report the purity of each sample at each time point to assess for any degradation.
Biological Activity: Biliverdin Reductase (BVR) Assay
This assay determines the functional activity of this compound by measuring its conversion to bilirubin by the enzyme biliverdin reductase.
Methodology:
-
Reagents:
-
Biliverdin reductase (commercially available or from cell/tissue lysates).
-
NADPH.
-
Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.7.[11]
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH (e.g., 100 µM), and the cell/tissue lysate containing BVR.[3]
-
Add varying concentrations of this compound from each supplier to initiate the reaction.
-
Incubate at 37°C.
-
Monitor the formation of bilirubin by measuring the increase in absorbance at 450 nm over time using a spectrophotometer or plate reader.[12]
-
-
Data Analysis: Calculate the initial rate of bilirubin formation for each concentration of this compound. Determine the EC₅₀ value, which is the concentration of biliverdin that produces 50% of the maximal enzyme activity.
Biological Activity: Cellular Antioxidant Activity (CAA) Assay
This assay evaluates the ability of this compound to protect cells from oxidative stress.
Methodology:
-
Cell Line: A suitable cell line, such as human vascular endothelial cells (e.g., Ea.hy926).[13]
-
Reagents:
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA).
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), a peroxyl radical generator.
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Wash the cells and incubate with DCFH-DA.
-
Remove the DCFH-DA and treat the cells with various concentrations of this compound from each supplier for a defined period (e.g., 30 minutes).[13]
-
Add AAPH to induce oxidative stress.
-
Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of peroxyl radical formation for each concentration of this compound. Determine the IC₅₀ value, which is the concentration that inhibits 50% of the radical formation.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathway and experimental workflows.
Heme Catabolism Pathway
Caption: The Heme Catabolism Pathway.
Experimental Workflow for Purity Analysis
Caption: HPLC Purity Analysis Workflow.
Experimental Workflow for Biological Activity Assay
Caption: Biological Activity Assay Workflow.
Conclusion
The selection of a high-quality chemical reagent is a critical step in ensuring the validity and reproducibility of research findings. This guide provides a comprehensive framework for the comparative analysis of this compound from different suppliers. By systematically evaluating the purity, stability, and biological activity using the detailed protocols provided, researchers can make informed decisions and enhance the reliability of their experiments. It is recommended to perform these analyses on new lots of the reagent to ensure consistent quality.
References
- 1. thomassci.com [thomassci.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Biliverdin reductase A in the prevention of cellular senescence against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. This compound | [frontierspecialtychemicals.com]
- 9. High-performance liquid chromatographic analysis of bilirubin and biliverdin from jaundiced broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Echelon Biosciences [echelon-inc.com]
- 11. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Ensuring Experimental Reproducibility with Biliverdin: A Comparison of Synthetic and Natural Sources
For researchers in drug development and life sciences, the reproducibility of experiments is the bedrock of scientific validity. When working with bioactive molecules like biliverdin (B22007), a key intermediate in heme metabolism with significant antioxidant and signaling properties, the source of the compound can be a critical, yet often overlooked, variable. This guide provides a comprehensive comparison of synthetic and natural biliverdin, offering insights and experimental data to help researchers navigate the challenges of reproducibility.
The choice between synthetic and natural biliverdin is not merely a matter of procurement; it has direct implications for the consistency and reliability of experimental outcomes. The primary factors influencing reproducibility are the isomeric composition, purity, and potential contaminants associated with each source.
Understanding the Landscape: Natural vs. Synthetic Biliverdin
Natural biliverdin is typically sourced in two ways: extracted from animal sources, such as bile, or produced through recombinant DNA technology in microorganisms like E. coli. While extraction from animal tissues provides the compound in its native form, it can result in mixtures of isomers and co-extraction of other bile pigments, leading to variability. Recombinant production offers a more controlled environment, potentially yielding a more consistent product, often specifically the physiologically predominant IXα isomer.
Synthetic biliverdin , on the other hand, is produced through chemical synthesis. This method can be tailored to produce specific isomers but may also result in a mix of isomers if the process is not stereospecific. The purity of synthetic biliverdin is dependent on the success of the purification process in removing starting materials, byproducts, and solvents.
A critical consideration for researchers is that biliverdin exists as four different isomers: IXα, IXβ, IXγ, and IXδ, with the IXα isomer being the most common in mammals.[1] The biological activity of these isomers can differ, and thus, an inconsistent isomer ratio between batches or sources of biliverdin can be a major cause of experimental irreproducibility.[2] The source of biliverdin can significantly influence the isomeric composition of the product.[3]
Furthermore, the inherent instability of biliverdin poses a challenge regardless of its origin. It is sensitive to light, temperature, and pH, which can lead to degradation or isomerization.[1] Proper storage and handling are crucial to maintaining its integrity and ensuring consistent results.
Quantitative Comparison of Biliverdin Sources
To aid researchers in making an informed decision, the following table summarizes the key characteristics of synthetic and natural biliverdin, highlighting factors that can impact experimental reproducibility.
| Feature | Synthetic Biliverdin | Natural Biliverdin (Recombinant) | Natural Biliverdin (Extracted) |
| Source | Chemical Synthesis | Genetically modified microorganisms (e.g., E. coli) | Animal tissues (e.g., bile) |
| Typical Isomer Profile | Can be a mix of IXα, β, γ, δ isomers or a specific isomer depending on the synthesis route.[2] | Primarily the IXα isomer, depending on the expressed enzyme.[4] | A mixture of isomers, predominantly IXα, but composition can vary. |
| Potential Impurities | Residual solvents, starting materials, reaction byproducts. | Host cell proteins, endotoxins, components of the culture medium, other heme metabolites.[3] | Other bile pigments (e.g., bilirubin), lipids, proteins from the source tissue. |
| Purity | Can be high (>98%), but lot-to-lot consistency should be verified. | Can be high, with the primary product being a single isomer.[4] | Often lower and more variable due to the complexity of the biological source matrix. |
| Advantages | Potentially high purity and defined isomer composition if well-characterized. | High degree of specificity for the IXα isomer, scalable production.[4] | Represents the "natural" mixture of isomers which may be relevant for some studies. |
| Disadvantages | Potential for isomeric impurities if not properly controlled, use of potentially toxic chemicals in synthesis.[3] | Potential for contamination with biological molecules from the host system. | Inconsistent isomer ratios, potential for co-extraction of interfering substances, ethical considerations. |
| Reproducibility | Can be high if the supplier provides detailed certificates of analysis for each lot, including isomer purity. | Generally high due to the controlled production process and defined product. | Can be low due to inherent biological variability and extraction inconsistencies. |
Experimental Protocols for Quality Control
To mitigate the risks of experimental irreproducibility, it is imperative that researchers perform their own quality control on biliverdin, regardless of the source.
Protocol 1: Quality Control of Biliverdin Standard Solutions by UV-Vis Spectroscopy
This protocol is adapted from established methods for the quality control of biliverdin solutions.[5]
Objective: To verify the concentration and spectral purity of a biliverdin stock solution.
Materials:
-
Biliverdin sample (synthetic or natural)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS) with 0.4 g/L Bovine Serum Albumin (BSA), pH 8.5
-
Quartz cuvette (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of biliverdin in DMSO (e.g., 5 mM). These solutions should be stored at -20°C in amber vials or tubes wrapped in aluminum foil to protect from light.
-
Preparation of Working Solution: Dilute the stock solution in PBS-BSA (pH 8.5) to a final concentration of 10 µM. Allow the solution to solubilize for 30 minutes.
-
Spectrophotometric Analysis:
-
Use PBS-BSA (pH 8.5) as a blank.
-
Record the UV-Vis spectrum of the biliverdin working solution from 300 to 600 nm.
-
The spectrum should exhibit a characteristic absorption maximum (λmax) at approximately 380 nm.[5]
-
-
Concentration Verification:
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration. The molar extinction coefficient (ε) for biliverdin at 380 nm in this buffer is approximately 43,369 cm⁻¹ M⁻¹.
-
An absorbance value of approximately 0.405 (± 0.03) for a 10 µM solution in a 1 cm cuvette is expected.[5]
-
-
Data Analysis: A significant deviation from the expected λmax or the presence of other peaks may indicate degradation or the presence of impurities. The calculated concentration should be close to the target concentration.
Protocol 2: Workflow for Isomer Analysis by HPLC
Given the importance of isomeric composition, this workflow outlines the general steps for analysis using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the isomeric purity of a biliverdin sample.
Methodology:
-
Sample Preparation: Prepare the biliverdin sample in a suitable solvent, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[1]
-
HPLC System:
-
Utilize an HPLC system equipped with a C18 reverse-phase column, which is effective for separating biliverdin isomers based on their hydrophobicity.[1]
-
A UV-Vis detector is used for detection.
-
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used to achieve separation.[3]
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
The different isomers will separate based on their retention times on the column.
-
The resulting chromatogram will show peaks corresponding to each isomer present in the sample.
-
-
Quantification: The area under each peak can be used to determine the relative abundance of each isomer. For absolute quantification, certified reference standards for each isomer are required.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Heme catabolism pathway showing the origin of different biliverdin isomers.
Caption: Recommended workflow for ensuring biliverdin quality and reproducibility.
Conclusion and Recommendations
The reproducibility of experiments involving biliverdin is critically dependent on the purity and isomeric composition of the compound used. While neither synthetic nor natural biliverdin is inherently superior, the key to reproducible research lies in awareness and rigorous quality control.
For researchers, scientists, and drug development professionals, we recommend the following:
-
Source Selection: Whenever possible, choose a supplier that provides a detailed certificate of analysis with each lot of biliverdin, specifying the purity and, crucially, the isomeric composition. Recombinantly produced biliverdin IXα often offers a high degree of purity and isomeric consistency.[4]
-
In-House Quality Control: Do not rely solely on the supplier's information. Perform in-house quality control, at a minimum using UV-Vis spectroscopy to confirm concentration and spectral purity for every new lot.
-
Isomer Analysis: For studies where the specific biological effects of biliverdin are being investigated, an analysis of the isomeric composition by HPLC or LC-MS/MS is strongly recommended.
-
Standardized Protocols: Use standardized protocols for the preparation and handling of biliverdin solutions, paying close attention to protecting the compound from light and temperature fluctuations to prevent degradation.
-
Detailed Reporting: In publications, clearly state the source of the biliverdin (supplier and lot number) and the results of any quality control measures performed. This transparency is vital for other researchers to be able to reproduce your findings.
References
- 1. Biliverdin (BV) Isomers Analysis service - Creative Proteomics [creative-proteomics.com]
- 2. The specificity of biliverdin reductase. A study with different biliverdin types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombinant Production of Biliverdin IXβ and δ Isomers in the T7 Promoter Compatible Escherichia coli Nissle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable production of biliverdin IXα by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of Biliverdin Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Biliverdin (B22007) hydrochloride against established anti-inflammatory agents, dexamethasone (B1670325) and indomethacin (B1671933). The information is supported by experimental data from preclinical studies, offering insights into its therapeutic potential.
Executive Summary
Biliverdin hydrochloride, a metabolic intermediate of heme catabolism, demonstrates significant anti-inflammatory properties across various preclinical models. Its mechanism of action involves the modulation of key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory cytokines. This guide presents a comparative analysis of this compound with the potent corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin, based on available experimental data. While direct head-to-head comparative studies are limited, this guide synthesizes data from studies employing similar inflammatory models to provide an objective assessment.
Comparative Analysis of Anti-Inflammatory Efficacy
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound, dexamethasone, and indomethacin in two standard preclinical models of inflammation: Lipopolysaccharide (LPS)-induced inflammation and Carrageenan-induced paw edema.
Table 1: Comparison in LPS-Induced Inflammation Model
| Parameter | This compound | Dexamethasone | Indomethacin |
| Model | LPS-stimulated human whole blood / LPS-induced acute lung injury in rats | LPS-challenged rats / LPS-treated rat neutrophils | LPS-induced lung injury in mice |
| Dosage | 50 µM (in vitro) / 35 mg/kg (in vivo) | 1-10 µM (in vitro) / 1 mg/kg (in vivo) | 5 mg/kg (in vivo) |
| Effect on Pro-inflammatory Cytokines | - IL-1β: ~50% reduction[1] - IL-6: Significant suppression (>40%)[2] | - TNF-α: 75.2 ± 10.5% inhibition[3] - IL-1β: 86.1 ± 7.6% inhibition[3] | No significant effect on inflammatory cell infiltration in one study[4] |
| Effect on Anti-inflammatory Cytokines | - IL-10: Elevated by 250%[2] | - IL-10: Upregulation | Not reported |
| Effect on Inflammatory Cells | - Reduced neutrophil infiltration by >60%[2] | - Suppresses neutrophil migration | No effect on neutrophil accumulation in one study[4] |
| Survival Rate (Lethal Endotoxemia) | 87.5% survival (vs. 20% in control)[5] | Not reported in this context | Not reported in this context |
Table 2: Comparison in Carrageenan-Induced Paw Edema Model
| Parameter | This compound | Dexamethasone | Indomethacin |
| Model | Carrageenan-induced paw edema in rats | Carrageenan-induced paw edema in rats | Carrageenan-induced paw edema in rats |
| Dosage | Data not available in comparative studies | 1 mg/kg | 5 mg/kg / 10 mg/kg |
| Effect on Paw Edema | Data not available in comparative studies | - 86.5% inhibition of edema[6] | - Significant inhibition of post-carrageenan edema[7] - 54% inhibition at 2-4 hours (10 mg/kg)[2] |
| Effect on Inflammatory Mediators | Data not available in comparative studies | - Prevents increase in Nerve Growth Factor (NGF)[5] | - Reduces TNF-α and IL-1β levels[7] - Reduces iNOS and COX-2 protein expression[7] |
Mechanisms of Anti-Inflammatory Action
This compound:
Biliverdin's anti-inflammatory effects are multifaceted. It is enzymatically converted to bilirubin (B190676) by biliverdin reductase (BVR), and both molecules contribute to the overall effect. The primary mechanism involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which leads to the upregulation of the anti-inflammatory cytokine IL-10.[8][9][10] Furthermore, biliverdin can inhibit the expression of Toll-like receptor 4 (TLR4), a key receptor in the inflammatory response to bacterial endotoxins like LPS.[8][10]
Dexamethasone:
Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor.[3][11][12] This complex then translocates to the nucleus and modulates gene expression, leading to the suppression of pro-inflammatory cytokines like TNF-α and IL-1β, and the inhibition of inflammatory cell migration.[3][11][12]
Indomethacin:
Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][13] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7][13]
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for evaluating anti-inflammatory agents.
Figure 1: Biliverdin's Anti-Inflammatory Signaling Pathway.
Figure 2: General Experimental Workflow for Anti-Inflammatory Drug Screening.
Detailed Experimental Protocols
1. LPS-Induced Acute Lung Injury in Rats
-
Animals: Male Sprague-Dawley rats.
-
Inflammation Induction: A sublethal dose of Lipopolysaccharide (LPS) from E. coli (serotype 0127:B8) is administered intravenously (e.g., 3 mg/kg). For survival studies, a lethal dose (e.g., 50 mg/kg) is used.[5]
-
Drug Administration:
-
Sample Collection and Analysis:
-
Bronchoalveolar Lavage (BAL): At a specified time post-LPS (e.g., 24 hours), animals are euthanized, and BAL is performed to collect fluid.
-
Cell Counts: Total and differential leukocyte counts (especially neutrophils) in the BAL fluid are determined.
-
Protein Concentration: Total protein in the BAL fluid is measured as an indicator of lung permeability.
-
Cytokine Analysis: Serum and BAL fluid levels of pro-inflammatory (e.g., IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines are quantified using ELISA.[2]
-
2. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Inflammation Induction: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the right hind paw.
-
Drug Administration:
-
Measurement of Paw Edema:
-
Biochemical Analysis:
-
At the end of the experiment, paw tissue can be excised for the analysis of inflammatory mediators such as TNF-α, IL-1β, iNOS, and COX-2 using ELISA and Western blotting.[7]
-
Conclusion
The available preclinical data strongly support the anti-inflammatory effects of this compound. Its unique mechanism of action, centered around the BVR-PI3K-Akt-IL-10 axis and TLR4 inhibition, distinguishes it from conventional anti-inflammatory drugs like dexamethasone and indomethacin. While direct comparative efficacy data is still emerging, the significant reduction in pro-inflammatory cytokines, potent induction of anti-inflammatory cytokines, and improved survival in severe inflammation models highlight its potential as a novel therapeutic agent. Further head-to-head studies are warranted to precisely position this compound within the landscape of anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resource.aminer.org [resource.aminer.org]
- 7. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dexamethasone reduces bilirubin-induced toxicity and IL-8 and MCP-1 release in human NT2-N neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Biliverdin and Heme Oxygenase-1 Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between direct administration of a bioactive metabolite versus inducing its endogenous production is critical. This guide provides an objective, data-driven comparison of two key players in the cellular stress response: Biliverdin (B22007), a potent antioxidant and anti-inflammatory agent, and Heme Oxygenase-1 (HO-1) inducers, which trigger the synthesis of Biliverdin and other cytoprotective molecules.
Heme Oxygenase-1 (HO-1) is an inducible enzyme that plays a pivotal role in cellular defense against oxidative stress and inflammation.[1] Its induction leads to the degradation of pro-oxidant heme into equimolar amounts of biliverdin, carbon monoxide (CO), and free iron, which is subsequently sequestered by ferritin.[2] Each of these products has distinct biological activities. Biliverdin, and its subsequent metabolite bilirubin (B190676), are powerful antioxidants.[3][4] Carbon monoxide has signaling properties, including anti-inflammatory and anti-apoptotic effects.[5] The sequestration of iron by ferritin prevents its participation in the generation of reactive oxygen species (ROS).[2]
Inducing HO-1, therefore, represents an upstream therapeutic strategy that unleashes a multifaceted protective response. In contrast, the direct administration of biliverdin is a downstream approach, focusing on the effects of this specific bile pigment. This comparison guide will delve into the quantitative differences in their performance, supported by experimental data and detailed protocols.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the efficacy of HO-1 inducers and Biliverdin in mitigating oxidative stress and inflammation. It is important to note that the experimental conditions, such as cell types, concentrations, and stimuli used, vary across studies.
Table 1: Comparative Effects on Oxidative Stress
| Parameter | HO-1 Inducer (Hemin) | Biliverdin/Bilirubin | Experimental Model |
| Reactive Oxygen Species (ROS) Reduction | Protective effect observed by decreasing LPS-triggered dihydrorhodamine 123 fluorescence.[1] | Bilirubin is a more effective antioxidant than biliverdin in a DNA cleavage assay.[4] | Human Umbilical Vein Endothelial Cells (HUVECs)[1], In vitro DNA cleavage assay[4] |
| Protein Tyrosine Nitration | Decreased 3-nitrotyrosine (B3424624) staining in LPS-stimulated HUVECs at 3.3 and 10 µM.[1] | Not directly compared in the same study. | Human Umbilical Vein Endothelial Cells (HUVECs)[1] |
| Antioxidant Activity (IC50) | Not applicable (inducer) | Bilirubin was found to be a more potent antioxidant than biliverdin.[4] | In vitro chemical assays[4][6] |
Table 2: Comparative Effects on Inflammatory Markers
| Parameter | HO-1 Inducer (Hemin/CoPP) | Biliverdin/Bilirubin | Experimental Model |
| NF-κB Inhibition | Indirectly inhibits through downstream products. | Inhibited transcriptional activity of NF-κB in a concentration- and time-dependent manner in HEK293A cells.[7][8] | HEK293A cells[7][8] |
| TNF-α Secretion | Hemin treatment (5 and 10 mg/kg/day) significantly decreased TNF-α levels in a mouse model of colitis.[9] | Bilirubin inhibited the secretion of TNF-α in LPS-primed macrophages.[10][11] | Mouse model of colitis[9], Murine peritoneal and bone marrow-derived macrophages[10][11] |
| IL-6 Secretion | Biliverdin treatment was associated with decreased systemic IL-6 levels in a rat model of endotoxemia.[5] | Bilirubin inhibited the secretion of IL-6 in LPS-primed macrophages.[10][11] | Rat model of endotoxemia[5], Murine peritoneal and bone marrow-derived macrophages[10][11] |
Signaling Pathways and Mechanisms of Action
The induction of HO-1 and the direct action of biliverdin involve distinct signaling pathways. HO-1 inducers typically activate the Nrf2 transcription factor, which binds to the antioxidant response element (ARE) in the promoter region of the HMOX1 gene, leading to its transcription. The resulting HO-1 enzyme then catabolizes heme. Biliverdin, as a product of this reaction, can then exert its own effects, including the inhibition of the NF-κB pathway.
Caption: HO-1 induction vs. Biliverdin action pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Heme Oxygenase-1 (HO-1) Activity Assay
This protocol measures the enzymatic activity of HO-1 by quantifying the production of bilirubin.
Materials:
-
Microsomal protein fraction containing HO-1
-
Rat liver cytosolic fraction (as a source of biliverdin reductase)
-
Reaction buffer (100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
NADPH (1 mM)
-
Glucose-6-phosphate (2 mM)
-
Glucose-6-phosphate dehydrogenase (1 U)
-
Hemin (25 µM)
-
Spectrophotometer
Procedure:
-
Incubate 600 µg of microsomal protein with a reaction mixture containing 1 mM NADPH, 2 mM glucose-6-phosphate, 1 U glucose-6-phosphate dehydrogenase, 25 µM hemin, and 2 mg of rat liver cytosolic protein in 100 mM potassium phosphate buffer (pH 7.4).[7]
-
Adjust the final volume to 400 µl with the potassium phosphate buffer.[7]
-
Incubate the tubes in the dark for 1 hour at 37°C.[7]
-
Terminate the reaction by placing the tubes on ice.[7]
-
Extract the bilirubin by adding 500 µl of chloroform and vortexing vigorously.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing bilirubin.
-
Measure the absorbance of the chloroform extract at 464 nm using a spectrophotometer.
-
Calculate the amount of bilirubin formed using the extinction coefficient of bilirubin in chloroform (ε = 60 mM⁻¹ cm⁻¹). One unit of HO-1 activity is defined as the amount of enzyme that produces 1 nmol of bilirubin per hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable fluorescent probe CM-H2DCFDA to measure intracellular ROS levels.
Materials:
-
Cells of interest cultured in a 96-well plate
-
CM-H2DCFDA (5 mM stock solution in DMSO)
-
Phenol (B47542) red-free culture medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the HO-1 inducer or biliverdin at desired concentrations for the appropriate time.
-
Remove the treatment medium and wash the cells once with warm phenol red-free medium.
-
Load the cells with 5 µM CM-H2DCFDA in phenol red-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm phenol red-free medium to remove excess probe.
-
Add 100 µl of phenol red-free medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This protocol outlines the general steps for a sandwich ELISA to quantify pro-inflammatory cytokines in cell culture supernatants or serum.
Materials:
-
ELISA kit for human or mouse TNF-α or IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)
-
96-well ELISA plates
-
Samples (cell culture supernatant or serum)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.[12]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[12]
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until color develops (typically 15-30 minutes).
-
Stop the reaction with the stop solution provided in the kit.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
Concluding Remarks
The choice between using an HO-1 inducer and administering biliverdin directly depends on the specific research or therapeutic goal.
HO-1 inducers offer a broader, more physiological approach by upregulating an entire defensive system. This strategy has the advantage of producing multiple protective molecules (biliverdin, CO, and ferritin-sequestered iron) at the site of injury. However, the response can be less specific, and the pleiotropic effects of CO and altered iron metabolism need to be carefully considered.
Biliverdin provides a more targeted intervention. Its direct administration allows for precise dosing and avoids the complexities of inducing a complex enzymatic pathway. This can be advantageous when the primary goal is to leverage the antioxidant and anti-inflammatory properties of the bile pigment itself. However, this approach forgoes the potentially beneficial effects of carbon monoxide and enhanced iron sequestration.
This guide provides a foundation for researchers to make informed decisions about which strategy is more suitable for their experimental designs and therapeutic development pipelines. The provided data and protocols should serve as a valuable resource for further investigation into the potent cytoprotective pathways regulated by Heme Oxygenase-1 and its downstream effector, biliverdin.
References
- 1. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activities of bile pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prooxidant and antioxidant activities of bilirubin and its metabolic precursor biliverdin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Inflammation and Immune Responses by Heme Oxygenase-1: Implications for Infection with Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heme Oxygenase-1: Its Therapeutic Roles in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Cytoprotective Potential of Biliverdin Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytoprotective effects of Biliverdin (B22007) hydrochloride against other alternatives, supported by experimental data. We delve into the underlying mechanisms, present quantitative data in a clear, comparative format, and provide detailed experimental protocols for key assays.
Abstract
Biliverdin hydrochloride, a key intermediate in heme catabolism, is emerging as a potent cytoprotective agent with significant therapeutic potential. Its protective effects are primarily attributed to its antioxidant and anti-inflammatory properties, largely mediated through the biliverdin-bilirubin redox cycle and modulation of critical signaling pathways. This guide offers a comprehensive overview of the scientific evidence validating these effects, comparing its efficacy with other cytoprotective agents and providing researchers with the necessary information to design and evaluate future studies.
Mechanism of Action: The Biliverdin-Bilirubin Redox Cycle
The primary mechanism underpinning the cytoprotective effects of biliverdin lies in its conversion to bilirubin (B190676), a potent antioxidant. This process is catalyzed by the enzyme biliverdin reductase (BVR). When bilirubin scavenges reactive oxygen species (ROS), it is oxidized back to biliverdin, which can then be rapidly reduced again to bilirubin by BVR. This catalytic cycle allows for the continuous regeneration of the antioxidant bilirubin, enabling a small amount of biliverdin to exert a significant and sustained protective effect against oxidative stress.[1] This redox cycling is a key advantage of biliverdin as a cytoprotective agent.
Core Signaling Pathways
This compound exerts its cytoprotective effects through the modulation of key intracellular signaling pathways, primarily the PI3K/Akt and Nrf2/HO-1 pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Biliverdin has been shown to activate this pathway, leading to the downstream phosphorylation of target proteins that inhibit apoptosis and promote cell survival.
References
Safety Operating Guide
Navigating the Disposal of Biliverdin Hydrochloride: A Comprehensive Safety Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of biliverdin (B22007) hydrochloride, ensuring compliance and minimizing risk. Due to conflicting safety classifications across suppliers, a cautious approach, treating the compound as hazardous waste, is strongly recommended.
Immediate Safety and Handling Protocols
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle biliverdin hydrochloride in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated, sealed container for hazardous waste.
Step-by-Step Disposal Procedure
The recommended procedure for disposing of this compound is to manage it as a chemical hazardous waste. This ensures the highest level of safety and regulatory compliance.
-
Waste Identification and Classification : Due to conflicting data, treat this compound as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain. Some safety data sheets (SDS) indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1], while others suggest it may cause skin, eye, and respiratory irritation[2].
-
Container Selection and Labeling :
-
Use a chemically compatible, leak-proof container with a secure screw-on cap for collecting this compound waste[3].
-
Clearly label the container with a "Hazardous Waste" tag[4][5].
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the laboratory or room number, and the principal investigator's name and contact information[4]. Avoid using abbreviations or chemical formulas on the label[4].
-
-
Waste Segregation and Storage :
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials[6].
-
Utilize secondary containment, such as a tray or bin, to capture any potential leaks or spills[3][5]. The secondary container should be able to hold 110% of the volume of the primary container[3].
-
-
Arrange for Professional Disposal :
-
Disposal of Empty Containers :
-
A container that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue[5][6].
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste[5][6].
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular trash or recycled according to your institution's policies[5][6].
-
Comparative Hazard Classification of this compound
The following table summarizes the varying hazard classifications for this compound from different suppliers, highlighting the need for a cautious disposal approach.
| Supplier/Source | Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| DC Chemicals | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1] | Skull and crossbones, Environment | Warning | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects[1] |
| Sigma-Aldrich | Skin Irrit. 2; Eye Irrit. 2; STOT SE 3[2] | Exclamation mark | Warning | H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation[2] |
| Cayman Chemical | The substance is not classified, according to the Globally Harmonized System (GHS) | None | None | None |
| MP Biomedicals | The substance is not classified, according to the Globally Harmonized System (GHS)[7] | None | None | None[7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing a safety-first approach.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. This compound|856699-18-8|MSDS [dcchemicals.com]
- 2. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. mpbio.com [mpbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
